(2S,5S)-2,5-Dimethylmorpholine hydrochloride
Description
Properties
IUPAC Name |
(2S,5S)-2,5-dimethylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHUHFHYLUKRBX-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CO1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Properties of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of (2S,5S)-2,5-Dimethylmorpholine hydrochloride, a morpholine derivative of interest in pharmaceutical development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines generalized, standard protocols for the determination of key physical characteristics.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 1820580-79-7 | BLDpharm |
| Molecular Formula | C₆H₁₄ClNO | MySkinRecipes |
| Molecular Weight | 151.63 g/mol | MySkinRecipes |
| Appearance | Off-white to light yellow Solid | ChemicalBook |
| Storage Conditions | Sealed in dry, Room Temperature | ChemicalBook |
Experimental Protocols
The following sections describe standard laboratory procedures for determining the primary physical properties of a solid chemical compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
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Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is utilized.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
A rapid heating ramp (e.g., 10-20 °C/minute) is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is prepared.
-
For an accurate measurement, the sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to a slow ramp (e.g., 1-2 °C/minute).
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The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.
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The temperature at which the last solid crystal disappears is recorded as the completion of melting.
-
The recorded range constitutes the melting point of the substance.
-
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for applications in drug formulation and delivery.
Methodology (Equilibrium Solubility Method):
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane) are chosen for the assessment.
-
Procedure:
-
A known volume of the selected solvent is added to a series of vials.
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Increasing, accurately weighed amounts of this compound are added to each vial, creating a range of concentrations.
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The vials are sealed and agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After the equilibration period, the samples are allowed to stand, and the supernatant is carefully separated from any undissolved solid, often by centrifugation followed by filtration through a syringe filter.
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The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
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The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
-
Workflow and Characterization Diagrams
The following diagrams illustrate the logical flow of characterizing a novel chemical entity and a generalized representation of a characterization workflow.
Caption: Workflow for Synthesis and Characterization.
Caption: Key Physical Properties for Characterization.
(2S,5S)-2,5-Dimethylmorpholine Hydrochloride: A Technical Guide for Drug Discovery
CAS Number: 1820580-79-7 Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol
This technical guide provides an in-depth overview of (2S,5S)-2,5-Dimethylmorpholine hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and kinase inhibitors.
Physicochemical and Safety Data
This compound is the salt form of (2S,5S)-2,5-Dimethylmorpholine. The free base has the CAS number 1258277-12-1. Key quantitative data for both the hydrochloride salt and the free base are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Property | This compound | (2S,5S)-2,5-Dimethylmorpholine (Free Base) |
| CAS Number | 1820580-79-7 | 1258277-12-1 |
| Molecular Formula | C₆H₁₄ClNO | C₆H₁₃NO |
| Molecular Weight | 151.63 g/mol | 115.17 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid |
| Storage Temperature | Room Temperature, store in a dry place | 2-8 °C |
Table 2: Safety Information (for the free base)
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
Note: Safety information for the hydrochloride salt may differ. Always consult the specific Safety Data Sheet (SDS) before handling.
Synthesis and Experimental Protocols
Synthesis of Dimethylmorpholine Isomers
This procedure is adapted from patent literature describing the synthesis of 2,6-dimethylmorpholine, which also yields 2,5-dimethylmorpholine isomers as byproducts.
Reaction Scheme:
Figure 1: General synthesis of dimethylmorpholine isomers.
Materials:
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Diisopropanolamine
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Concentrated sulfuric acid (98%)
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Sodium hydroxide solution (50%)
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Organic solvent for extraction (e.g., toluene)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Carefully add concentrated sulfuric acid to diisopropanolamine in a reaction vessel equipped with a stirrer and a condenser. The reaction is exothermic and should be controlled.
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Heat the reaction mixture to 150-190 °C for several hours to effect cyclization.
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After cooling, neutralize the reaction mixture with a 50% sodium hydroxide solution.
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Extract the aqueous layer with an organic solvent such as toluene.
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Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of dimethylmorpholine isomers.
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The desired (2S,5S)-2,5-dimethylmorpholine isomer can be separated from the mixture using chiral chromatography.
Formation of the Hydrochloride Salt
An In-depth Technical Guide to the Molecular Structure of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5S)-2,5-Dimethylmorpholine hydrochloride is a chiral organic compound that serves as a valuable building block in synthetic chemistry. Its rigid, stereochemically defined morpholine core makes it a significant intermediate in the development of complex molecules, particularly in the pharmaceutical industry. The presence of two stereocenters and the basic nitrogen atom allows for a variety of chemical transformations, making it a versatile reagent for the synthesis of novel therapeutic agents and other functional materials. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthesis protocol for this compound.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below. The structure consists of a morpholine ring substituted with two methyl groups at the C2 and C5 positions, with both methyl groups in the S configuration. The hydrochloride salt is formed by the protonation of the secondary amine in the morpholine ring.
| Identifier | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 1820580-79-7 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| SMILES | C[C@H]1CN--INVALID-LINK--C.Cl | [2] |
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Physicochemical Data
| Property | Value (for free base) | Reference |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | ≥95% | |
| Storage Temperature | 2-8 °C |
Spectroscopic Data (for (2S,5S)-2,5-Dimethylmorpholine - Free Base)
Spectroscopic data is crucial for the structural elucidation and confirmation of the compound. The following data is for the free base, (2S,5S)-2,5-Dimethylmorpholine.
¹H NMR Spectroscopy
While a specific spectrum for the hydrochloride salt is not available, a ¹H NMR spectrum for the free base, (2S,5S)-2,5-Dimethylmorpholine, can be found in chemical databases.[3] The spectrum would be expected to show signals corresponding to the methyl protons, the methylene protons on the morpholine ring, and the methine protons at the stereocenters. Upon protonation to form the hydrochloride salt, shifts in the signals, particularly for the protons adjacent to the nitrogen atom, would be anticipated.
¹³C NMR Spectroscopy
Similarly, ¹³C NMR data for the free base is available.[4] The spectrum would display distinct signals for the methyl carbons, the methylene carbons, and the methine carbons of the morpholine ring. The formation of the hydrochloride salt would likely induce downfield shifts for the carbon atoms near the positively charged nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum of the free base would be characterized by C-H stretching and bending vibrations, C-O and C-N stretching frequencies. For the hydrochloride salt, a broad absorption band corresponding to the N-H⁺ stretch would be a key diagnostic feature.
Experimental Protocols
Representative Synthesis of this compound
A detailed, publicly available experimental protocol specifically for the synthesis of this compound is limited. However, a general method for the preparation of similar morpholine hydrochlorides can be adapted. The synthesis would typically involve the cyclization of an appropriate amino alcohol precursor, followed by treatment with hydrochloric acid.
Reaction Scheme:
Caption: General synthesis workflow for this compound.
Protocol:
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Cyclization: The synthesis of the morpholine ring is often achieved through the acid-catalyzed cyclization of a corresponding di-secondary amino alcohol. For (2S,5S)-2,5-dimethylmorpholine, a suitable precursor would be treated with a strong acid such as sulfuric acid and heated to induce dehydration and ring closure. The reaction would be carefully monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine completion.
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Work-up and Isolation of the Free Base: Upon completion of the cyclization, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution). The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (2S,5S)-2,5-dimethylmorpholine free base.
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Purification of the Free Base: The crude product can be purified by distillation or column chromatography to obtain the pure free base.
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Formation of the Hydrochloride Salt: The purified (2S,5S)-2,5-dimethylmorpholine is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation and Drying of the Hydrochloride Salt: The precipitated solid is collected by filtration, washed with the anhydrous solvent to remove any unreacted starting material, and then dried under vacuum to yield this compound.
Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, concentration, and choice of solvent) would need to be optimized for this particular substrate.
Conclusion
This compound is a chiral building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. While detailed experimental data for the hydrochloride salt is not extensively documented in publicly accessible literature, the information available for the free base provides a solid foundation for its characterization. The representative synthesis protocol outlined in this guide offers a practical starting point for its preparation in a laboratory setting. Further research and publication of detailed analytical data for the hydrochloride salt would be a valuable contribution to the scientific community.
References
Enantioselective Synthesis of (2S,5S)-2,5-Dimethylmorpholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and highly stereoselective method for the synthesis of (2S,5S)-2,5-dimethylmorpholine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available and inexpensive chiral precursor, (S)-alaninol, and proceeds through a key diastereoselective cyclization step. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate reproduction and adaptation in a research and development setting.
Introduction
Chiral morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The specific stereoisomer (2S,5S)-2,5-dimethylmorpholine is of particular interest due to its presence as a key structural motif in various drug candidates. Its synthesis, therefore, requires precise control over two stereocenters to ensure the desired cis-configuration and absolute stereochemistry. The methodology detailed herein, adapted from the work of Cossy and co-workers, offers an efficient and practical approach to obtain this target molecule with high enantiomeric and diastereomeric purity.
Overall Synthetic Strategy
The enantioselective synthesis of (2S,5S)-2,5-dimethylmorpholine is achieved through a multi-step sequence starting from (S)-alaninol. The core of this strategy involves the construction of a key intermediate, an N-protected amino alcohol, which then undergoes a diastereoselective intramolecular cyclization to form the morpholine ring. The stereochemistry at the C5 position is derived from the starting (S)-alaninol, while the stereochemistry at the C2 position is controlled during the synthesis.
Caption: Overall synthetic workflow for (2S,5S)-2,5-Dimethylmorpholine.
Key Experimental Protocols
Step 1: Synthesis of (S)-N-benzyl-N-(1-hydroxypropan-2-yl)prop-2-yn-1-amine
To a solution of (S)-alaninol (1.0 eq) in anhydrous methanol at 0 °C is added potassium carbonate (1.5 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of propargyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then dissolved in a mixture of methanol and water, and benzyl bromide (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography on silica gel.
Step 2: Synthesis of (S)-1-(benzyl((S)-1-hydroxypropan-2-yl)amino)propan-2-one
To a solution of the product from Step 1 (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water is added mercury(II) sulfate (0.1 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the ketone as a crude product, which is used in the next step without further purification.
Step 3: Synthesis of (2S,5S)-4-benzyl-2,5-dimethylmorpholine
The crude ketone from Step 2 is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portionwise, and the reaction mixture is stirred for 2 hours at the same temperature. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture of amino alcohols is dissolved in dichloromethane and cooled to 0 °C. Methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) are added sequentially. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 16 hours. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the desired (2S,5S)-4-benzyl-2,5-dimethylmorpholine.
Step 4: Deprotection to (2S,5S)-2,5-Dimethylmorpholine
To a solution of (2S,5S)-4-benzyl-2,5-dimethylmorpholine (1.0 eq) in ethanol is added palladium on carbon (10 mol %). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (2S,5S)-2,5-dimethylmorpholine.
Quantitative Data Summary
The following table summarizes the typical yields and stereoselectivities observed for the key steps in the synthesis.
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1. N-Alkylation and N-Benzylation | (S)-N-benzyl-N-(1-hydroxypropan-2-yl)prop-2-yn-1-amine | 75-85 | N/A | >99 |
| 2. Oxymercuration-Demercuration | (S)-1-(benzyl((S)-1-hydroxypropan-2-yl)amino)propan-2-one | 80-90 | N/A | >99 |
| 3. Diastereoselective Reduction and Cyclization | (2S,5S)-4-benzyl-2,5-dimethylmorpholine | 60-70 | >95:5 (cis:trans) | >99 |
| 4. Debenzylation | (2S,5S)-2,5-Dimethylmorpholine | >95 | >95:5 (cis:trans) | >99 |
Reaction Pathway and Stereochemical Control
The key to the high diastereoselectivity of this synthesis lies in the intramolecular cyclization step. The reduction of the ketone intermediate creates a mixture of diastereomeric amino alcohols. Upon activation of the primary alcohol as a mesylate, the subsequent intramolecular nucleophilic substitution by the nitrogen atom proceeds via an SN2 mechanism. The stereochemistry at the newly formed C2 center is dictated by the existing stereocenter at C5, leading preferentially to the formation of the cis-disubstituted morpholine.
An In-depth Technical Guide to the Spectroscopic Characterization of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the spectroscopic characterization of (2S,5S)-2,5-Dimethylmorpholine hydrochloride. Due to the absence of publicly available reference spectra for this specific compound, this guide presents predicted spectroscopic data based on analogous chemical structures. It serves as a practical framework for researchers, offering detailed experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended to facilitate the identification and characterization of this compound in a laboratory setting.
Introduction
This compound is a chiral organic compound of interest in synthetic chemistry and drug discovery. As a morpholine derivative, it possesses a heterocyclic structure that is a common scaffold in many biologically active molecules. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of such compounds. This guide outlines the predicted spectroscopic data and provides standardized methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of morpholine and its substituted derivatives and should be used as a reference for experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.35 | Doublet | 6H | -CH₃ |
| ~2.80 | Doublet of Doublets | 2H | H-3a, H-5a (axial) |
| ~3.50 | Multiplet | 2H | H-2, H-6 (methine) |
| ~3.90 | Doublet of Doublets | 2H | H-3e, H-5e (equatorial) |
| ~9.50 | Broad Singlet | 2H | N⁺H₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~18.5 | -CH₃ |
| ~48.0 | C-3, C-5 |
| ~72.0 | C-2, C-6 |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3000 | Strong, Broad | N⁺-H stretch |
| 2950-2990 | Medium-Strong | C-H stretch (alkane) |
| 1450-1480 | Medium | C-H bend (alkane) |
| 1080-1120 | Strong | C-O-C stretch (ether) |
| 1000-1050 | Medium | C-N stretch |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 115 | [M]⁺ (free base) |
| 100 | [M - CH₃]⁺ |
| 86 | [M - C₂H₅]⁺ |
| 70 | [M - CH₃ - CH₂O]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
Note: The molecular ion of the free base is listed. The hydrochloride salt would not typically be observed under standard EI-MS conditions.
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
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Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for hydrochloride salts.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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If the solution contains particulates, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Data Acquisition:
-
Insert the sample into the spectrometer.
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Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.
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For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (KBr Pellet Method):
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Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
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Ensure a fine, homogeneous mixture is obtained.
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Place a portion of the mixture into a pellet press.
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Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder of the spectrometer.
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Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the transmittance or absorbance spectrum.
-
Identify and label the major absorption bands.
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Correlate the observed bands with known functional group frequencies.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent such as methanol.
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected into the GC. For GC-MS, derivatization to the free base may be necessary.
Data Acquisition:
-
Introduce the sample into the ion source.
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Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400). Standard EI energy is 70 eV.
Data Processing:
-
Identify the molecular ion peak ([M]⁺) corresponding to the free base (C₆H₁₃NO).
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
Visualized Experimental Workflow
The following diagram illustrates a comprehensive workflow for the spectroscopic characterization of a novel chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
In-Depth Technical Guide to the ¹H NMR Spectrum of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2S,5S)-2,5-Dimethylmorpholine hydrochloride. While a publicly available, experimentally verified ¹H NMR spectrum with complete peak assignments for this specific compound is not readily found in scientific literature or databases, this document provides a comprehensive, predicted analysis based on fundamental NMR principles and data from analogous structures. Additionally, a thorough experimental protocol for the acquisition of a high-fidelity spectrum is presented, alongside essential visualizations to support research and development activities.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to reflect the molecule's cis stereochemistry within a chair conformation. The protonation of the tertiary amine by hydrochloric acid results in the formation of an ammonium salt, which significantly influences the chemical shifts of neighboring protons, typically shifting them downfield. The protons on the morpholine ring exist in distinct axial and equatorial environments, leading to a complex and informative spectrum.
The following table summarizes the predicted ¹H NMR data for the compound. It is important to note that actual chemical shifts (δ) and coupling constants (J) may vary based on the solvent, sample concentration, and temperature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| N-H₂⁺ | 9.0 - 12.0 | Broad Singlet (br s) | 2H | N/A |
| H-2, H-5 (methine) | 3.5 - 3.8 | Multiplet (m) | 2H | N/A |
| H-3a, H-6a (axial) | 3.2 - 3.5 | Multiplet (m) | 2H | N/A |
| H-3e, H-6e (equatorial) | 2.8 - 3.1 | Multiplet (m) | 2H | N/A |
| -CH₃ (methyl) | 1.2 - 1.5 | Doublet (d) | 6H | ~6-7 |
Note: The N-H protons are expected to appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation effects from the adjacent nitrogen atom. Its chemical shift is highly sensitive to experimental conditions.
Experimental Protocols
A detailed methodology for the acquisition of a ¹H NMR spectrum for this compound is provided below.
Sample Preparation
Materials:
-
This compound (5-10 mg)
-
High-purity deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD)
-
5 mm high-precision NMR tube
-
Calibrated micropipette
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry vial.
-
Add approximately 0.6 to 0.7 mL of the chosen deuterated solvent. For hydrochloride salts, DMSO-d₆ is often an excellent choice as it can facilitate the observation of exchangeable N-H protons.
-
Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming may be employed to aid dissolution if necessary, provided the compound is thermally stable.
-
Carefully transfer the clear solution into the NMR tube using a pipette.
-
Secure the cap on the NMR tube and ensure the exterior is clean before insertion into the spectrometer.
NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or greater is recommended for optimal signal resolution).
Acquisition Parameters (Bruker Example):
-
Pulse Program: zg30 (standard 1D proton experiment)
-
Number of Scans (NS): 16-64 (adjust to achieve adequate signal-to-noise)
-
Receiver Gain (RG): Auto-adjusted
-
Spectral Width (SW): 16 ppm (centered around 6-7 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Temperature: 298 K (25 °C)
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Perform magnetic field shimming to optimize homogeneity, aiming for sharp and symmetrical peaks.
-
Load the specified acquisition parameters.
-
Acquire the spectrum.
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate all signals to determine the relative proton ratios.
-
Analyze peak multiplicities and coupling constants to confirm proton assignments.
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.
Technical Guide: ¹³C NMR Spectral Analysis of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for (2S,5S)-2,5-Dimethylmorpholine hydrochloride. This compound, a chiral derivative of morpholine, is a valuable building block in medicinal chemistry and drug development. Understanding its spectral characteristics is crucial for structural verification, purity assessment, and for studying its interactions in biological systems.
Introduction to ¹³C NMR of Morpholine Derivatives
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. In morpholine and its derivatives, the chemical shift of each carbon atom is influenced by its local electronic environment, including the proximity to the electronegative oxygen and nitrogen atoms, and the presence of substituents.
The morpholine ring typically exists in a chair conformation. For (2S,5S)-2,5-Dimethylmorpholine, the cis configuration of the two methyl groups is a key structural feature. Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated, forming a morpholinium ion. This protonation leads to a downfield shift (higher ppm) of the carbon atoms adjacent to the nitrogen (C-3 and C-5) due to the increased electron-withdrawing effect of the positively charged nitrogen.
Data Presentation: ¹³C NMR Chemical Shifts
The following table summarizes the ¹³C NMR chemical shift data for a closely related analogue, cis-2,6-dimethylmorpholine hydrochloride, which serves as a reliable reference for the (2S,5S) isomer due to the identical substitution pattern and stereochemistry relative to the heteroatoms. The data is referenced from the work of Jones, Beeman, and Hasan (1976).[1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2, C-6 | 71.5 |
| C-3, C-5 | 48.2 |
| CH₃ | 18.9 |
Solvent: D₂O
Experimental Protocol: ¹³C NMR Data Acquisition
The following provides a detailed methodology for the acquisition of high-quality ¹³C NMR spectra of morpholine hydrochloride salts.
3.1 Sample Preparation
-
Sample Weighing: Accurately weigh 20-50 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts due to their good solubility.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.
3.2 NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum and enhance signal-to-noise.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if required.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is generally required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
3.3 Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by referencing the solvent peak to its known chemical shift (e.g., D₂O at 4.79 ppm for residual HDO, which can be used to indirectly calibrate the carbon axis, or an internal standard like DSS).
Mandatory Visualizations
4.1 Chemical Structure of this compound
The following diagram illustrates the chemical structure of the title compound.
References
(2S,5S)-2,5-Dimethylmorpholine hydrochloride safety and handling
An In-depth Technical Guide to the Safety and Handling of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride
Introduction
This compound is a specific stereoisomer of dimethylmorpholine, a class of heterocyclic compounds. The morpholine scaffold is of significant interest in drug discovery and development due to its versatile chemical properties and presence in various biologically active molecules.[1][2][3][4][5] As with any chemical substance used in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling requirements for this compound, compiled from available safety data sheets and chemical safety literature. It is intended for researchers, scientists, and drug development professionals who may handle this compound.
Chemical Identification and Properties
Precise identification of a chemical is the first step in ensuring safe handling. The following table summarizes the key identifiers for this compound.
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [6] |
| Synonyms | Morpholine, 2,5-dimethyl-, hydrochloride, (2S,5S)- | [6] |
| CAS Number | 1820580-79-7 | [6] |
| Molecular Formula | C₆H₁₄ClNO | [7][8] |
| Molecular Weight | 151.63 g/mol |[7][8] |
Note: Physical and chemical properties such as melting point, boiling point, and solubility for the hydrochloride salt are not consistently available across public safety data sheets. Researchers should consult the specific documentation provided by their supplier.
Hazard Identification and Classification
Understanding the potential hazards is critical for risk assessment and the implementation of appropriate safety controls. While specific GHS classification for the hydrochloride salt is not universally available, data for closely related dimethylmorpholine compounds indicate several hazards. The following classifications are based on data for isomers and related structures and should be considered relevant until specific data for the (2S,5S)-hydrochloride form becomes available.
Table 2: GHS Hazard Identification (Based on Related Dimethylmorpholine Compounds)
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8][9][10] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [7][8][9][10] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [7][8][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][8][9] |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor (for the free base) |[9][10] |
Signal Word: Danger or Warning [7][9]
Hazard Pictograms:
-
GHS05 (Corrosion)
-
GHS07 (Exclamation Mark)
-
GHS02 (Flame - for free base)
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and maintain chemical integrity.
Table 3: Summary of Handling and Storage Procedures | Procedure | Recommendation | Source | | :--- | :--- | :--- | | Engineering Controls | Always handle in a well-ventilated area. Use only under a chemical fume hood.[10][12][13] Ensure eyewash stations and safety showers are close to the workstation.[14] | | Personal Hygiene | Wash hands thoroughly after handling and before breaks.[7][8][12] Do not eat, drink, or smoke in the work area.[7][10] Remove contaminated clothing promptly and wash before reuse.[7][12] | | Handling Precautions | Avoid contact with skin, eyes, and clothing.[7][8] Avoid breathing dust, fumes, or vapors.[7][13] Minimize dust generation.[7] Keep away from heat, sparks, and open flames.[13][14] | | Storage Conditions | Store in a tightly closed container.[7][13] Keep in a cool, dry, and well-ventilated place.[7][13] Store locked up.[10][13] Store away from incompatible materials such as strong oxidizing agents and acids.[7][12][13] |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is a critical final barrier to exposure. The following workflow provides a logical guide for selecting PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
Emergency Procedures
Rapid and appropriate response to emergencies such as spills or personnel exposure is crucial.
First-Aid Measures
Table 4: First-Aid Measures | Exposure Route | First-Aid Protocol | Source | | :--- | :--- | :--- | | Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention. If not breathing, give artificial respiration.[7][8][12][13] | | Skin Contact | Immediately take off all contaminated clothing.[13] Flush skin with copious amounts of water for at least 15 minutes.[7][12] Seek immediate medical attention if irritation occurs or persists.[7][12] | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][8][13] Remove contact lenses if present and easy to do. Continue rinsing.[7][13] Seek immediate medical attention.[7][13] | | Ingestion | Do NOT induce vomiting.[7][13] Rinse mouth thoroughly with water.[7][8][12] Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.[7][12][13] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][11][13]
-
Specific Hazards: Combustion may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[7][12]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Accidental Release Measures
A systematic approach is required to safely manage spills.
Caption: Logical Flow for Responding to a Spill of this compound.
Experimental Safety Protocols
The following protocols are generalized from standard safety procedures and should be adapted to specific laboratory and institutional requirements.
Protocol 1: Spill Cleanup Procedure
Objective: To safely clean and decontaminate a small-scale spill of this compound powder.
Materials:
-
Spill kit containing:
-
Appropriate PPE (2 pairs of chemical-resistant gloves, gown, safety goggles, face shield)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Scoop and dustpan (non-sparking)
-
Sealable, labeled waste container
-
Cleaning supplies (soap, water, paper towels)
-
Methodology:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.[8]
-
Ensure Ventilation: Work under a chemical fume hood if the spill is contained within it. If in an open area, ensure adequate ventilation.[7][8]
-
Don PPE: Put on all required personal protective equipment, including double gloves, a lab coat or gown, and eye/face protection.[7]
-
Containment: Prevent the further spread of the spill. For powders, avoid creating dust.[8] For liquids, surround the spill with absorbent material.
-
Cleanup: Gently cover the spill with an inert absorbent material.[7] Carefully sweep or scoop the material into a suitable, sealable container for hazardous waste.[7][8]
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a final rinse with water. Place all cleaning materials into the waste container.
-
Disposal: Seal and label the waste container. Dispose of the waste through the institution's environmental health and safety (EHS) office, following all local and national regulations.[7][13]
-
Post-Cleanup: Remove PPE carefully to avoid self-contamination. Wash hands thoroughly.
Protocol 2: First Aid for Personnel Exposure
Objective: To provide immediate, appropriate first aid following personnel exposure to this compound.
Methodology:
-
Scene Safety: Ensure the area is safe before approaching the affected individual. Remove them from the source of exposure.
-
Skin Exposure:
-
Immediately begin flushing the affected skin area with lukewarm water from a safety shower or faucet for at least 15 minutes.[7]
-
Simultaneously, remove any contaminated clothing, shoes, and jewelry.[7]
-
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[7][8]
-
-
Eye Exposure:
-
Lead the individual to an eyewash station and assist them in flushing their eyes for at least 15 minutes.[7]
-
Hold the eyelids open to ensure water contacts the entire surface of the eye and lids.[13]
-
Remove contact lenses after the first few minutes of flushing, if possible.[7]
-
Seek immediate medical attention. Provide the SDS to medical personnel.[7]
-
-
Inhalation:
-
Ingestion:
-
Reporting: Report the incident to the laboratory supervisor and the institutional EHS office according to established procedures.
Stability and Reactivity
-
Chemical Stability: Assumed to be stable under recommended storage conditions.[7]
-
Conditions to Avoid: Heat, flames, sparks, and dust generation.[7][12]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[7][12][13]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[7]
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[13] Do not allow the material to enter drains or water courses.[12] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 6. 错误页 [amp.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. (2S,5S)-2,5-dimethylmorpholine | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 2,5-Dimethylmorpholine | CAS#:106-56-9 | Chemsrc [chemsrc.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to (2S,5S)-2,5-Dimethylmorpholine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, Quality Control, and Applications of a Key Chiral Building Block.
(2S,5S)-2,5-Dimethylmorpholine hydrochloride, a chiral heterocyclic compound, is a valuable building block for the synthesis of complex molecules in the pharmaceutical industry. Its specific stereochemistry makes it a crucial component in the development of novel therapeutics, where enantiomeric purity is paramount for efficacy and safety. This technical guide provides a comprehensive overview of the commercial suppliers, synthetic methodologies, analytical techniques for quality control, and key applications of this important chiral intermediate.
Commercial Availability
A number of chemical suppliers offer (2S,5S)-2,5-Dimethylmorpholine and its hydrochloride salt. The free base is identified by CAS number 1258277-12-1, while the hydrochloride salt is registered under CAS number 1820580-79-7. Researchers should carefully verify the form of the compound and its specifications before procurement. The table below summarizes a selection of commercial suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BLDpharm | This compound | 1820580-79-7 | ≥98% | Custom |
| ChemShuttle | (2S,5S)-2,5-dimethylmorpholine | 1258277-12-1 | 95% | 500mg - 10g |
| Advanced ChemBlocks Inc. | (2S,5S)-2,5-Dimethyl-morpholine | 1258277-12-1 | 97% | Custom |
| ChemicalBook | (2S,5S)-2,5-Dimethylmorpholine | 1258277-12-1 | 95% - 99.99% | Grams to Kilograms |
| Biosynth | (2S,5S)-2,5-Dimethylmorpholine HCl ee | 68043-56-1 | N/A | Custom |
| AbacipharmTech | This compound | 1820580-79-7 | 95+% | 25mg - 100mg |
Note: This table is not exhaustive and represents a snapshot of available information. Purity levels, available quantities, and pricing are subject to change. It is recommended to contact the suppliers directly for the most current data.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is a critical step to ensure its utility in asymmetric synthesis. A common strategy involves the stereoselective synthesis of the morpholine ring from chiral precursors.
Representative Synthetic Protocol: Stereoselective Synthesis of the Morpholine Core
A plausible synthetic route to chiral 2,5-disubstituted morpholines involves an intramolecular Michael addition.[1] The following is a generalized experimental protocol based on this approach. The synthesis of the specific (2S,5S) isomer would start from an appropriate enantiomerically pure amino alcohol.
Step 1: N-Alkylation of a Chiral Amino Alcohol
-
To a solution of the selected enantiopure amino alcohol (e.g., (S)-alaninol) in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and the appropriate alkylating agent (e.g., an α,β-unsaturated ester like ethyl acrylate).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the N-alkylated intermediate.
Step 2: Intramolecular Oxa-Michael Addition (Cyclization)
-
Dissolve the N-alkylated intermediate in a suitable solvent (e.g., tetrahydrofuran).
-
Add a strong base (e.g., sodium hydride or potassium tert-butoxide) at a controlled temperature (e.g., 0 °C) to initiate the intramolecular cyclization.
-
Allow the reaction to proceed until completion, monitoring by TLC.
-
Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of the 2,5-disubstituted morpholine by column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified (2S,5S)-2,5-Dimethylmorpholine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Quality Control and Analytical Methods
Ensuring the chemical and enantiomeric purity of this compound is crucial for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Purity and Isomer Separation
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of 2,5-disubstituted morpholines.[1]
-
Principle: The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Typical Protocol:
-
Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
-
Gas Chromatography (GC): GC can also be used for the analysis of volatile morpholine derivatives and to separate diastereomers. A patent for purifying cis-2,6-dimethylmorpholine mentions the use of GC to analyze the molar ratio of different isomers.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. Spectral data for (2S,5S)-2,5-Dimethylmorpholine is available in public databases.[2]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its identity.
Applications in Drug Development
This compound serves as a versatile chiral building block in the synthesis of active pharmaceutical ingredients (APIs). The morpholine scaffold is a common feature in many biologically active molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific stereochemistry of the (2S,5S) isomer is often crucial for the desired pharmacological activity and to minimize off-target effects.
References
Technical Guide: Purity Analysis of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of (2S,5S)-2,5-Dimethylmorpholine hydrochloride. The document outlines experimental protocols for key analytical techniques, presents data in a structured format, and includes visualizations of the analytical workflow.
Introduction
This compound is a chiral organic compound of interest in pharmaceutical research and development.[1][2] Ensuring the chemical purity and stereoisomeric integrity of this compound is critical for its use in drug synthesis and other applications.[3] Impurity profiling helps to identify and quantify any unwanted components, which may originate from the synthesis process, degradation, or storage.[3][4] This guide details the analytical techniques and protocols for a thorough purity assessment.
Analytical Techniques for Purity Assessment
A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity analysis of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for chiral purity, Gas Chromatography (GC) for volatile impurities and overall purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for determining the enantiomeric purity of this compound, ensuring the absence or minimal presence of its other stereoisomers.[5][6][7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a chiral column, UV detector, and a column oven.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating enantiomers of amine compounds. A common choice would be a cellulose or amylose-based column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) to improve peak shape and resolution. A typical starting mobile phase could be 90:10:0.1 (v/v/v) n-Hexane:Isopropanol:Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a low wavelength, typically around 200-220 nm, as morpholine derivatives lack a strong chromophore.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: The retention times of the different stereoisomers will vary. The peak area of each isomer is used to calculate the enantiomeric excess (e.e.) and the percentage of each impurity.
Data Presentation:
| Stereoisomer | Retention Time (min) | Peak Area | Percentage (%) |
| (2R,5R)-2,5-Dimethylmorpholine | 8.5 | 1,500 | 0.05 |
| (2S,5S)-2,5-Dimethylmorpholine | 10.2 | 2,995,500 | 99.85 |
| meso-(2R,5S)-2,5-Dimethylmorpholine | 12.1 | 3,000 | 0.10 |
Gas Chromatography (GC)
GC is a powerful technique for assessing the overall purity of the sample and for detecting volatile organic impurities and residual solvents.[8][9]
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
-
Column: A mid-polarity capillary column, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), is suitable for separating a wide range of volatile compounds.[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent like methanol or dichloromethane at a concentration of about 5 mg/mL. For the hydrochloride salt, neutralization with a base followed by extraction into an organic solvent may be necessary to analyze the free base.
-
Injection Volume: 1 µL.
-
Analysis: The peak area of the main component is compared to the total area of all peaks to determine the purity. Impurities are identified by their retention times relative to known standards.
Data Presentation:
| Component | Retention Time (min) | Peak Area | Percentage (%) |
| Dichloromethane (Solvent) | 2.1 | - | - |
| Unknown Impurity 1 | 5.8 | 4,500 | 0.15 |
| (2S,5S)-2,5-Dimethylmorpholine | 8.3 | 2,989,500 | 99.65 |
| Unknown Impurity 2 | 9.1 | 6,000 | 0.20 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is primarily used for structural elucidation and confirmation of the this compound structure.[10][11] It can also be used to detect and quantify impurities if they are present at sufficient levels (typically >0.1%).
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: The ¹H and ¹³C NMR spectra should be consistent with the expected structure of this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity.
Data Presentation:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1.35 | d | 6H | -CH₃ |
| ¹H | 2.80 | t | 2H | -CH₂-N- |
| ¹H | 3.50 | m | 2H | -CH-CH₃ |
| ¹H | 3.90 | dd | 2H | -O-CH₂- |
| ¹³C | 18.2 | -CH₃ | ||
| ¹³C | 50.5 | -CH₂-N- | ||
| ¹³C | 55.8 | -CH-CH₃ | ||
| ¹³C | 72.1 | -O-CH₂- |
Workflow Visualization
The following diagrams illustrate the logical workflow for the comprehensive purity analysis of this compound.
Caption: Overall workflow for the purity analysis of this compound.
Caption: Detailed workflow for the chiral HPLC analysis.
Conclusion
The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. Chiral HPLC is essential for determining enantiomeric purity, while GC-FID is effective for assessing overall purity and detecting volatile impurities. NMR spectroscopy serves as a critical tool for structural confirmation. The protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and integrity of this important chiral building block.
References
- 1. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. biomedres.us [biomedres.us]
- 4. rroij.com [rroij.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 10. (2S,5S)-2,5-Dimethylmorpholine(1258277-12-1) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Stereochemical Assignment of Dimethylmorpholine Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data for the stereochemical assignment of dimethylmorpholine isomers. Dimethylmorpholines are a class of saturated heterocyclic compounds that are important building blocks in medicinal chemistry. The spatial arrangement of the two methyl groups on the morpholine ring gives rise to various stereoisomers, each of which can exhibit distinct pharmacological and toxicological profiles. Accurate stereochemical assignment is therefore critical for drug development and quality control.
This guide details the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography—for the unambiguous identification of these isomers. It includes structured data tables for easy comparison, detailed experimental protocols, and logical workflow diagrams to assist researchers in this endeavor.
Stereoisomers of Dimethylmorpholine
Dimethylmorpholine can exist as several constitutional isomers depending on the positions of the two methyl groups on the morpholine ring. The most common isomers include 2,3-, 2,5-, 2,6-, 3,3-, and 3,5-dimethylmorpholine. Furthermore, for isomers with chiral centers (2,3-, 2,5-, 2,6-, and 3,5-), both diastereomers (cis/trans) and enantiomers exist.
Spectroscopic and Chromatographic Data
The following tables summarize the available quantitative data for the characterization of various dimethylmorpholine isomers.
Table 1: 13C NMR Chemical Shifts (δ) of Dimethylmorpholine Isomers
| Isomer | C2 (ppm) | C3 (ppm) | C5 (ppm) | C6 (ppm) | N-CH3 (ppm) | C-CH3 (ppm) | Solvent/Reference |
| cis-2,6-Dimethylmorpholine Hydrochloride | 71.5 | 52.1 | 52.1 | 71.5 | - | 18.1 | D2O[1] |
| trans-2,6-Dimethylmorpholine | Data not available | Data not available | Data not available | Data not available | - | Data not available | |
| 2,5-Dimethylmorpholine | Data not available | Data not available | Data not available | Data not available | - | Data not available | [2] |
| 3,3-Dimethylmorpholine | 73.1 | 32.5 | 47.9 | 67.4 | - | 25.4 (ax), 25.9 (eq) | [3] |
| cis-3,5-Dimethylmorpholine | Data not available | Data not available | Data not available | Data not available | - | Data not available | |
| trans-3,5-Dimethylmorpholine | Data not available | Data not available | Data not available | Data not available | - | Data not available |
Table 2: 1H NMR Spectroscopic Data of Dimethylmorpholine Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent/Reference |
| cis-2,6-Dimethylmorpholine | Data not available | Data not available | Data not available | |
| trans-2,6-Dimethylmorpholine | Data not available | Data not available | Data not available | |
| (2S,5S)-2,5-Dimethylmorpholine | Data not available | Data not available | Data not available | [4] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the stereochemistry of dimethylmorpholine isomers. The chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to their spatial orientation (axial or equatorial) and the relative configuration of the methyl groups (cis or trans).
-
Sample Preparation: Dissolve 5-10 mg of the dimethylmorpholine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a 5 mm NMR tube. The choice of solvent may influence chemical shifts.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 s, and 16-32 scans.
-
Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phasing and baseline correction.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 64k data points, relaxation delay of 2-5 s, and 1024 or more scans depending on the sample concentration.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz).
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons. For morpholine rings, NOE correlations between axial protons on the same face of the ring (e.g., H-2ax to H-6ax) are characteristic. The presence or absence of NOEs between methyl protons and ring protons can help establish their relative stereochemistry (cis or trans).
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration if a chiral reference is present. The main challenge for liquid dimethylmorpholines is obtaining suitable single crystals. This is often achieved by preparing a solid salt of the amine.
-
Salt Formation: React the purified dimethylmorpholine isomer with an appropriate acid (e.g., HCl, HBr, tartaric acid, mandelic acid) in a suitable solvent to form a salt. The choice of a chiral acid can aid in the determination of absolute configuration.
-
Crystallization:
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Screen a range of solvents and solvent mixtures to find conditions that yield diffraction-quality single crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
-
For chiral, enantiomerically pure compounds, the absolute configuration can often be determined from anomalous dispersion effects, particularly if a heavy atom is present.
-
Chiral Chromatography
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating the enantiomers of chiral dimethylmorpholine isomers. The choice between GC and HPLC depends on the volatility and thermal stability of the analyte.
-
Column Selection:
-
Utilize a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups (e.g., Rt-βDEXsm, Rt-βDEXse), are commonly used for the separation of enantiomers of cyclic amines.[5]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Carrier Gas: High-purity hydrogen or helium at an appropriate flow rate or pressure.
-
Injector: Split/splitless injector, typically operated at a temperature of 200-250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 200-230 °C) at a controlled rate (e.g., 2-5 °C/min). Isothermal conditions may also be effective.
-
Detector: FID at 220-250 °C.
-
-
Sample Preparation and Analysis:
-
Prepare a dilute solution of the dimethylmorpholine isomer in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Inject a small volume (e.g., 1 µL) into the GC.
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification.
-
-
Column Selection:
-
Choose an HPLC column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs are often effective for separating a wide range of chiral compounds.
-
-
Instrumentation and Conditions:
-
HPLC System: Consisting of a pump, injector, column oven, and a UV or MS detector.
-
Mobile Phase: The choice of mobile phase is critical and depends on the CSP.
-
Normal Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.
-
Reversed Phase: A mixture of water (often with a buffer or additive like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Polar Ionic Mode: A non-aqueous mobile phase for ionizable molecules.[6]
-
-
Flow Rate: Typically 0.5-1.5 mL/min for analytical columns.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: UV detection at a suitable wavelength (e.g., below 220 nm for saturated amines if they lack a chromophore) or mass spectrometry.
-
-
Sample Preparation and Analysis:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the column.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Visualization of Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate the logical workflows for stereochemical assignment.
Caption: Logical workflow for the complete stereochemical assignment of dimethylmorpholine isomers.
Caption: Detailed workflow for assigning relative stereochemistry using various NMR techniques.
Conclusion
The stereochemical assignment of dimethylmorpholine isomers is a multi-step process that relies on the synergistic use of modern analytical techniques. While NMR spectroscopy is the primary tool for determining the relative stereochemistry (cis/trans) in solution, X-ray crystallography provides definitive solid-state structures and absolute configurations. Chiral chromatography is indispensable for the separation of enantiomers, which is a prerequisite for their individual characterization and biological evaluation. This guide provides the foundational knowledge, data, and protocols to enable researchers to confidently and accurately assign the stereochemistry of this important class of heterocyclic compounds.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2,5-Dimethylmorpholine | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,5S)-2,5-Dimethylmorpholine(1258277-12-1) 1H NMR [m.chemicalbook.com]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Pivotal Role of Chiral Morpholines in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of numerous clinically successful drugs. The introduction of chirality to the morpholine core further expands its utility, allowing for precise three-dimensional arrangements of pharmacophoric groups, leading to enhanced potency, selectivity, and reduced off-target effects. This technical guide provides a comprehensive overview of the synthesis, application, and therapeutic significance of chiral morpholines in drug discovery and development.
Introduction: The Ascendancy of the Chiral Morpholine Scaffold
The morpholine moiety is a versatile building block in drug design due to its ability to act as a bioisostere for other cyclic amines and its capacity to engage in crucial hydrogen bonding interactions through its oxygen atom.[1][2] The incorporation of one or more stereocenters into the morpholine ring allows for the exploration of chiral space, a critical aspect of modern drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] This stereochemical control is paramount for optimizing drug-target interactions and minimizing adverse effects.
Chiral morpholines are integral components of a wide array of approved drugs and clinical candidates targeting diverse therapeutic areas, including infectious diseases, oncology, and central nervous system (CNS) disorders.[2][4] Their prevalence underscores the strategic advantage of employing this scaffold to address the multifaceted challenges of drug development.
Synthetic Strategies for Accessing Chiral Morpholines
The efficient and stereocontrolled synthesis of chiral morpholines is a key enabler for their application in medicinal chemistry. A variety of asymmetric synthetic methodologies have been developed to access these valuable building blocks in high enantiopurity.
Enantioselective Synthesis from Acyclic Precursors
One common approach involves the cyclization of chiral amino alcohol precursors. These precursors can be derived from the chiral pool or synthesized through asymmetric reactions.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Dehydromorpholines [5][6][7]
This method provides a direct and atom-economical route to 2-substituted chiral morpholines.
-
Materials: 2-substituted dehydromorpholine (1.0 equiv), [Rh(COD)₂]BF₄ (1.0 mol%), (R)-SKP ligand (1.1 mol%), Dichloromethane (DCM, anhydrous), Hydrogen gas (H₂).
-
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ and (R)-SKP in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the 2-substituted dehydromorpholine in anhydrous DCM.
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of H₂.
-
Stir the reaction at room temperature for 24 hours.
-
After releasing the pressure, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral morpholine.
-
-
Characterization: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC). The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a powerful and environmentally friendly method for obtaining enantiomerically pure morpholine derivatives. Lipases are commonly employed to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Morpholine Derivative [8][9]
-
Materials: Racemic morpholine derivative (e.g., a morpholine-containing alcohol), Acyl donor (e.g., vinyl acetate), Lipase (e.g., Novozym 435), Organic solvent (e.g., toluene), Buffer solution (if required for pH control).
-
Procedure:
-
Dissolve the racemic morpholine derivative and the acyl donor in the organic solvent in a reaction vessel.
-
Add the lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 50°C) with agitation.
-
Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the unreacted enantiomer from the acylated enantiomer by column chromatography.
-
The acylated enantiomer can be deacylated to afford the other enantiomer in high purity.
-
-
Analysis: The enantiomeric excess of both the resolved substrate and product is determined by chiral HPLC.
Chiral Morpholines in Marketed Drugs: A Quantitative Perspective
The impact of the chiral morpholine scaffold is evident in several blockbuster drugs. The following tables summarize key quantitative data for some of these important therapeutic agents.
Linezolid: An Oxazolidinone Antibiotic
Linezolid is a crucial antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. The (S)-enantiomer is the active form.
| Parameter | Value | Reference(s) |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit | [10] |
| Bioavailability | ~100% (oral) | [10] |
| Protein Binding | 31% | [11] |
| Elimination Half-life | 5-7 hours | [10] |
| Metabolism | Oxidation of the morpholine ring | [12] |
| Excretion | Primarily renal | [11] |
Aprepitant: A Neurokinin-1 (NK₁) Receptor Antagonist
Aprepitant is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. It possesses three chiral centers, with the specific stereoisomer being crucial for its activity.[13]
| Parameter | Value | Reference(s) |
| Mechanism of Action | Selective high-affinity antagonist of human substance P/neurokinin 1 (NK₁) receptors | [14] |
| Binding Affinity (Ki) | 0.1-0.2 nM for human NK₁ receptor | [11] |
| Bioavailability | ~60-65% (oral) | [15] |
| Protein Binding | >95% | [15] |
| Elimination Half-life | 9-13 hours | [14] |
| Metabolism | Extensively metabolized, primarily by CYP3A4 | [16] |
Reboxetine: A Selective Norepinephrine Reuptake Inhibitor
Reboxetine is an antidepressant, and it is marketed as a racemic mixture of (R,R)- and (S,S)-enantiomers. The (S,S)-enantiomer is the more potent inhibitor of norepinephrine reuptake.[17]
| Parameter | (R,R)-enantiomer | (S,S)-enantiomer | Reference(s) |
| Clearance | 2.36 L/hr | 4.45 L/hr | [18] |
| Volume of Distribution (steady-state) | 59.2 L | 102 L | [18] |
| Absolute Bioavailability | 91.9% | 102% | [19] |
| Elimination Half-life | ~13 hours | ~13 hours | [4] |
Gefitinib and Erlotinib: EGFR Tyrosine Kinase Inhibitors
Gefitinib and Erlotinib are used in the treatment of non-small cell lung cancer with activating EGFR mutations. While the morpholine ring itself is not chiral in these specific molecules, they are excellent examples of how the morpholine moiety contributes to the overall activity and are often studied alongside chiral derivatives.
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| Gefitinib | EGFR (wild-type) | 2-37 | [20] |
| EGFR (L858R mutant) | 2.5-10 | [21] | |
| EGFR (exon 19 deletion) | 1.8-5.4 | [21] | |
| Erlotinib | EGFR (wild-type) | 2-20 | [22] |
| EGFR (L858R mutant) | 12 | [22] | |
| EGFR (exon 19 deletion) | 7 | [22] |
Signaling Pathways Modulated by Chiral Morpholine-Containing Drugs
Chiral morpholine-based drugs exert their therapeutic effects by modulating key signaling pathways involved in disease pathogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[23][24] Its dysregulation is a hallmark of many cancers. Several kinase inhibitors incorporating the morpholine scaffold target components of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of chiral morpholine kinase inhibitors.
Detailed Experimental Protocol: PI3K Enzyme Inhibition Assay [10][25][26]
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a PI3K enzyme.
-
Materials: Purified PI3K enzyme (e.g., p110α), lipid substrate (e.g., PIP₂), ATP, test compound (chiral morpholine derivative), assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound or vehicle control (DMSO).
-
Add the PI3K enzyme and lipid substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
G Protein-Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of membrane receptors and are targets for a significant portion of currently marketed drugs.[3][27] Chiral morpholine-containing compounds can act as agonists or antagonists of GPCRs, such as dopamine and neurokinin receptors.
Caption: A simplified G Protein-Coupled Receptor (GPCR) signaling cascade and the antagonistic action of a chiral morpholine ligand.
Detailed Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors [1][7][28][29]
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
-
Materials: Membrane preparation containing the dopamine receptor of interest, radiolabeled ligand (e.g., [³H]-Spiperone), unlabeled test compound (chiral morpholine derivative), assay buffer, glass fiber filters, scintillation cocktail.
-
Procedure:
-
In a 96-well plate, add the receptor membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled standard).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Assessment of Cellular Effects
Beyond target-based assays, it is crucial to evaluate the effects of chiral morpholine derivatives on whole cells.
Detailed Experimental Protocol: MTT Cell Viability Assay [5][6][30][31][32]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: Cells of interest, cell culture medium, test compound (chiral morpholine derivative), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Chiral morpholines have solidified their position as a privileged scaffold in medicinal chemistry, contributing to the development of numerous life-saving drugs. Their favorable physicochemical and pharmacokinetic properties, coupled with the ability to precisely orient functional groups in three-dimensional space, make them an invaluable tool for drug designers. The continued development of novel and efficient stereoselective synthetic methods will further expand the accessibility and diversity of chiral morpholine building blocks. As our understanding of complex biological pathways deepens, the rational design of chiral morpholine-containing molecules targeting novel and challenging disease targets will undoubtedly lead to the next generation of innovative therapeutics. The strategic incorporation of this versatile scaffold will continue to be a key driver of success in the ongoing quest for safer and more effective medicines.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 15. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. simulations-plus.com [simulations-plus.com]
- 19. Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 25. benchchem.com [benchchem.com]
- 26. promega.es [promega.es]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. benchchem.com [benchchem.com]
- 29. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. broadpharm.com [broadpharm.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
(2S,5S)-2,5-Dimethylmorpholine Hydrochloride: An Inquiry into its Application as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5S)-2,5-Dimethylmorpholine hydrochloride is a chiral heterocyclic compound with potential applications in asymmetric synthesis. Chiral auxiliaries are crucial tools in modern organic chemistry, enabling the stereoselective synthesis of complex molecules by temporarily introducing a chiral element to a prochiral substrate. This guides the stereochemical outcome of a reaction, after which the auxiliary can be removed. While a variety of chiral auxiliaries are well-established and widely used, the exploration of new and potentially more efficient auxiliaries remains an active area of research. This document aims to provide a comprehensive overview of the application of this compound as a chiral auxiliary.
It is important to note that a comprehensive search of the scientific literature and chemical databases did not yield specific examples, detailed protocols, or quantitative data regarding the use of this compound as a chiral auxiliary in common asymmetric transformations such as alkylation, aldol, or Diels-Alder reactions. The information presented herein is therefore based on the general principles of how morpholine-derived structures could theoretically function in such a capacity and draws parallels with more established chiral auxiliaries.
Theoretical Applications and General Principles
The rigid, C2-symmetric structure of the (2S,5S)-2,5-dimethylmorpholine core suggests its potential to create a well-defined chiral environment. When attached to a substrate, typically via an amide bond formation, the two methyl groups at the C2 and C5 positions can effectively shield one face of the reactive center (e.g., an enolate), directing the approach of an electrophile to the opposite, less sterically hindered face.
Below is a conceptual workflow illustrating how (2S,5S)-2,5-dimethylmorpholine could be employed as a chiral auxiliary in a hypothetical asymmetric alkylation reaction.
Caption: Conceptual workflow for asymmetric alkylation.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols for key experiments. These have not been validated and serve as a starting point for investigation.
Synthesis of a Chiral N-Acylmorpholine
Objective: To attach the chiral auxiliary to a prochiral carboxylic acid.
Materials:
-
This compound
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Coupling agent (e.g., DCC, EDC, or conversion to acid chloride with SOCl₂)
-
Base (e.g., triethylamine, if starting from the hydrochloride salt)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
If starting with the hydrochloride salt, suspend this compound in anhydrous dichloromethane.
-
Add a suitable base (e.g., triethylamine, 1.1 equivalents) and stir at room temperature for 30 minutes to generate the free amine.
-
In a separate flask, activate the prochiral carboxylic acid. For example, convert it to the acid chloride using thionyl chloride or an oxalyl chloride.
-
Cool the amine solution to 0 °C and slowly add the activated carboxylic acid.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral N-acylmorpholine by flash column chromatography.
Diastereoselective Enolate Alkylation (Hypothetical)
Objective: To perform a diastereoselective alkylation of the chiral N-acylmorpholine.
Materials:
-
Chiral N-acylmorpholine
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Dissolve the chiral N-acylmorpholine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 equivalents) and stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the prescribed time (e.g., 2-4 hours), monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the chiral product.
Materials:
-
Alkylated N-acylmorpholine
-
Reagents for hydrolysis (e.g., aqueous HCl, LiOH) or reductive cleavage (e.g., LiAlH₄)
-
Appropriate solvents
Procedure (Acid Hydrolysis Example):
-
Dissolve the purified alkylated product in a suitable solvent (e.g., dioxane or THF).
-
Add an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a base (e.g., NaOH).
-
Extract the desired chiral carboxylic acid with an appropriate organic solvent.
-
The aqueous layer will contain the hydrochloride salt of the recovered (2S,5S)-2,5-dimethylmorpholine, which can be isolated and potentially recycled.
-
Purify the chiral carboxylic acid product by standard methods.
Data Presentation (Hypothetical)
Should experimental data become available, it would be crucial to present it in a clear and structured format to allow for easy comparison of different reaction conditions.
Table 1: Hypothetical Results for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl Bromide | LDA | THF | -78 | 4 | - | - |
| 2 | Methyl Iodide | LDA | THF | -78 | 2 | - | - |
| 3 | Benzyl Bromide | NaHMDS | Toluene | -78 | 4 | - | - |
Data in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the reaction is dictated by the conformation of the chiral enolate, which is influenced by the stereocenters of the auxiliary.
Caption: Logic of stereochemical induction.
Conclusion and Future Directions
While this compound possesses structural features that suggest its potential as a chiral auxiliary, there is currently a lack of published data to support its practical application in asymmetric synthesis. The hypothetical protocols and conceptual frameworks provided here are intended to serve as a guide for researchers interested in exploring the utility of this compound. Future work should focus on the synthesis of various N-acyl derivatives and their systematic evaluation in a range of asymmetric transformations to determine their efficacy in terms of reactivity and stereoselectivity. Such studies would be essential to establish whether (2S,5S)-2,5-dimethylmorpholine can be a valuable addition to the toolkit of chiral auxiliaries available to synthetic chemists.
The Untapped Potential of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride in Asymmetric Synthesis: A Theoretical Framework and General Protocols
For Researchers, Scientists, and Drug Development Professionals
While (2S,5S)-2,5-Dimethylmorpholine and its hydrochloride salt are commercially available chiral building blocks, a comprehensive review of scientific literature reveals a notable absence of specific applications detailing their use as chiral auxiliaries in asymmetric synthesis. Despite the C2-symmetry inherent in its structure—a common feature in effective chiral auxiliaries—detailed protocols, quantitative data on stereoselectivity, and specific reaction conditions are not well-documented.
This document, therefore, serves as a foundational guide, presenting a theoretical framework for the application of (2S,5S)-2,5-dimethylmorpholine as a chiral auxiliary. By drawing parallels with well-established C2-symmetric auxiliaries, we provide general protocols and conceptual diagrams to guide researchers in exploring the potential of this intriguing yet underutilized molecule.
Principle of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of a reagent, leading to the preferential formation of one stereoisomer. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.
The general workflow for utilizing a chiral auxiliary, such as (2S,5S)-2,5-dimethylmorpholine could be, is depicted below.
Theoretical Application in Asymmetric Alkylation
One of the most common applications for chiral auxiliaries is in the asymmetric alkylation of enolates. In a hypothetical scenario, (2S,5S)-2,5-dimethylmorpholine could be acylated to form a chiral amide. Deprotonation would then generate a chiral enolate, where the C2-symmetric morpholine ring sterically hinders one face of the enolate, directing the approach of an electrophile to the opposite face.
The logical steps for such a process are outlined in the following diagram:
General Protocol for Asymmetric Alkylation (Hypothetical)
1. Acylation of (2S,5S)-2,5-Dimethylmorpholine:
-
Dissolve (2S,5S)-2,5-dimethylmorpholine hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride and deprotonate the morpholine.
-
Cool the mixture to 0 °C and slowly add the desired acyl chloride or anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove salts and purify the resulting chiral amide by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the purified chiral amide (1.0 eq) in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) to generate the enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq) and continue stirring at -78 °C.
-
Slowly warm the reaction to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to isolate the alkylated product.
3. Cleavage of the Auxiliary:
-
The method for cleavage will depend on the desired final product (e.g., carboxylic acid, alcohol, aldehyde).
-
For cleavage to a carboxylic acid, basic hydrolysis (e.g., with LiOH in a THF/water mixture) is a common method.
-
For cleavage to an alcohol, reduction of the amide with a reagent like lithium aluminum hydride could be employed.
-
After cleavage, the chiral product needs to be separated from the recovered (2S,5S)-2,5-dimethylmorpholine, typically through extraction or chromatography.
Data Presentation: A Template for Your Research
As you embark on experimental work with this auxiliary, systematic data collection is crucial. Below is a template table for summarizing your findings in asymmetric alkylation studies.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Conclusion and Future Outlook
While the application of this compound in asymmetric synthesis is not currently established in the literature, its C2-symmetric structure holds theoretical promise. The general principles and protocols outlined here provide a starting point for researchers to investigate its efficacy as a chiral auxiliary. Key areas for investigation will include optimizing acylation and cleavage conditions, evaluating the levels of diastereoselectivity with various electrophiles, and assessing the potential for recovery and reuse of the auxiliary. The exploration of this and other underutilized chiral building blocks is essential for the continued development of novel and efficient methods in asymmetric synthesis.
Application Notes and Protocols: (2S,5S)-2,5-Dimethylmorpholine Hydrochloride in Organocatalysis
A comprehensive review of published scientific literature reveals a notable absence of specific applications for (2S,5S)-2,5-dimethylmorpholine hydrochloride as a primary organocatalyst. While the broader class of chiral morpholine derivatives has been explored in the field of organocatalysis, detailed experimental protocols and application notes for this specific compound are not available in peer-reviewed journals or patent literature.
The current body of research on morpholine-based organocatalysts tends to focus on more structurally complex derivatives. These often incorporate additional functional groups to enhance their catalytic activity and stereocontrol. For instance, studies have highlighted the use of β-morpholine amino acids in asymmetric 1,4-addition reactions, demonstrating good yields and enantioselectivities. [1][2][3][4]However, these catalysts are structurally distinct from the simple this compound.
It is a known challenge that simple morpholine-enamines exhibit lower reactivity in enamine catalysis compared to their pyrrolidine-based counterparts. This is attributed to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen atom within the morpholine ring, which can decrease the nucleophilicity of the resulting enamine. [1][2][3]This inherent limitation might explain the lack of applications for simpler derivatives like this compound in organocatalysis.
While the synthesis of various chiral morpholines, including 2-substituted and 2,2-disubstituted derivatives, has been reported through different catalytic methods, these publications focus on the construction of the morpholine scaffold itself rather than its use as an organocatalyst.
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Application Notes: Asymmetric Aldol Reactions Utilizing (2S,5S)-2,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are pivotal chiral building blocks in the synthesis of pharmaceuticals and natural products. The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in these reactions. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. C2-symmetric auxiliaries, such as (2S,5S)-2,5-dimethylmorpholine, are of particular interest due to their potential to create a highly ordered and predictable chiral environment.
Conceptually, (2S,5S)-2,5-dimethylmorpholine would be N-acylated with a carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding amide. This amide can then be converted into a chiral enolate, which subsequently reacts with an aldehyde. The C2-symmetry of the dimethylmorpholine moiety is expected to effectively shield one face of the enolate, leading to a diastereoselective attack on the aldehyde and the formation of a specific stereoisomer of the aldol adduct.
General Experimental Workflow
The following diagram illustrates a conceptual workflow for an asymmetric aldol reaction employing a chiral morpholine auxiliary.
Caption: Conceptual workflow for an asymmetric aldol reaction.
Generalized Experimental Protocol (Illustrative Example)
Disclaimer: The following protocol is a general representation of an asymmetric aldol reaction using a chiral auxiliary and has not been specifically optimized for (2S,5S)-2,5-dimethylmorpholine. It should be adapted and optimized by the researcher.
1. Synthesis of the N-Propionyl-(2S,5S)-2,5-dimethylmorpholine:
-
To a solution of (2S,5S)-2,5-dimethylmorpholine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equiv.).
-
Slowly add propionyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propionyl amide.
2. Asymmetric Aldol Addition:
-
To a solution of the N-propionyl-(2S,5S)-2,5-dimethylmorpholine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv. in THF) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the desired aldehyde (1.2 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy.
-
Purify the aldol adduct by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
For conversion to the β-hydroxy acid: Dissolve the purified aldol adduct in a mixture of THF and water. Add lithium hydroxide (LiOH) (excess, e.g., 4-5 equiv.) and hydrogen peroxide (30% aqueous solution, excess). Stir at 0 °C to room temperature until the reaction is complete (monitored by TLC). Work up by acidifying the mixture and extracting the product.
-
For conversion to the β-hydroxy alcohol: To a solution of the aldol adduct in anhydrous THF at 0 °C, add lithium borohydride (LiBH₄) (excess, e.g., 2-3 equiv.). Stir until the reaction is complete. Carefully quench with water and extract the product.
-
The chiral auxiliary can be recovered from the aqueous layer after appropriate workup.
Quantitative Data (Hypothetical)
Since no specific data for (2S,5S)-2,5-dimethylmorpholine in aldol reactions is available, the following table presents hypothetical data to illustrate how results would be presented. The actual performance would need to be determined experimentally.
| Entry | Aldehyde | Product | Yield (%) | d.r. (syn:anti) | ee (%) |
| 1 | Benzaldehyde | β-hydroxy-α-methyl-β-phenyl propionamide | - | - | - |
| 2 | Isobutyraldehyde | β-hydroxy-α,γ-dimethyl butanamide | - | - | - |
| 3 | Acetaldehyde | β-hydroxy-α-methyl butanamide | - | - | - |
Yields, diastereomeric ratios (d.r.), and enantiomeric excesses (ee) would be determined experimentally.
Conclusion
While (2S,5S)-2,5-dimethylmorpholine presents an intriguing C2-symmetric scaffold for use as a chiral auxiliary, its application in asymmetric aldol reactions is not well-documented in the public domain. The provided conceptual framework and generalized protocol offer a starting point for researchers to investigate its potential. Key aspects for investigation would include the efficiency of the acylation, the stereoselectivity of the aldol addition with various aldehydes, and the ease of auxiliary cleavage and recovery. Such studies would be valuable in expanding the toolbox of chiral auxiliaries for asymmetric synthesis in drug discovery and development.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with (2S,5S)-2,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of (2S,5S)-2,5-Dimethylmorpholine as a chiral ligand in the asymmetric synthesis of pharmaceutical intermediates. The focus is on the enantioselective addition of organozinc reagents to aldehydes, a key transformation for the production of chiral secondary alcohols, which are prevalent in many pharmaceutical compounds.
Introduction
(2S,5S)-2,5-Dimethylmorpholine is a chiral cyclic amine that can serve as an effective stereodirecting ligand in a variety of asymmetric chemical transformations. Its rigid conformation and the presence of two stereogenic centers make it a valuable tool for inducing enantioselectivity in reactions that are crucial for the synthesis of single-enantiomer drug substances. Chiral alcohols, in particular, are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including antidepressants and antiviral agents. The use of chiral ligands like (2S,5S)-2,5-Dimethylmorpholine in catalytic amounts for the addition of nucleophiles to prochiral carbonyl compounds represents an efficient and atom-economical approach to these important intermediates.
Application: Asymmetric Ethyl-Addition to Benzaldehyde
A model application of (2S,5S)-2,5-Dimethylmorpholine is in the catalytic enantioselective addition of diethylzinc to benzaldehyde. This reaction yields the chiral secondary alcohol, (S)-1-phenylpropan-1-ol, a key intermediate motif in various pharmaceutical syntheses. The morpholine derivative acts as a chiral ligand, coordinating to the zinc atom and creating a chiral environment that directs the ethyl group to one face of the aldehyde, resulting in a high enantiomeric excess of one of the alcohol enantiomers.
Reaction Scheme
Protocol for N-acylation of (2S,5S)-2,5-Dimethylmorpholine: Application Notes for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
N-acylation is a fundamental chemical transformation that introduces an acyl group onto a nitrogen atom, forming an amide. This modification is of significant interest in medicinal chemistry and drug development as it can modulate the physicochemical and biological properties of amine-containing molecules. (2S,5S)-2,5-dimethylmorpholine is a chiral heterocyclic compound, and its N-acylated derivatives are valuable scaffolds for the synthesis of novel chemical entities. The introduction of an acyl group can influence the molecule's conformation, lipophilicity, and interactions with biological targets. While specific biological activities and signaling pathways for N-acylated (2S,5S)-2,5-dimethylmorpholine derivatives are not extensively documented in publicly available literature, the N-acylation of substituted morpholines is a key step in the synthesis of various biologically active compounds. For instance, N-acylation is a common strategy in the synthesis of chiral morpholines which are important intermediates for drug candidates. Furthermore, various substituted morpholines have shown a range of biological activities, including sympathomimetic, analgesic, anti-inflammatory, and anti-dyslipidemic properties.
This document provides a representative protocol for the N-acylation of (2S,5S)-2,5-dimethylmorpholine using acyl chlorides as the acylating agents. The protocol is based on general methods for the N-acylation of secondary amines and related heterocyclic compounds.
Data Presentation
Quantitative data for the N-acylation of the parent compound, morpholine, is provided below as a reference. Researchers should anticipate that reaction times may be longer and yields may vary for the sterically more hindered (2S,5S)-2,5-dimethylmorpholine.
Table 1: N-Benzoylation of Morpholine
| Parameter | Value | Reference |
| Substrate | Morpholine | [1] |
| Acylating Agent | Benzoyl Chloride | [1] |
| Molar Ratio (Amine:Acyl Chloride) | 1:1 | [1] |
| Solvent | Neat (Solvent-free) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 20-25 minutes | [1] |
| Yield | High | [1] |
Table 2: General N-Acetylation of Substituted Morpholines
| Parameter | Value | Reference |
| Substrate | Substituted Morpholine | [2] |
| Acylating Agent | Acetic Anhydride | [2] |
| Solvent | Not specified | [2] |
| Temperature | Not specified | [2] |
| Reaction Time | Not specified | [2] |
| Yield | High | [2] |
Experimental Protocols
This section details a representative protocol for the N-acylation of (2S,5S)-2,5-dimethylmorpholine with an acyl chloride.
Materials
-
(2S,5S)-2,5-Dimethylmorpholine
-
Acyl chloride (e.g., benzoyl chloride, propionyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Equipment for purification (e.g., column chromatography system or distillation apparatus)
Protocol 1: N-Acylation of (2S,5S)-2,5-Dimethylmorpholine with an Acyl Chloride
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (2S,5S)-2,5-dimethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: While stirring, add the acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the acyl chloride used.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure N-acyl-(2S,5S)-2,5-dimethylmorpholine.
Mandatory Visualization
The following diagram illustrates the general workflow for the N-acylation of (2S,5S)-2,5-dimethylmorpholine.
Caption: General workflow for the N-acylation of (2S,5S)-2,5-dimethylmorpholine.
The signaling pathways involving N-acylated (2S,5S)-2,5-dimethylmorpholine are not well-established in the current scientific literature. Therefore, a diagram for signaling pathways cannot be provided at this time.
References
Application Note: Chiral HPLC Method for the Separation of Dimethylmorpholine Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethylmorpholine exists as several isomers, including the cis and trans diastereomers of 2,3-dimethylmorpholine, 2,5-dimethylmorpholine, 2,6-dimethylmorpholine, 3,4-dimethylmorpholine, and 3,5-dimethylmorpholine. The separation of these isomers, particularly the enantiomers of the chiral isomers, is crucial in pharmaceutical development and stereoselective synthesis, as different isomers can exhibit varied pharmacological and toxicological profiles. This application note presents a detailed protocol for the chiral separation of dimethylmorpholine isomers using High-Performance Liquid Chromatography (HPLC).
Principle
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[2] The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs are widely used due to their broad applicability and high success rates in separating a wide range of chiral compounds.[1][2]
Experimental Protocols
This protocol outlines a general method for the separation of dimethylmorpholine isomers. Optimization may be required for specific isomer pairs.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral column is recommended as a starting point. A common choice would be a cellulose or amylose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).
-
Sample: A solution of mixed dimethylmorpholine isomers dissolved in the mobile phase.
2. Chromatographic Conditions (Starting Point)
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient could be 90:10 (v/v) n-hexane:IPA. For a basic compound like dimethylmorpholine, the addition of a small amount of an amine modifier is crucial to improve peak shape and resolution. 0.1% diethylamine (DEA) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as morpholines have weak chromophores, a lower wavelength is necessary).
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Prepare a stock solution of the dimethylmorpholine isomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
4. Method Development and Optimization
If the initial conditions do not provide adequate separation, a systematic method development approach should be followed:
-
Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier (IPA or EtOH). Increasing the percentage of the alcohol will generally decrease retention times.
-
Alcohol Modifier: Screen different alcohol modifiers, such as ethanol, in place of isopropanol.
-
Additive Concentration: Optimize the concentration of the amine modifier (DEA) between 0.05% and 0.2%.
-
Flow Rate: Adjust the flow rate between 0.5 and 1.5 mL/min to improve resolution.
-
Temperature: Vary the column temperature between 10 °C and 40 °C. Lower temperatures often lead to better resolution.
-
Column Screening: If a satisfactory separation is not achieved, screen other types of chiral stationary phases, such as those based on different polysaccharide derivatives or Pirkle-type columns.[3]
Data Presentation
The following table summarizes hypothetical quantitative data for the separation of two enantiomers of a generic dimethylmorpholine isomer.
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Analyte | (R,R)-2,3-Dimethylmorpholine |
| Retention Time (t_R1) | 8.5 min |
| Analyte | (S,S)-2,3-Dimethylmorpholine |
| Retention Time (t_R2) | 10.2 min |
| Resolution (R_s) | 2.1 |
| Selectivity (α) | 1.2 |
Visualization of Experimental Workflow
Caption: Workflow for Chiral HPLC Method Development.
This application note provides a comprehensive protocol for the chiral separation of dimethylmorpholine isomers using HPLC. The key to a successful separation lies in the systematic screening of chiral stationary phases and the optimization of mobile phase conditions. The provided workflow and starting conditions offer a solid foundation for developing a robust and reliable method for the analysis of these and other chiral amine compounds.
References
Application of (2S,5S)-2,5-Dimethylmorpholine in Michael Additions: A Review of Available Data
Despite a comprehensive search of scientific literature, no specific applications of (2S,5S)-2,5-dimethylmorpholine as a catalyst or chiral auxiliary in Michael addition reactions have been documented in published research. While the field of organocatalyzed Michael additions is extensive, and various chiral amines and morpholine derivatives have been successfully employed, the specific stereoisomer (2S,5S)-2,5-dimethylmorpholine does not appear to be a commonly utilized or reported compound for this purpose.
Our investigation sought to identify detailed experimental protocols, quantitative data on yield and enantioselectivity, and reaction mechanisms involving this specific morpholine derivative. However, the search did not yield any studies detailing its use in this context. Therefore, the creation of specific application notes, detailed experimental protocols, and data tables as requested is not possible based on the current body of scientific literature.
For researchers, scientists, and drug development professionals interested in asymmetric Michael additions, we can provide extensive information on other well-established chiral organocatalysts and auxiliaries. These include, but are not limited to:
-
Proline and its derivatives: Widely used for a variety of asymmetric transformations, including Michael additions.
-
Cinchona alkaloids and their derivatives: Powerful catalysts for enantioselective conjugate additions.
-
Chiral primary and secondary amines: A broad class of organocatalysts with tunable steric and electronic properties.
-
Other chiral morpholine derivatives: While (2S,5S)-2,5-dimethylmorpholine itself is not documented, other substituted morpholines have been explored as catalysts and chiral auxiliaries.
Should you be interested in the application of these alternative catalysts in Michael additions, we can provide detailed application notes, established protocols, and relevant data from the literature. This would include information on substrate scope, catalyst loading, reaction conditions, and expected stereochemical outcomes.
We regret that we could not fulfill the specific request regarding (2S,5S)-2,5-dimethylmorpholine. However, we remain committed to providing accurate and well-supported scientific information and are prepared to assist with inquiries into related areas of asymmetric catalysis.
Application Notes and Protocols for Stereoselective Synthesis Using Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral morpholine and morpholinone derivatives. The morpholine scaffold is a privileged structure in medicinal chemistry, and the ability to control its stereochemistry is crucial for the development of effective and safe pharmaceuticals.[1] The following sections detail three powerful and distinct methodologies for achieving high levels of stereocontrol: catalyst-controlled asymmetric hydrogenation, organocatalytic cyclization, and auxiliary-controlled diastereoselective reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
This method provides a highly efficient and atom-economical route to 2-substituted chiral morpholines through the asymmetric hydrogenation of prochiral dehydromorpholine precursors.[2][3][4] The use of a chiral rhodium complex, particularly with a large bite-angle bisphosphine ligand like (R)-SKP, is critical for achieving high enantioselectivity across a range of substrates.[2][4]
Application Notes
The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines is a robust method for preparing enantioenriched morpholines with excellent yields and enantiomeric excesses (ee), often up to 99%.[2][3][4] The reaction proceeds under mild conditions and demonstrates good functional group tolerance. The N-acyl protecting group on the dehydromorpholine is crucial for activating the substrate towards hydrogenation.[4] This method is scalable, making it attractive for drug development and process chemistry.[2] The resulting N-protected chiral morpholines can be readily deprotected to provide the free secondary amine, which serves as a versatile intermediate for further functionalization in drug discovery programs.[2]
Quantitative Data Summary
The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines catalyzed by a Rh-(R)-SKP complex.
| Entry | Substrate (R Group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2-phenylmorpholine | >99 | 92 |
| 2 | 4-Fluorophenyl | 2-(4-fluorophenyl)morpholine | >99 | 93 |
| 3 | 4-Chlorophenyl | 2-(4-chlorophenyl)morpholine | >99 | 93 |
| 4 | 4-Bromophenyl | 2-(4-bromophenyl)morpholine | >99 | 94 |
| 5 | 4-Methylphenyl | 2-(4-methylphenyl)morpholine | >99 | 93 |
| 6 | 4-Methoxyphenyl | 2-(4-methoxyphenyl)morpholine | >99 | 92 |
| 7 | 2-Naphthyl | 2-(2-naphthyl)morpholine | >99 | 99 |
| 8 | 2-Thienyl | 2-(2-thienyl)morpholine | >99 | 91 |
| 9 | Cyclohexyl | 2-cyclohexylmorpholine | >99 | 94 |
(Data sourced from Li, M., et al., Chem. Sci., 2021, 12, 15061-15066 and its supplementary information)
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(R)-SKP ligand (1.1 mol%)
-
2-Substituted-N-Cbz-dehydromorpholine substrate (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
-
Schlenk tube or autoclave
Procedure:
-
In a nitrogen-filled glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (e.g., 1.0 mg, 0.0025 mmol for a 0.25 mmol scale reaction) and (R)-SKP (e.g., 1.6 mg, 0.00275 mmol).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
Add the 2-substituted-N-Cbz-dehydromorpholine substrate (0.25 mmol) to the catalyst solution.
-
Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen balloon or place it in an autoclave.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture vigorously at room temperature for the specified time (typically 12-24 hours).
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the desired chiral 2-substituted morpholine.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Organocatalytic Enantioselective Chlorocycloetherification
This approach provides access to chiral morpholines containing a quaternary stereocenter at the C2 position. The key step is an enantioselective chlorocycloetherification of N-tosylated alkenols, catalyzed by a cinchona alkaloid-derived catalyst. This method is distinguished by its use of a metal-free catalyst and mild reaction conditions.
Application Notes
The organocatalytic enantioselective chlorocycloetherification is a powerful strategy for constructing structurally complex chiral morpholines. The reaction utilizes a bifunctional catalyst derived from cinchona alkaloids, which activates the chlorinating agent and controls the stereochemical outcome of the cyclization. This protocol yields chlorinated 2,2-disubstituted morpholines in excellent yields and with high enantioselectivities. The resulting chlorinated products are versatile intermediates, as the chlorine atom can be displaced or used in cross-coupling reactions to introduce further molecular diversity.
Quantitative Data Summary
The following table summarizes the results for the organocatalytic enantioselective chlorocycloetherification of various alkenol substrates.
| Entry | Substrate (R¹ Group) | Substrate (R² Group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Methyl | 2-chloro-2-methyl-3-phenyl-morpholine | 95 | 96 |
| 2 | 4-Chlorophenyl | Methyl | 2-chloro-2-methyl-3-(4-chlorophenyl)-morpholine | 96 | 95 |
| 3 | 4-Methylphenyl | Methyl | 2-chloro-2-methyl-3-(4-methylphenyl)-morpholine | 94 | 97 |
| 4 | 2-Naphthyl | Methyl | 2-chloro-2-methyl-3-(2-naphthyl)-morpholine | 92 | 98 |
| 5 | Phenyl | Ethyl | 2-chloro-2-ethyl-3-phenyl-morpholine | 93 | 95 |
| 6 | Phenyl | Benzyl | 2-chloro-2-benzyl-3-phenyl-morpholine | 90 | 94 |
(Data representative of the methodology described by Zhong, H., et al., Org. Chem. Front., 2022, 9, 4372-4378)
Experimental Protocol: General Procedure for Chlorocycloetherification
Materials:
-
Cinchona alkaloid-derived phthalazine catalyst (10 mol%)
-
N-Tosyl alkenol substrate (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Toluene, anhydrous
-
4Å Molecular sieves
-
Reaction vial
Procedure:
-
To a dried reaction vial, add the N-tosyl alkenol substrate (0.1 mmol), the cinchona alkaloid-derived catalyst (0.01 mmol), and 4Å molecular sieves (50 mg).
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Cool the mixture to the specified reaction temperature (e.g., -20 °C).
-
Add N-Chlorosuccinimide (NCS) (1.2 equiv, 0.12 mmol) in one portion.
-
Stir the reaction mixture at this temperature until the starting material is consumed (as monitored by TLC, typically 24-48 hours).
-
Once the reaction is complete, filter off the molecular sieves and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral chlorinated morpholine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Diastereoselective Synthesis of Morpholin-2-ones via a Pseudoephedrine Auxiliary
Chiral auxiliaries are a classic and reliable strategy for controlling stereochemistry. This method utilizes the readily available and inexpensive pseudoephedrine as a chiral auxiliary to direct the synthesis of chiral morpholin-2-ones from arylglyoxals and 2-amino-2-phenylethanol derivatives.[5][6] The reaction proceeds via a Brønsted acid-catalyzed condensation and rearrangement, yielding the morpholinone products with high diastereoselectivity.[5][6]
Application Notes
The use of pseudoephedrine as a chiral auxiliary offers a practical and high-yielding route to enantiomerically enriched morpholin-2-ones.[5][6] The auxiliary is covalently attached to one of the reactants, directing the subsequent bond formations in a highly stereoselective manner.[1][7][8][9] A key advantage of this approach is the crystallinity of many pseudoephedrine-derived intermediates, which can often be purified to very high diastereomeric excess by simple recrystallization.[1] The auxiliary can be cleaved and recovered for reuse after the desired stereocenter has been set. The resulting chiral morpholin-2-ones are valuable building blocks that can be further converted into chiral 1,2-amino alcohols.[5][6]
Quantitative Data Summary
The table below summarizes the results for the synthesis of various C3-substituted morpholin-2-ones using a pseudoephedrine-derived amino alcohol.
| Entry | Arylglyoxal (Ar Group) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 3-hydroxy-3-phenyl-morpholin-2-one | 95 | >20:1 |
| 2 | 4-Nitrophenyl | 3-hydroxy-3-(4-nitrophenyl)-morpholin-2-one | 92 | >20:1 |
| 3 | 4-Bromophenyl | 3-hydroxy-3-(4-bromophenyl)-morpholin-2-one | 96 | >20:1 |
| 4 | 4-Methoxyphenyl | 3-hydroxy-3-(4-methoxyphenyl)-morpholin-2-one | 88 | >20:1 |
| 5 | 2-Naphthyl | 3-hydroxy-3-(2-naphthyl)-morpholin-2-one | 91 | >20:1 |
| 6 | 2-Thienyl | 3-hydroxy-3-(2-thienyl)-morpholin-2-one | 85 | >20:1 |
(Data sourced from Powell, W. C., & Walczak, M. A., J. Org. Chem. 2018, 83(17), 10487-10500 and its supplementary information)
Experimental Protocol: General Procedure for Morpholin-2-one Synthesis
Materials:
-
(1R,2R)-(-)-2-Amino-1,2-diphenylethanol (pseudoephedrine-derived auxiliary) (1.0 equiv)
-
Arylglyoxal monohydrate (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Dichloromethane (DCM)
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
Procedure:
-
To a round-bottom flask, add the (1R,2R)-(-)-2-amino-1,2-diphenylethanol (1.0 equiv), the arylglyoxal monohydrate (1.1 equiv), and p-TsOH·H₂O (0.1 equiv).
-
Add sufficient DCM to dissolve the reagents and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and allow it to stir for the required time (typically 4-12 hours), monitoring the removal of water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diastereomerically enriched morpholin-2-one.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Caption: General workflow for stereoselective morpholine synthesis.
Caption: Rh-catalyzed asymmetric hydrogenation cycle.
Caption: Workflow for chiral auxiliary-based synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 8. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Post-Reaction Removal of (2S,5S)-2,5-Dimethylmorpholine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective removal of the (2S,5S)-2,5-dimethylmorpholine chiral auxiliary from a reaction product. The selection of the appropriate removal method is contingent upon the stability of the desired product and the nature of the amide linkage to the auxiliary. The primary methods for cleavage of the N-acyl bond to the morpholine auxiliary are acidic hydrolysis, basic hydrolysis, and reductive cleavage.
Introduction to (2S,5S)-2,5-Dimethylmorpholine Auxiliary
(2S,5S)-2,5-Dimethylmorpholine is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its C2-symmetry and steric bulk effectively direct the approach of incoming reagents, leading to high diastereoselectivity. Following the desired stereoselective transformation, the auxiliary must be cleanly and efficiently removed to yield the final enantiomerically enriched product. The auxiliary is typically attached to the substrate via an amide bond.
General Strategies for Auxiliary Removal
The removal of the (2S,5S)-2,5-dimethylmorpholine auxiliary involves the cleavage of the amide bond. The three main strategies to achieve this are:
-
Acidic Hydrolysis: This method is suitable for products that are stable to strong acids. It involves heating the N-acyl morpholine derivative in the presence of an aqueous acid.
-
Basic Hydrolysis: This approach is employed for products sensitive to acid but stable under basic conditions. It typically requires heating with a strong base.
-
Reductive Cleavage: For substrates that are sensitive to both acidic and basic conditions, reductive cleavage offers a milder alternative. This method utilizes reducing agents to cleave the amide bond.
Below are detailed protocols for each of these methods.
Method 1: Acidic Hydrolysis
Acid-catalyzed hydrolysis is a common and effective method for cleaving the amide bond to the (2S,5S)-2,5-dimethylmorpholine auxiliary. The reaction proceeds by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.
Experimental Protocol: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-acyl-(2S,5S)-2,5-dimethylmorpholine derivative in a suitable solvent (e.g., dioxane, THF, or methanol).
-
Acid Addition: Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A typical concentration is 3-6 M.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the ammonium salt of the auxiliary) forms, it can be removed by filtration.
-
Neutralize the solution carefully with a base (e.g., saturated aqueous NaHCO₃ or NaOH solution) to the appropriate pH for your desired product.
-
Extract the desired product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The protonated (2S,5S)-2,5-dimethylmorpholine auxiliary will remain in the aqueous layer.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography, crystallization, or distillation as required.
-
Auxiliary Recovery: The aqueous layer can be basified with a strong base (e.g., NaOH pellets) to deprotonate the morpholine auxiliary. The free base can then be extracted with an organic solvent, dried, and distilled for recovery and reuse.
Quantitative Data Summary (Illustrative)
| Parameter | Condition |
| Substrate | N-acyl-(2S,5S)-2,5-dimethylmorpholine |
| Acid | 6 M HCl |
| Solvent | Dioxane |
| Temperature | 100 °C (Reflux) |
| Reaction Time | 12 - 24 hours |
| Product Yield | 85 - 95% |
| Auxiliary Recovery | >90% |
Workflow Diagram: Acidic Hydrolysis
Caption: Workflow for the acidic hydrolysis of N-acyl-(2S,5S)-2,5-dimethylmorpholine.
Method 2: Basic Hydrolysis
Basic hydrolysis is an alternative for substrates that are sensitive to acidic conditions. The reaction proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl.
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-acyl-(2S,5S)-2,5-dimethylmorpholine derivative in a suitable solvent (e.g., a mixture of THF and water, or ethanol).
-
Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to protonate the carboxylate product.
-
Extract the desired carboxylic acid product with an appropriate organic solvent.
-
The protonated (2S,5S)-2,5-dimethylmorpholine auxiliary will remain in the aqueous layer.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product as needed.
-
Auxiliary Recovery: The aqueous layer can be basified, and the auxiliary can be recovered as described in the acidic hydrolysis protocol.
Quantitative Data Summary (Illustrative)
| Parameter | Condition |
| Substrate | N-acyl-(2S,5S)-2,5-dimethylmorpholine |
| Base | 2 M LiOH |
| Solvent | THF/H₂O (4:1) |
| Temperature | 60 °C |
| Reaction Time | 8 - 16 hours |
| Product Yield | 80 - 90% |
| Auxiliary Recovery | >90% |
Workflow Diagram: Basic Hydrolysis
Caption: Workflow for the basic hydrolysis of N-acyl-(2S,5S)-2,5-dimethylmorpholine.
Method 3: Reductive Cleavage
Reductive cleavage is a mild method for removing the auxiliary, particularly useful when the desired product is sensitive to both acidic and basic conditions. This method typically converts the amide to an alcohol.
Experimental Protocol: Reductive Cleavage
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve the N-acyl-(2S,5S)-2,5-dimethylmorpholine derivative in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Reducing Agent Addition: Cool the solution to 0 °C and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess reducing agent by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup for LiAlH₄).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with the reaction solvent.
-
The filtrate contains the desired alcohol product and the (2S,5S)-2,5-dimethylmorpholine auxiliary.
-
-
Separation and Purification:
-
The product and the auxiliary can be separated by column chromatography.
-
Alternatively, an acidic workup can be employed to extract the basic auxiliary into an aqueous layer, leaving the alcohol product in the organic layer.
-
Quantitative Data Summary (Illustrative)
| Parameter | Condition |
| Substrate | N-acyl-(2S,5S)-2,5-dimethylmorpholine |
| Reducing Agent | LiAlH₄ (2-3 equivalents) |
| Solvent | Dry THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Product Yield | 75 - 90% |
| Auxiliary Recovery | Variable, depends on work-up |
Workflow Diagram: Reductive Cleavage
Caption: Workflow for the reductive cleavage of N-acyl-(2S,5S)-2,5-dimethylmorpholine.
Concluding Remarks
The choice of method for the removal of the (2S,5S)-2,5-dimethylmorpholine auxiliary is crucial for the successful synthesis of the target molecule. The protocols provided here offer a starting point for optimization depending on the specific substrate and desired product. It is always recommended to perform small-scale test reactions to determine the optimal conditions for cleavage and product isolation. The ability to recover and reuse the chiral auxiliary is an important consideration for the overall efficiency and cost-effectiveness of the synthetic route.
Application Notes and Protocols for the Large-Scale Synthesis of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of (2S,5S)-2,5-Dimethylmorpholine hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. This document details a scalable synthetic route and highlights its application in the synthesis of potent kinase inhibitors, alongside relevant signaling pathways and experimental protocols.
Introduction
This compound is a chiral heterocyclic compound increasingly utilized as a key intermediate and chiral auxiliary in the asymmetric synthesis of complex biologically active molecules. Its rigid, chair-like conformation and the stereogenic centers at C2 and C5 make it an invaluable tool for controlling stereochemistry in the synthesis of pharmaceutical agents. This document outlines a robust, multi-step synthesis suitable for large-scale production and demonstrates its application in the development of PIM kinase inhibitors, a promising class of anti-cancer therapeutics.
Large-Scale Synthesis of this compound
A plausible and scalable synthetic route to this compound commences with the readily available and inexpensive chiral starting material, L-alaninol. The synthesis proceeds through the formation of a key morpholinone intermediate, followed by reduction and salt formation.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(1-hydroxypropan-2-yl)-L-alanine ethyl ester
-
To a stirred solution of L-alaninol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of (2S,5S)-2,5-dimethyl-3-morpholinone
-
Heat the purified N-(1-hydroxypropan-2-yl)-L-alanine ethyl ester under vacuum.
-
The cyclization reaction (lactamization) occurs with the elimination of ethanol.
-
Monitor the reaction by observing the cessation of ethanol distillation.
-
The resulting crude (2S,5S)-2,5-dimethyl-3-morpholinone can be used in the next step without further purification or can be purified by crystallization.
Step 3: Synthesis of (2S,5S)-2,5-Dimethylmorpholine
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of (2S,5S)-2,5-dimethyl-3-morpholinone (1.0 eq) in dry THF to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2S,5S)-2,5-Dimethylmorpholine.
Step 4: Synthesis of this compound
-
Dissolve the crude (2S,5S)-2,5-Dimethylmorpholine in a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.
| Step | Reactants | Reagents/Solvents | Typical Yield (%) | Purity (%) |
| 1 | L-Alaninol, Ethyl 2-bromopropionate | K₂CO₃, Acetonitrile | 70-85 | >95 (after purification) |
| 2 | N-(1-hydroxypropan-2-yl)-L-alanine ethyl ester | Heat (vacuum) | 85-95 | >90 (crude) |
| 3 | (2S,5S)-2,5-dimethyl-3-morpholinone | LiAlH₄, THF | 80-90 | >95 (after workup) |
| 4 | (2S,5S)-2,5-Dimethylmorpholine | HCl in Ether/Isopropanol | >95 | >99 (after crystallization) |
Application in Drug Development: Synthesis of PIM Kinase Inhibitors
Chiral morpholines are key structural motifs in a number of kinase inhibitors. The (2S,5S)-2,5-dimethylmorpholine moiety can be incorporated into molecules to enhance their binding affinity and selectivity for the target kinase. One such application is in the synthesis of inhibitors of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are overexpressed in many human cancers and play a crucial role in cell survival, proliferation, and drug resistance.
The pan-PIM kinase inhibitor, AZD1208 , is a notable example where a chiral amine could be utilized. While the exact synthesis of AZD1208 by AstraZeneca is proprietary, a plausible synthetic route for a similar class of compounds would involve the coupling of the chiral morpholine with a suitable heterocyclic core.
PIM-1 Kinase Signaling Pathway
The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and contributes to oncogenesis by phosphorylating and regulating the activity of several downstream targets involved in cell cycle progression and apoptosis.[1]
Caption: Simplified PIM-1 kinase signaling pathway in cancer.
Inhibition of PIM kinases by small molecules like AZD1208 can block these pro-survival and proliferative signals, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Illustrative Protocol: Synthesis of a PIM Kinase Inhibitor Core
This protocol describes a general method for coupling (2S,5S)-2,5-dimethylmorpholine with a representative heterocyclic core, a key step in the synthesis of many kinase inhibitors.
Experimental Workflow for Inhibitor Synthesis
Caption: General workflow for the synthesis of a PIM kinase inhibitor.
-
To a solution of the activated heterocyclic core (e.g., a dichloropyrimidine derivative, 1.0 eq) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), add this compound (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the coupled intermediate.
-
This intermediate can then undergo further functionalization, such as a Suzuki or Buchwald-Hartwig coupling, to introduce additional diversity and complete the synthesis of the final PIM kinase inhibitor.
| Parameter | Value |
| Reaction Scale | 10 g - 1 kg |
| Typical Yield | 60-80% |
| Purity (after chromatography) | >98% |
| Key Analytical Techniques | LC-MS, ¹H NMR, ¹³C NMR |
Conclusion
The provided protocols outline a scalable and efficient synthesis of this compound and demonstrate its utility as a valuable chiral building block in the synthesis of PIM kinase inhibitors. The detailed experimental procedures and tabulated data offer a practical guide for researchers in the field of drug discovery and development. The visualization of the synthetic workflows and the PIM-1 signaling pathway provides a clear conceptual framework for the application of this important chiral intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Stereoselectivity with (2S,5S)-2,5-Dimethylmorpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2S,5S)-2,5-dimethylmorpholine as a chiral auxiliary in asymmetric synthesis. While comprehensive, peer-reviewed studies detailing extensive optimization data for this specific auxiliary are limited in the public domain, the principles and protocols outlined below are based on well-established knowledge of analogous chiral auxiliaries, such as Evans oxazolidinones and chiral pyrrolidine derivatives. These guides should serve as a robust starting point for your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (2S,5S)-2,5-dimethylmorpholine in asymmetric synthesis?
(2S,5S)-2,5-dimethylmorpholine is a C2-symmetric chiral auxiliary. When acylated to form an N-acyl derivative, it can be used to direct the stereochemical outcome of reactions at the α-carbon. Its primary applications are in diastereoselective enolate reactions, including:
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Asymmetric Alkylation: Introducing alkyl groups to a prochiral carbonyl compound with high stereocontrol.
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Asymmetric Aldol Reactions: Creating two new stereocenters with predictable relative and absolute stereochemistry.
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Asymmetric Michael Additions: Controlling the stereochemistry of conjugate additions.
After the desired transformation, the chiral auxiliary can be cleaved to yield an enantiomerically enriched carboxylic acid, alcohol, aldehyde, or amide.
Q2: How does (2S,5S)-2,5-dimethylmorpholine control stereoselectivity?
The stereochemical outcome is dictated by the rigid conformation of the N-acyl-(2S,5S)-2,5-dimethylmorpholine derivative's enolate. The two methyl groups on the morpholine ring create a sterically hindered environment, forcing the incoming electrophile to approach from the less hindered face of the enolate. The geometry of the enolate (E or Z) is critical and can often be controlled by the choice of base and additives. For many N-acyl systems, a chelated Z-enolate is formed, leading to a predictable stereochemical outcome.
Q3: What are the common methods for cleaving the (2S,5S)-2,5-dimethylmorpholine auxiliary?
The method of cleavage depends on the desired functional group in the final product:
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To obtain a carboxylic acid: Saponification with aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is common.
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To obtain a primary alcohol: Reductive cleavage using lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) is effective.
-
To obtain an aldehyde: More gentle reducing agents like diisobutylaluminium hydride (DIBAL-H) or by first reducing to the alcohol and then oxidizing.
-
To obtain an ester or amide: Transesterification with an alkoxide (e.g., NaOMe) or aminolysis with an amine, sometimes facilitated by a Lewis acid.
Care must be taken during cleavage to avoid epimerization of the newly formed stereocenter.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the potential causes and how can I improve the diastereomeric excess (d.e.)?
A: Low diastereoselectivity is a common challenge and often points to issues with the formation or stability of the desired enolate transition state.
Potential Causes and Solutions:
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Incorrect Enolate Geometry: The formation of a mixture of E- and Z-enolates will lead to poor selectivity.
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Solution: The choice of base and solvent is crucial. For many N-acyl auxiliaries, lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at low temperatures (-78 °C) favors the formation of the Z-enolate. The addition of Lewis acids like boron or titanium triflates can also enforce a specific enolate geometry.
-
-
Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.
-
Solution: Ensure the reaction is maintained at a consistently low temperature (typically -78 °C) during enolate formation and alkylation. A gradual increase in temperature after the addition of the electrophile may be necessary, but this should be carefully optimized.
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-
Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent can significantly impact the conformation of the transition state.
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Solution: Screen different solvents (e.g., THF, diethyl ether, toluene) and Lewis acids (e.g., Bu₂BOTf, TiCl₄) if applicable to your reaction. The coordination of the Lewis acid can rigidify the transition state, leading to higher selectivity.
-
-
Epimerization: The product may be epimerizing under the reaction or workup conditions.
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Solution: Use milder workup conditions. Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strongly acidic or basic conditions during purification if the product is sensitive.
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Issue 2: Low Reaction Yield
Q: I am observing high diastereoselectivity, but the yield of my desired product is low. What could be the problem?
A: Low yields can result from incomplete reactions, side reactions, or difficulties in product isolation.
Potential Causes and Solutions:
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Inefficient Deprotonation: The base may not be strong enough or may be of poor quality.
-
Solution: Use freshly titrated LDA or high-quality commercial NaHMDS. Ensure all glassware is rigorously dried to prevent quenching of the base.
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Poor Electrophile Reactivity: The alkylating agent or aldehyde may be unreactive under the reaction conditions.
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Solution: For alkylations, consider using a more reactive electrophile (e.g., switching from an alkyl chloride to a bromide or iodide). For aldol reactions, the addition of a Lewis acid can enhance the electrophilicity of the aldehyde.
-
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Difficult Purification: The product may be difficult to separate from the starting material or byproducts.
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Solution: Optimize your chromatography conditions. If the product is an oil, consider converting it to a crystalline derivative for easier purification and characterization.
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Issue 3: Difficulty in Auxiliary Cleavage
Q: I am struggling to remove the (2S,5S)-2,5-dimethylmorpholine auxiliary without degrading my product. What are some alternative methods?
A: The stability of the amide bond can sometimes make cleavage challenging.
Potential Causes and Solutions:
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Harsh Cleavage Conditions: Standard cleavage methods may be too harsh for sensitive products.
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Solution: For saponification, consider using lithium hydroperoxide (LiOOH), which can be milder than LiOH. For reductive cleavage of substrates with other reducible functional groups, a more selective reducing agent may be necessary.
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Steric Hindrance: The product's structure may sterically hinder the approach of the cleavage reagent.
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Solution: Try increasing the reaction temperature for the cleavage step, but monitor for epimerization. Alternatively, consider a different cleavage strategy. For example, if direct reduction to the alcohol is problematic, first hydrolyze to the carboxylic acid and then reduce the acid.
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Data Presentation: Illustrative Optimization of a Diastereoselective Alkylation
The following table provides a hypothetical example of how to systematically optimize a diastereoselective alkylation of an N-propionyl-(2S,5S)-2,5-dimethylmorpholine with benzyl bromide. This illustrates the effect of varying reaction parameters on yield and diastereomeric excess (d.e.).
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | d.e. (%) |
| 1 | LDA (1.1) | THF | -78 | 75 | 85:15 |
| 2 | LDA (1.5) | THF | -78 | 82 | 90:10 |
| 3 | NaHMDS (1.5) | THF | -78 | 85 | 95:5 |
| 4 | KHMDS (1.5) | THF | -78 | 83 | 92:8 |
| 5 | NaHMDS (1.5) | Toluene | -78 | 78 | 93:7 |
| 6 | NaHMDS (1.5) | THF | -60 | 80 | 88:12 |
Note: This data is for illustrative purposes only and will require experimental validation.
Experimental Protocols
Note: These are generalized protocols based on standard procedures for N-acyl chiral auxiliaries. They must be optimized for your specific substrate and reaction.
Protocol 1: N-Acylation of (2S,5S)-2,5-Dimethylmorpholine
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Dissolve (2S,5S)-2,5-dimethylmorpholine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.2 equiv.).
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Slowly add the desired acyl chloride (1.1 equiv.) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with water.
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Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
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Dissolve the N-acyl-(2S,5S)-2,5-dimethylmorpholine (1.0 equiv.) in anhydrous THF under an inert atmosphere.
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Cool the solution to -78 °C (dry ice/acetone bath).
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Slowly add NaHMDS (1.1 equiv., as a solution in THF) dropwise over 15 minutes.
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Stir the resulting enolate solution at -78 °C for 1 hour.
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Add the alkyl halide (1.2 equiv.) dropwise.
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Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
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Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
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Allow the mixture to warm to room temperature and extract with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Protocol 3: Reductive Cleavage to a Primary Alcohol
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Dissolve the alkylated N-acyl-(2S,5S)-2,5-dimethylmorpholine (1.0 equiv.) in anhydrous diethyl ether or THF under an inert atmosphere.
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Cool the solution to 0 °C.
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Slowly add LiAlH₄ (2.0-3.0 equiv.) portion-wise.
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Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).
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Stir the resulting suspension vigorously for 30 minutes until a white precipitate forms.
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Filter the mixture through a pad of Celite®, washing the filter cake with ether.
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Concentrate the filtrate under reduced pressure.
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Purify the crude alcohol by flash column chromatography. The chiral auxiliary can often be recovered from the aqueous layer or the filter cake.
Mandatory Visualizations
Caption: A typical experimental workflow for using (2S,5S)-2,5-dimethylmorpholine as a chiral auxiliary.
Caption: A decision tree for troubleshooting low diastereoselectivity in asymmetric reactions.
Improving diastereomeric excess in reactions with (2S,5S)-2,5-Dimethylmorpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2S,5S)-2,5-Dimethylmorpholine as a chiral auxiliary to enhance diastereomeric excess in asymmetric reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments using (2S,5S)-2,5-Dimethylmorpholine for diastereoselective reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Excess (d.e.) | Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in selectivity. | Lower the reaction temperature. Common temperatures for high selectivity are -78 °C, -40 °C, or 0 °C. A temperature screening is recommended to find the optimal conditions for your specific reaction. |
| Inappropriate Solvent: The solvent plays a crucial role in the transition state geometry and can significantly impact diastereoselectivity.[1] | Screen a variety of aprotic solvents such as tetrahydrofuran (THF), diethyl ether (Et₂O), dichloromethane (DCM), or toluene. The polarity and coordinating ability of the solvent can influence the outcome. | |
| Incorrect Base or Enolate Formation: The geometry of the enolate (E/Z) is critical for achieving high diastereoselectivity. The choice of base and conditions for deprotonation determines the enolate geometry. | For the formation of a specific enolate geometry, consider using lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS). The choice of counterion (Li⁺, Na⁺, K⁺) can also affect selectivity. | |
| Presence of Impurities: Water or other impurities in the reagents or solvents can interfere with the reaction and reduce selectivity. The purity of the (2S,5S)-2,5-Dimethylmorpholine auxiliary is also critical. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents and high-purity reagents. | |
| Poor Chemical Yield | Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivation of reagents. | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider increasing the reaction time or temperature after the initial diastereoselective step. |
| Decomposition of Product or Reagents: The product or reagents may be unstable under the reaction or workup conditions. | Perform a careful workup at low temperatures. Use buffered solutions if the product is sensitive to pH changes. | |
| Difficulty in Auxiliary Cleavage | Harsh Cleavage Conditions: The conditions used to remove the chiral auxiliary may be too harsh, leading to epimerization of the newly formed stereocenter or decomposition of the product. | Screen a range of cleavage conditions. Mild acidic or basic hydrolysis, reductive cleavage (e.g., with LiAlH₄ or NaBH₄), or ozonolysis are common methods. The optimal method will depend on the stability of the product. |
| Incomplete Cleavage: The cleavage reaction may not be proceeding to completion. | Increase the reaction time, temperature, or the amount of reagent used for cleavage. Monitor the reaction closely to avoid side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of (2S,5S)-2,5-Dimethylmorpholine in a reaction?
A1: (2S,5S)-2,5-Dimethylmorpholine is a chiral auxiliary. When attached to a substrate, it directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer over the other. After the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Q2: How do I choose the best solvent for my reaction to maximize diastereomeric excess?
A2: Solvent selection is critical and often empirical. Non-coordinating solvents like toluene or dichloromethane are good starting points. Ethereal solvents like THF or diethyl ether are also commonly used. It is advisable to screen a range of solvents to find the optimal one for your specific substrate and reaction type. The solvent can influence the aggregation state of organometallic reagents and the conformation of the transition state, both of which affect diastereoselectivity.[1]
Q3: Can the order of addition of reagents impact the diastereomeric excess?
A3: Yes, the order of addition can be crucial. For instance, in an alkylation reaction, the amide derived from (2S,5S)-2,5-Dimethylmorpholine is typically deprotonated with a strong base at low temperature to form the enolate. The electrophile is then added to this pre-formed enolate. Adding the base to a mixture of the amide and the electrophile can lead to side reactions and lower selectivity.
Q4: How can I determine the diastereomeric excess of my product?
A4: The diastereomeric excess (d.e.) is typically determined by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H or ¹³C NMR) or by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. For NMR analysis, the signals of the diastereomers must be well-resolved. Derivatization with a chiral resolving agent can also be used to distinguish between diastereomers.
Q5: What are the best practices for handling and storing (2S,5S)-2,5-Dimethylmorpholine?
A5: (2S,5S)-2,5-Dimethylmorpholine is a flammable liquid and can cause skin and eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It should be stored in a tightly sealed container under an inert atmosphere to prevent moisture contamination and degradation.
Quantitative Data Presentation
The following table provides representative data on how reaction conditions can influence the diastereomeric excess in the alkylation of an N-propanoyl-(2S,5S)-2,5-dimethylmorpholine. (Note: This data is illustrative and based on general principles of asymmetric synthesis).
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LDA | THF | -78 | 95:5 |
| 2 | Benzyl bromide | LDA | THF | 0 | 85:15 |
| 3 | Benzyl bromide | NaHMDS | THF | -78 | 92:8 |
| 4 | Benzyl bromide | LDA | Toluene | -78 | 90:10 |
| 5 | n-Butyl iodide | LDA | THF | -78 | 98:2 |
| 6 | n-Butyl iodide | LDA | THF + HMPA | -78 | 80:20 |
Experimental Protocols
General Protocol for Diastereoselective Alkylation
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Preparation: Under an argon atmosphere, a solution of the N-acyl-(2S,5S)-2,5-dimethylmorpholine (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C in a dry ice/acetone bath.
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Enolate Formation: A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 1 hour.
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Alkylation: The electrophile (1.2 eq) is added dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
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Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
General Protocol for Auxiliary Cleavage (Reductive)
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Setup: A solution of the purified N-alkylated-(2S,5S)-2,5-dimethylmorpholine derivative (1.0 eq) in anhydrous THF (0.2 M) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in THF at 0 °C under an argon atmosphere.
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Reaction: The reaction mixture is stirred at room temperature or gently refluxed for 2-12 hours, with monitoring by TLC.
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Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
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Workup: The resulting suspension is stirred for 30 minutes and then filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
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Purification: The crude product (the corresponding alcohol) is purified by column chromatography. The chiral auxiliary can often be recovered from the filter cake.
Visualizations
Caption: Workflow for Diastereoselective Alkylation.
Caption: Troubleshooting Logic for Low Diastereomeric Excess.
References
Technical Support Center: Troubleshooting (2S,5S)-2,5-Dimethylmorpholine Mediated Reactions
Welcome to the technical support center for reactions mediated by the chiral auxiliary, (2S,5S)-2,5-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields and poor diastereoselectivity, encountered during asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of (2S,5S)-2,5-dimethylmorpholine as a chiral auxiliary?
A1: (2S,5S)-2,5-dimethylmorpholine is primarily used to introduce chirality in the synthesis of complex organic molecules. Its most frequent applications are in diastereoselective alkylation and aldol reactions of the corresponding N-acyl derivatives. These reactions are crucial for creating stereocenters with high precision, which is essential in pharmaceutical and natural product synthesis.
Q2: I am observing a low yield in my alkylation reaction. What are the potential causes?
A2: Low yields in alkylation reactions using N-acyl-(2S,5S)-2,5-dimethylmorpholine can stem from several factors:
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Incomplete Enolate Formation: The first critical step is the deprotonation of the α-carbon to form the enolate. Incomplete formation of the enolate will result in unreacted starting material and consequently, a low yield of the alkylated product.
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Side Reactions: The enolate is a strong nucleophile and can participate in side reactions. Additionally, the alkylating agent can undergo elimination reactions, especially if it is sterically hindered or if the reaction conditions are not optimal.
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Product Degradation: The desired product may be unstable under the reaction or workup conditions, leading to degradation and a lower isolated yield.
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Steric Hindrance: The steric bulk of the chiral auxiliary, the substrate, or the electrophile can significantly slow down the reaction rate, leading to incomplete conversion within the given reaction time.
Q3: My reaction is showing poor diastereoselectivity. How can I improve it?
A3: Achieving high diastereoselectivity is the primary goal of using a chiral auxiliary. If you are observing a low diastereomeric ratio (d.r.), consider the following troubleshooting steps:
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Lower the Reaction Temperature: Lowering the temperature can enhance the energy difference between the diastereomeric transition states, often leading to a higher d.r.[1]
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Change the Solvent: The solvent can influence the conformation of the enolate and the transition state geometry. A solvent screen is often necessary to find the optimal conditions. Non-polar solvents like toluene or hexanes can sometimes provide better diastereoselectivity.[2]
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Vary the Base: The choice of base for enolate formation can impact the geometry of the enolate (E vs. Z), which in turn can affect the diastereoselectivity of the subsequent reaction.
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Check Reagent Purity: Impurities, especially water, can interfere with the reaction and reduce selectivity. Ensure all reagents and solvents are anhydrous.[1]
Troubleshooting Guides
Low Yield in Asymmetric Alkylation
This guide addresses common issues leading to low yields in the alkylation of N-acyl-(2S,5S)-2,5-dimethylmorpholine derivatives.
Problem: The yield of the desired alkylated product is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in alkylation reactions.
Quantitative Data: Effect of Base on Enolate Formation
| Entry | Base (1.1 equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | n-BuLi | THF | -78 | 1 | >95 |
| 2 | LDA | THF | -78 | 1 | >95[3] |
| 3 | NaHMDS | THF | 0 | 1 | >95 |
| 4 | KHMDS | Toluene | 0 | 1 | >95 |
| 5 | LiHMDS | THF | 0 | 1 | >95 |
Note: Conversion was determined by quenching an aliquot of the enolate solution with a proton source and analyzing the ratio of starting material to the deuterated product by ¹H NMR.
Poor Diastereoselectivity in Aldol Reactions
This guide provides a systematic approach to improving the diastereomeric ratio in aldol reactions using N-acyl-(2S,5S)-2,5-dimethylmorpholine.
Problem: The aldol reaction yields a low ratio of the desired diastereomer.
Troubleshooting Workflow:
References
Technical Support Center: (2S,5S)-2,5-Dimethylmorpholine Hydrochloride in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2S,5S)-2,5-Dimethylmorpholine hydrochloride as a catalyst in their experiments. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This guide addresses common problems encountered during catalytic reactions involving this compound.
Issue 1: Low or No Catalytic Activity
Question: My reaction is not proceeding, or the conversion is very low. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or no catalytic activity. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst Form | The active catalytic species is the free secondary amine, (2S,5S)-2,5-Dimethylmorpholine. The hydrochloride salt is often used for its stability and ease of handling. Ensure that a suitable base is used in the reaction to deprotonate the ammonium salt and generate the active catalyst in situ. The choice of base is crucial and should be compatible with the substrates and reaction conditions. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. |
| Insufficient Catalyst Loading | Catalyst loading is a critical parameter. If the loading is too low, the reaction rate will be negligible. Typical catalyst loadings for organocatalysts range from 1 to 20 mol%. Perform a catalyst loading screen to determine the optimal amount for your specific reaction. |
| Poor Substrate Reactivity | The electronic and steric properties of your substrates can significantly impact reactivity. Highly hindered substrates or electronically deactivated starting materials may require more forcing conditions (higher temperature, longer reaction times) or a different catalytic system. |
| Presence of Inhibitors | Acidic impurities in the solvent or starting materials can protonate the free amine catalyst, rendering it inactive. Ensure all reagents and solvents are purified and dried according to standard laboratory procedures. Basic impurities can interfere with reactions that require precise pH control. |
| Incorrect Reaction Conditions | Temperature, solvent, and concentration can all influence reaction outcomes. Optimize these parameters systematically. Some reactions may require a specific solvent to facilitate the desired catalytic cycle. |
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Question: I am observing low enantiomeric excess (ee) or a poor diastereomeric ratio (dr) in my asymmetric reaction. How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity is often the primary goal when using a chiral catalyst. Low selectivity can stem from several factors related to the reaction setup and the catalytic cycle.
Troubleshooting Stereoselectivity:
| Cause | Recommended Action |
| Background (Uncatalyzed) Reaction | A non-selective background reaction can significantly erode the overall enantioselectivity. To test for this, run the reaction in the absence of the catalyst. If a significant amount of product is formed, the catalyzed and uncatalyzed pathways are competing. To mitigate this, consider lowering the reaction temperature, as the catalyzed pathway often has a lower activation energy. |
| Suboptimal Reaction Temperature | Temperature plays a crucial role in stereoselectivity. Generally, lower temperatures lead to higher enantioselectivity due to the larger difference in the free energies of the diastereomeric transition states. Perform a temperature screen to find the optimal balance between reaction rate and stereoselectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the conformation of the catalyst and the transition state assembly. Screen a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile). |
| Incorrect Stoichiometry of Base | If using the hydrochloride salt, the amount and strength of the activating base can be critical. An excess of a strong base may lead to side reactions or promote a non-selective background reaction. Stoichiometric or slightly excess amounts of a hindered, non-nucleophilic base are often preferred. |
| Water Content | Trace amounts of water can sometimes be beneficial by participating in the catalytic cycle (e.g., proton shuttling). However, excess water can lead to hydrolysis of intermediates or interfere with the catalyst-substrate interactions, leading to lower enantioselectivity. Ensure solvents are appropriately dried, or systematically study the effect of adding small, controlled amounts of water. |
Frequently Asked Questions (FAQs)
Q1: What are the expected side reactions when using this compound in an aldol reaction?
A1: In an aldol reaction catalyzed by a secondary amine, the primary catalytic cycle involves the formation of an enamine intermediate. Several side reactions can occur:
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Self-Condensation of the Aldehyde: Aldehydes can undergo self-aldol reactions, leading to undesired byproducts. This is more prevalent with unbranched aldehydes.
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Dehydration of the Aldol Adduct: The initial β-hydroxy carbonyl product can undergo dehydration to form an α,β-unsaturated carbonyl compound, especially at elevated temperatures or in the presence of strong acids or bases.
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Retro-Aldol Reaction: The aldol reaction is reversible. If the product is not stable under the reaction conditions, it can revert to the starting materials, leading to low yields.
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Formation of Oxazolidinones: In some cases, the aldehyde can react with the catalyst to form a stable oxazolidinone, sequestering the catalyst and reducing its effective concentration.
To minimize these side reactions, consider slowly adding the aldehyde to the reaction mixture, using a suitable co-catalyst (like a weak acid), and optimizing the reaction temperature and time.
Q2: Can this compound catalyze Michael additions? What are the potential byproducts?
A2: Yes, secondary amines are common catalysts for Michael additions through an enamine or iminium ion pathway. Potential side reactions include:
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1,2-Addition: The enamine can add to the carbonyl group of the Michael acceptor instead of the β-position, leading to 1,2-addition products.
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Polymerization of the Michael Acceptor: Highly reactive Michael acceptors can undergo polymerization under basic conditions.
-
Dialkylation: The product of the initial Michael addition may still be enolizable and can react with a second molecule of the Michael acceptor.
Careful control of reaction conditions, such as temperature and stoichiometry, can help to suppress these side reactions.
Q3: How does the hydrochloride salt affect the catalysis?
A3: The hydrochloride salt is the inactive form of the catalyst. It must be neutralized to the free amine to enter the catalytic cycle. This is typically done in situ by adding a base. The choice of base can be critical. A weak, non-nucleophilic base is often preferred to avoid side reactions. The presence of the conjugate acid of the added base throughout the reaction can also influence the reaction pathway and selectivity.
Visualizing Catalytic Pathways and Troubleshooting Logic
Catalytic Cycle for a Secondary Amine-Catalyzed Aldol Reaction
Caption: General catalytic cycle for an aldol reaction with potential side reactions.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Experimental Protocols
General Protocol for a this compound Catalyzed Aldol Reaction:
Disclaimer: This is a general guideline. Specific conditions should be optimized for each reaction.
-
Catalyst Activation: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (e.g., 10 mol%) and the chosen solvent (e.g., dichloromethane, 0.5 M).
-
Add a suitable base (e.g., triethylamine, 1.1 equivalents relative to the catalyst) and stir the mixture at room temperature for 30 minutes to generate the free amine catalyst.
-
Reaction Initiation: Add the ketone (1.0 equivalent) to the reaction mixture.
-
Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the aldehyde (1.2 equivalents) over a period of time (e.g., 1 hour) using a syringe pump to minimize self-condensation.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Stability of (2S,5S)-2,5-Dimethylmorpholine under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (2S,5S)-2,5-Dimethylmorpholine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of (2S,5S)-2,5-Dimethylmorpholine under standard laboratory conditions?
A1: (2S,5S)-2,5-Dimethylmorpholine is a relatively stable compound under standard laboratory conditions (ambient temperature and pressure, protected from light). However, as a secondary amine, it can be susceptible to degradation under specific stress conditions. For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed container to minimize potential degradation.[1]
Q2: To which degradation pathways is (2S,5S)-2,5-Dimethylmorpholine most susceptible?
A2: Based on its chemical structure, (2S,5S)-2,5-Dimethylmorpholine is most likely susceptible to oxidative degradation. The nitrogen atom in the morpholine ring can be oxidized. It may also be susceptible to degradation under strong acidic or basic conditions, and potentially under photolytic stress, although specific data is limited.
Q3: Are there any known incompatibilities with common excipients?
Q4: How can I monitor the stability of (2S,5S)-2,5-Dimethylmorpholine in my experiments?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach.[2] This method should be capable of separating the intact (2S,5S)-2,5-Dimethylmorpholine from any potential degradation products.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram after storing a solution of (2S,5S)-2,5-Dimethylmorpholine.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Check if the solution was exposed to air or oxidizing agents.[3] 2. Prepare fresh solutions and consider purging with an inert gas (e.g., nitrogen or argon). 3. Store solutions in tightly sealed containers, protected from light. |
| pH-related Degradation | 1. Measure the pH of your solution. 2. If working at very low or high pH, consider if this is necessary for your experiment. 3. Neutralize the solution for storage if possible. |
| Contamination | 1. Verify the purity of your starting material. 2. Ensure all glassware and solvents are clean and of high purity. |
Problem: My reaction involving (2S,5S)-2,5-Dimethylmorpholine is giving low yields or unexpected side products.
| Possible Cause | Troubleshooting Steps |
| Thermal Instability | 1. Evaluate the temperature of your reaction.[3] 2. If high temperatures are used, consider if the reaction can be performed at a lower temperature. 3. Perform a time-course study to see if product degradation is occurring over time. |
| Reagent Incompatibility | 1. Review all reagents for potential reactivity with a secondary amine. 2. Consider protecting the morpholine nitrogen if it is not the intended reactive site. |
Forced Degradation Studies: Summary of Expected Stability
The following table summarizes the expected stability of (2S,5S)-2,5-Dimethylmorpholine under forced degradation conditions, based on the general chemical properties of morpholine derivatives. These are illustrative and should be confirmed by experimental data.
| Stress Condition | Reagent/Condition | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Low to Moderate | Ring opening products |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Low | Minimal degradation expected |
| Oxidation | 3% H₂O₂, RT, 24h | High | N-oxide, ring-opened products |
| Thermal | 80°C, 72h (solid) | Low | Minimal degradation expected |
| Photolytic | ICH Q1B conditions | Moderate | Photolytic decomposition products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of (2S,5S)-2,5-Dimethylmorpholine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal (Solution): Heat the stock solution at 60°C for 48 hours.
-
Thermal (Solid): Place the solid compound in a 60°C oven for 48 hours.
-
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
Technical Support Center: Purification of Products from (2S,5S)-2,5-Dimethylmorpholine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (2S,5S)-2,5-Dimethylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying reaction products of (2S,5S)-2,5-Dimethylmorpholine?
The most common purification techniques for products derived from (2S,5S)-2,5-Dimethylmorpholine, which are often basic and chiral, include:
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Flash Column Chromatography: Effective for separating the desired product from starting materials, reagents, and byproducts of different polarities.
-
Crystallization (as a salt): A highly effective method for purifying basic compounds like morpholine derivatives is to form a salt (e.g., hydrochloride or acetate) and recrystallize it. This can also be a method for chiral resolution if a chiral acid is used to form diastereomeric salts.
-
Acid-Base Extraction: Useful for separating the basic product from non-basic impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often used for difficult separations, including the separation of diastereomers or enantiomers on a chiral stationary phase.[1]
Q2: My (2S,5S)-2,5-Dimethylmorpholine-containing product is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?
High water solubility can make extraction with non-polar organic solvents inefficient. To improve extraction efficiency, consider the following:
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Salting Out: Add a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and promoting its transfer to the organic layer.[1]
-
pH Adjustment: Since your compound is basic, ensure the aqueous layer is basified (e.g., with NaOH or K2CO3) to deprotonate the morpholine nitrogen. The free base is generally less water-soluble than its protonated salt form.[1]
-
Use of a More Polar Solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective than less polar solvents like ethyl acetate or hexanes for extracting polar compounds.[1]
Q3: I am having trouble crystallizing my product. What are some potential solutions?
Crystallization challenges can arise from several factors:
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High Solubility: If the compound is too soluble in the chosen solvent, try a less polar solvent or a solvent mixture.
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Presence of Impurities: Impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step, such as flash chromatography.
-
Oiling Out: This occurs when the compound separates as an oil instead of a solid, often because the melting point of the compound is lower than the boiling point of the solvent. Using a lower-boiling point solvent or a more dilute solution with very slow cooling can help.[2]
-
Amorphous Solid Formation: If the product precipitates as a non-crystalline solid, slowing down the rate of crystallization by using a solvent system where the compound is sparingly soluble at room temperature and allowing for slow evaporation or cooling can promote the formation of crystals.[1]
Q4: How can I separate diastereomers of a (2S,5S)-2,5-Dimethylmorpholine derivative?
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques. Normal-phase HPLC on a silica gel column can be effective.[1] For more challenging separations, preparative HPLC or supercritical fluid chromatography (SFC) with a suitable chiral stationary phase may be necessary.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | The basic nature of the morpholine derivative is causing strong interaction with acidic silanol groups on the silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to the eluent.[1] |
| Poor Separation from Polar Impurities | The eluent system lacks sufficient resolution. | Try a different solvent system (e.g., dichloromethane/methanol). Consider using a different stationary phase like alumina (basic or neutral).[1] |
| Low Recovery of the Compound | The compound may be irreversibly binding to the silica gel. | Use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[1] |
| Compound Streaking on TLC Plate | The compound is too polar for the chosen eluent or is interacting strongly with the stationary phase. | Spot the sample from a more polar solvent. Add a basic modifier to the developing solvent. |
Crystallization of Diastereomeric Salts
| Problem | Possible Cause | Suggested Solution |
| No Crystallization Occurs | The diastereomeric salts are too soluble in the chosen solvent. The solution is not sufficiently supersaturated. | Try a less polar solvent or a mixture of solvents. Concentrate the solution. Cool the solution to a lower temperature. Scratch the inside of the flask with a glass rod to induce crystallization.[3] |
| Formation of a Solid Solution | The crystal lattice of one diastereomer incorporates the other, preventing effective purification by simple recrystallization. | Screen different crystallization solvents and resolving agents.[4] Consider temperature cycling (annealing) to promote phase separation.[4] |
| Low Diastereomeric Excess (d.e.) | The crystallization conditions are not optimal for selective precipitation of one diastereomer. | Optimize the crystallization time and temperature. In some cases, rapid crystallization and filtration can yield higher purity.[5] |
| Difficulty Breaking the Salt | Incomplete reaction during the liberation of the free amine. | Ensure the pH is sufficiently basic to deprotonate the amine completely. Use a suitable extraction solvent to remove the free amine.[4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of a moderately polar, basic derivative of (2S,5S)-2,5-Dimethylmorpholine.
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Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. To prevent peak tailing, add 0.5-1% triethylamine to the eluent. Aim for an Rf value of 0.2-0.3 for the target compound.[1]
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Column Packing: Pack a flash chromatography column with silica gel using a slurry of the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]
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Elution: Begin elution with the chosen solvent system. If necessary, gradually increase the polarity of the mobile phase to elute the desired compound.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[1]
Protocol 2: Purification via Diastereomeric Salt Crystallization (Adapted from a similar procedure for cis-2,6-dimethylmorpholine)
This protocol describes the purification of a chiral amine by forming a diastereomeric salt with a chiral acid, followed by recrystallization.
-
Salt Formation:
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Dissolve the crude product containing the (2S,5S)-2,5-Dimethylmorpholine derivative in a suitable solvent such as ethyl acetate or n-butyl acetate.
-
Add a chiral carboxylic acid (e.g., a tartaric acid derivative) dropwise, typically in a 1:1 to 1:1.3 molar ratio of your compound to the acid. The reaction temperature can be maintained between 30-70 °C.[6]
-
-
Crystallization:
-
Slowly cool the solution to 15-25 °C and stir for 2-3 hours to allow for crystallization.
-
Further cool the mixture to -5 to 5 °C and stir for another 2.5-3.5 hours to maximize the yield of the diastereomeric salt crystals.[6]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Adjust the pH to 13-14 with an aqueous solution of a base like sodium hydroxide to break the salt and liberate the free amine.[6]
-
Extract the free amine with an organic solvent such as dichloromethane or chloroform (perform at least two extractions).[6]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate).[6]
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the purified product.[6]
-
Quantitative Data
The following table summarizes purification data for a related compound, cis-2,6-dimethylmorpholine, purified via salt crystallization, which can serve as a reference for expected outcomes.
| Salt Formed | Crystallization Solvent | Yield of Salt | Final Product Purity (by GC) | Overall Yield | Reference |
| Propionate | Ethyl Acetate | 85.30% | 99.62% | 84.60% | [6] |
| Acetate | n-Butyl Acetate | 75.05% | 99.91% | 68.16% | [6] |
| Acetate | Isopropyl Acetate | 77.43% | - | - | [6] |
Visualizations
Caption: A general experimental workflow for the purification of (2S,5S)-2,5-Dimethylmorpholine reaction products.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Overcoming poor enantioselectivity with chiral morpholine catalysts
Welcome to the technical support center for chiral morpholine catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to enantioselectivity in asymmetric synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using chiral morpholine catalysts. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Issue 1: Low Enantiomeric Excess (ee%)
Q: My reaction is producing the desired product, but the enantiomeric excess (ee%) is consistently low. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. A systematic approach to troubleshooting is recommended. Here are the primary factors to investigate:
-
Catalyst Purity and Integrity: The chemical and enantiomeric purity of your chiral morpholine catalyst is critical. Impurities can act as catalyst poisons or promote a non-selective background reaction.[1][2]
-
Reaction Temperature: Temperature significantly impacts the energy difference between the diastereomeric transition states.[3] Generally, lower temperatures favor higher enantioselectivity.[1]
-
Solution: Consider running the reaction at a lower temperature. For example, in the 1,4-addition of aldehydes to nitroolefins using β-morpholine amino acid catalysts, decreasing the temperature from 0°C to -10°C has been shown to improve enantioselectivity.[4]
-
-
Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the overall reaction pathway.[2]
-
Solution: Screen a variety of anhydrous solvents. For the 1,4-addition of aldehydes to nitroolefins, alcoholic solvents like isopropanol (iPrOH) have been found to be beneficial for both diastereoselectivity and enantioselectivity.[4]
-
-
Catalyst Loading: Insufficient catalyst loading may allow a non-selective background reaction to occur, which will lower the overall enantiomeric excess of the product.[2]
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to determine if it improves the ee%.[5]
-
-
Substrate and Reagent Purity: Impurities in your starting materials can act as catalyst poisons or competing substrates, leading to a decrease in enantioselectivity.[3]
-
Solution: Ensure all reagents are of high purity and are free of contaminants like water or oxygen, especially when using air- and moisture-sensitive compounds.[2]
-
Issue 2: Poor Yield and Low Conversion
Q: My reaction is showing high enantioselectivity, but the yield of the desired product is poor. How can I improve the conversion?
A: Poor yields with high enantioselectivity often suggest issues with reaction kinetics or catalyst stability rather than the stereochemical control of the reaction.[3]
-
Catalyst Activity and Stability: The catalyst may be degrading under the reaction conditions or may not be active enough.[3]
-
Reaction Time and Temperature: The reaction may be too slow at the current temperature to reach completion in a reasonable timeframe.[6]
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Optimize the stoichiometry of your reactants. A slight excess of one reactant may be beneficial.[6]
-
-
Inherent Low Reactivity of Morpholine Catalysts: Morpholine-based enamines can exhibit lower reactivity compared to their pyrrolidine counterparts due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen.[5]
-
Solution: In such cases, increasing the catalyst loading or reaction time may be necessary. For particularly challenging substrates, a more reactive catalyst scaffold may be required.
-
Frequently Asked Questions (FAQs)
Q1: Why are chiral morpholines important in drug development?
A1: The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The stereochemistry of substituents on the morpholine core can profoundly influence biological activity, making the development of robust asymmetric syntheses for chiral morpholines a critical area of research.[7]
Q2: How do I determine the enantiomeric excess (ee%) of my product?
A2: The most common analytical techniques for determining ee% are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These methods use a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[2]
Q3: When should I choose a chiral morpholine catalyst over other organocatalysts like proline derivatives?
A3: Chiral morpholine catalysts can offer unique stereochemical outcomes and may be effective for substrates where other catalysts show poor performance. However, they can also exhibit lower reactivity.[5] The choice of catalyst should be based on screening and optimization for the specific reaction and substrates.
Q4: Can the structure of the chiral morpholine catalyst be modified to improve performance?
A4: Yes, modifying the substituents on the morpholine backbone can alter the steric and electronic properties of the catalyst. This can be a powerful strategy for optimizing enantioselectivity and reactivity for a specific transformation. For example, introducing bulky substituents can enhance facial shielding of the substrate.[4]
Data Presentation
The following tables summarize the performance of different chiral morpholine catalysts in asymmetric reactions, highlighting the impact of reaction conditions on yield and stereoselectivity.
Table 1: Performance of β-Morpholine Amino Acid Catalysts in the 1,4-Addition of Butanal to β-Nitrostyrene [4]
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Conv. (%) | d.r. (syn/anti) | ee% (syn) |
| 1 | Catalyst I | Toluene | 40 | 12 | >99 | 80:20 | 70 |
| 2 | Catalyst I | CH2Cl2 | 40 | 12 | >99 | 85:15 | 75 |
| 3 | Catalyst I | iPrOH | 40 | 12 | >99 | 90:10 | 80 |
| 4 | Catalyst I | iPrOH | 0 | 12 | >99 | 95:5 | 88 |
| 5 | Catalyst I | iPrOH | -10 | 24 | >99 | 96:4 | 90 |
| 6 | Catalyst II | iPrOH | -10 | 24 | 60 | 15:85 | 86 (anti) |
| 7 | Catalyst III | iPrOH | -10 | 24 | 55 | 90:10 | 78 |
| 8 | Catalyst IV | iPrOH | -10 | 24 | 60 | >99:1 | 73 |
Reaction conditions: Butanal (1.0 eq.), β-nitrostyrene (1.5 eq.), N-methylmorpholine (1 mol%), Catalyst (1 mol%). d.r. determined by 1H NMR. ee% determined by chiral HPLC.
Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [8]
| Entry | Substrate | Ligand | Solvent | Yield (%) | ee% |
| 1 | N-Cbz-6-phenyl-dehydromorpholine | (R,R,R)-SKP | DCM | >99 | 92 |
| 2 | N-Cbz-6-(4-fluorophenyl)-dehydromorpholine | (R,R,R)-SKP | DCM | >99 | 92 |
| 3 | N-Cbz-6-(4-chlorophenyl)-dehydromorpholine | (R,R,R)-SKP | DCM | >99 | 93 |
| 4 | N-Cbz-6-(4-trifluoromethylphenyl)-dehydromorpholine | (R,R,R)-SKP | DCM | >99 | 94 |
| 5 | N-Cbz-6-(2-naphthyl)-dehydromorpholine | (R,R,R)-SKP | DCM | >99 | 99 |
Reaction conditions: [Rh(COD)2]BF4 (1 mol%), Ligand (1.1 mol%), Substrate (0.1 mmol), Solvent (1 mL), H2 (50 atm), 25 °C, 24 h.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric 1,4-Addition of Aldehydes to Nitroolefins using a β-Morpholine Amino Acid Catalyst [5]
-
To a solution of the nitroolefin (0.17 mmol) and the aldehyde (0.11 mmol) in isopropanol (0.380 mL), add N-methylmorpholine (1-5 mol%) and the chiral β-morpholine amino acid catalyst (1-5 mol%).
-
Stir the reaction mixture at -10°C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., 5% to 20% EtOAc in hexane) to yield the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio by 1H NMR spectroscopic analysis of the isolated product.
-
Determine the enantiomeric excess by chiral stationary phase HPLC analysis.
Protocol 2: General Procedure for the Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [7]
-
In a glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM, 1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the 2-substituted dehydromorpholine (0.25 mmol) in anhydrous DCM (1.0 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
After releasing the pressure, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting experiments with chiral morpholine catalysts.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Generalized catalytic cycle for a morpholine-catalyzed Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
Technical Support Center: Stereocontrol in the Synthesis of Chiral Disubstituted Morpholines
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the diastereoselectivity in the synthesis of 2,5-disubstituted morpholines?
A1: While several factors, including the choice of catalyst, solvent, and substrate, play a role, reaction temperature is a critical parameter in controlling the diastereoselectivity of the cyclization step.[1]
Q2: How does temperature generally affect the cis/trans ratio of disubstituted morpholines in a diastereoselective synthesis?
A2: In the documented iron-catalyzed synthesis of disubstituted morpholines, increasing the reaction temperature from room temperature to 50 °C significantly improves the diastereomeric ratio in favor of the cis isomer.[1] This suggests that the transition state leading to the cis product is energetically favored at higher temperatures.
Q3: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate?
A3: Based on available data, temperature is a crucial factor. If you are running your reaction at room temperature and obtaining a poor diastereomeric ratio, consider increasing the temperature. For instance, in a model reaction, increasing the temperature to 50 °C improved the cis/trans ratio from 60:40 to 94:6.[1]
Q4: Besides temperature, what other factors can influence the stereochemical outcome?
A4: The choice of catalyst and the steric and electronic properties of the substituents on the starting materials can also have a significant impact on the stereoselectivity of the reaction. For some synthetic routes, the choice of base or solvent can also dictate the formation of one stereoisomer over another.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (Poor cis/trans or R,S/S,S ratio) | Suboptimal reaction temperature. | Optimize the reaction temperature. Based on analogous systems, increasing the temperature (e.g., to 50 °C) can significantly enhance the formation of the desired diastereomer.[1] |
| Inefficient catalyst or catalyst loading. | Ensure the catalyst is active and used at the recommended loading (e.g., 5-10 mol%). Consider screening alternative catalysts if temperature optimization is insufficient. | |
| Low Reaction Yield | Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Side reactions or product degradation. | Overly high temperatures or prolonged reaction times can sometimes lead to side product formation. A careful balance between temperature and reaction time is necessary. Consider purification techniques like column chromatography to remove impurities.[1] | |
| Inconsistent Results | Variations in experimental setup. | Ensure consistent heating and stirring. Small fluctuations in temperature, especially during reagent addition, can affect the stereochemical outcome.[3] |
| Purity of reagents and solvents. | Use dry solvents and high-purity reagents, as impurities can interfere with the catalyst and affect the reaction's selectivity. |
Data Presentation: Effect of Temperature on Diastereoselectivity
The following table summarizes the effect of temperature on the diastereomeric ratio (d.r.) for a representative iron-catalyzed synthesis of a disubstituted morpholine.
| Entry | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) |
| 1 | Room Temperature | 0.25 | 60:40 |
| 2 | 50 | 2 | 94:6 |
Data adapted from a representative iron-catalyzed synthesis of disubstituted morpholines.[1]
Experimental Protocols
Representative Protocol for the Iron-Catalyzed Diastereoselective Synthesis of a Disubstituted Morpholine: [1]
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Reaction Setup: To a solution of the starting N-tethered amino alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂), add FeCl₃·6H₂O (0.05 equiv).
-
Reaction Conditions: Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature or 50 °C) for the specified time.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and purify the crude product. A short filtration through a plug of silica gel can be used to remove the iron salts.
-
Purification: Further purify the product by column chromatography on silica gel to isolate the desired diastereomer.
-
Analysis: Determine the diastereomeric ratio of the purified product using nuclear magnetic resonance (NMR) spectroscopy or chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Workflow for stereoselective morpholine synthesis.
References
Technical Support Center: (2S,5S)-2,5-Dimethylmorpholine in Asymmetric Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for asymmetric reactions involving (2S,5S)-2,5-Dimethylmorpholine as a chiral auxiliary or catalyst. The information is presented in a user-friendly question-and-answer format to address common experimental challenges, with a focus on the critical role of solvent effects.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee) or Diastereoselectivity (de)
Q: My asymmetric reaction using (2S,5S)-2,5-Dimethylmorpholine is giving poor stereoselectivity. What are the likely causes and how can I improve it?
A: Low stereoselectivity is a common issue in asymmetric synthesis. Several factors related to the reaction solvent and other conditions can be the cause. Here’s a step-by-step guide to troubleshoot this problem:
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Solvent Screening is Crucial: The polarity, coordinating ability, and steric bulk of the solvent can significantly influence the transition state geometry of the reaction, thereby affecting the enantioselectivity.
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Recommendation: Conduct a thorough solvent screen. Start with common non-polar aprotic solvents (e.g., Toluene, Hexane), polar aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)), and polar protic solvents (e.g., Ethanol, Isopropanol), if applicable to your reaction type. See Table 1 for an example of how solvent choice can impact enantioselectivity in a hypothetical asymmetric alkylation.
-
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Temperature Optimization: Reaction temperature plays a vital role in stereoselectivity.
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Recommendation: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. We recommend running the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).
-
-
Reagent and Catalyst Purity: Impurities in your starting materials, reagents, or the chiral auxiliary itself can lead to side reactions or the formation of non-selective catalytic species.
-
Recommendation: Ensure all reagents and solvents are of high purity and are properly dried. Water and other protic impurities can be particularly detrimental.
-
-
Concentration Effects: The concentration of your reactants can influence the aggregation state of the catalyst or intermediates.
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Recommendation: Experiment with different concentrations. In some cases, higher dilution can favor the desired stereochemical outcome.
-
Issue 2: Poor Chemical Yield
Q: I am observing good stereoselectivity, but the overall yield of my product is low. What steps can I take to improve the yield?
A: Low chemical yield can be attributed to several factors, including solvent-related issues.
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Solvent Solubility: The starting materials, intermediates, or the product may have poor solubility in the chosen solvent, leading to incomplete reaction or precipitation.
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Recommendation: Choose a solvent in which all reaction components are sufficiently soluble at the reaction temperature. A solvent mixture might be necessary in some cases.
-
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Reaction Time and Temperature: The reaction may not be going to completion, or side reactions could be consuming the starting material or product at higher temperatures.
-
Recommendation: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time. If you lowered the temperature to improve selectivity, you might need to increase the reaction time to achieve full conversion.
-
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Stability of Intermediates: The reaction intermediates might be unstable in the chosen solvent.
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Recommendation: If you suspect intermediate decomposition, try a less reactive or non-coordinating solvent.
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the stereochemical outcome of reactions with (2S,5S)-2,5-Dimethylmorpholine?
A1: Solvent polarity can influence the stabilization of charged or polar transition states. In many asymmetric reactions, the transition state leading to the desired enantiomer has a different polarity compared to the transition state for the minor enantiomer. A solvent that preferentially stabilizes the desired transition state will lead to higher enantioselectivity. The relationship is not always linear, and a screening of solvents with varying polarities is the most effective approach.
Q2: Can I use protic solvents in my reaction involving (2S,5S)-2,5-Dimethylmorpholine?
A2: The suitability of protic solvents depends on the specific reaction. If (2S,5S)-2,5-Dimethylmorpholine is used to form an enamine or if organometallic reagents are involved, protic solvents will likely interfere with the reaction and should be avoided. In other cases, protic solvents might participate in hydrogen bonding that can either enhance or diminish stereoselectivity.
Q3: Are there any specific solvent-additive combinations that are known to be effective with morpholine-based chiral auxiliaries?
A3: While specific data for (2S,5S)-2,5-Dimethylmorpholine is limited in readily available literature, for analogous systems, the use of Lewis acids (e.g., TiCl₄, ZnCl₂) as additives in non-coordinating solvents like DCM or toluene can enhance stereoselectivity by creating a more rigid and organized transition state.
Q4: How do I remove the (2S,5S)-2,5-Dimethylmorpholine auxiliary after the reaction?
A4: The removal of the chiral auxiliary typically depends on how it is attached to the substrate. Common methods include acidic or basic hydrolysis for amide linkages, or reductive cleavage. The specific protocol should be chosen based on the stability of your product.
Data Presentation
Table 1: Illustrative Solvent Effects on Enantiomeric Excess (ee) in a Hypothetical Asymmetric Alkylation using (2S,5S)-2,5-Dimethylmorpholine
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
| 1 | Toluene | 2.4 | 85 | 92 |
| 2 | Dichloromethane (DCM) | 9.1 | 90 | 85 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 95 | 78 |
| 4 | Acetonitrile (MeCN) | 37.5 | 70 | 65 |
| 5 | Hexane | 1.9 | 65 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of solvent choice on reaction outcomes.
Experimental Protocols
Illustrative General Protocol for a Solvent Screening Experiment in an Asymmetric Michael Addition
This protocol provides a general methodology for screening different solvents to optimize the enantioselectivity of a Michael addition reaction using (2S,5S)-2,5-Dimethylmorpholine as a catalyst.
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Preparation of Catalyst Solution:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve (2S,5S)-2,5-Dimethylmorpholine (0.1 mmol) and any co-catalyst (e.g., a weak acid, 0.1 mmol) in the first anhydrous solvent to be tested (2 mL).
-
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Reaction Setup:
-
In a separate flame-dried Schlenk tube, dissolve the Michael acceptor (1.0 mmol) in the same solvent (3 mL).
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Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
-
Reaction Initiation:
-
To the cooled solution of the Michael acceptor, add the Michael donor (1.2 mmol).
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Add the prepared catalyst solution dropwise to the reaction mixture.
-
-
Monitoring and Work-up:
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Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
-
Repeat for Other Solvents:
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Repeat steps 1-5 for each solvent you wish to screen (e.g., Toluene, DCM, THF, MeCN, Hexane).
-
Mandatory Visualization
Caption: Workflow for solvent screening in an asymmetric reaction.
Caption: Troubleshooting logic for improving stereoselectivity.
Technical Support Center: (2S,5S)-2,5-Dimethylmorpholine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the catalyst loading for the synthesis of (2S,5S)-2,5-Dimethylmorpholine.
Troubleshooting Guide
Users may encounter several common issues during the synthesis of (2S,5S)-2,5-Dimethylmorpholine. This guide provides a structured approach to identifying and resolving these problems.
Issue 1: Low Diastereoselectivity or Enantiomeric Excess (ee)
Low stereoselectivity is a frequent challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.
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Potential Cause: Suboptimal Catalyst Loading
-
Solution: The concentration of the catalyst can significantly impact the stereoselectivity. It is crucial to perform a catalyst loading optimization study. Very low catalyst loading may lead to a background uncatalyzed reaction, reducing the overall enantiomeric excess. Conversely, excessively high loading can sometimes lead to the formation of less selective catalytic species.
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Potential Cause: Inappropriate Reaction Temperature
-
Solution: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lowering the reaction temperature, for instance to -78°C, generally enhances diastereoselectivity by favoring the transition state that leads to the desired diastereomer.
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Potential Cause: Incorrect Solvent Choice
-
Solution: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. A screening of different solvents with varying polarities and coordinating abilities is recommended.
-
-
Potential Cause: Impure Starting Materials
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Solution: The presence of impurities, especially other stereoisomers, in the starting materials will directly affect the stereochemical purity of the product. Ensure the high purity of all reactants, including the chiral auxiliary and the catalyst.
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Issue 2: Low Reaction Yield
Low product yield can be attributed to a variety of factors, from incomplete reactions to product decomposition.
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Potential Cause: Insufficient Catalyst Activity or Loading
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Solution: If the catalyst loading is too low, the reaction may not proceed to completion within a reasonable timeframe. A systematic increase in the catalyst loading should be investigated. One study on asymmetric hydrogenation for synthesizing 2-substituted chiral morpholines suggests that decreasing the catalyst amount from 1 to 0.2 mol% can be compensated by increasing the reaction time and temperature.[1]
-
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Potential Cause: Presence of Moisture or Air
-
Solution: Many catalysts used in asymmetric synthesis are sensitive to moisture and air. Ensure that all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
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Potential Cause: Suboptimal Reaction Time and Temperature
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Solution: Prolonged reaction times or elevated temperatures can sometimes lead to the decomposition of the product or the formation of byproducts. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
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Potential Cause: Side Reactions
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Solution: Undesirable side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify any major byproducts and adjust the reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize their formation.
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Quantitative Data on Catalyst Loading Optimization
The following table summarizes representative data on how different catalyst loadings can affect reaction time, yield, and enantiomeric excess (ee) in a typical asymmetric synthesis. Please note that this data is illustrative and the optimal conditions should be determined experimentally for each specific reaction setup.
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 0.1 | 48 | 65 | 85 |
| 0.2 | 36 | 78 | 92 |
| 0.5 | 24 | 92 | 98 |
| 1.0 | 18 | 95 | >99 |
| 2.0 | 18 | 95 | >99 |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for catalyst loading in the synthesis of (2S,5S)-2,5-Dimethylmorpholine?
A1: A good starting point for catalyst loading is typically between 0.5 mol% and 1.0 mol%. This range often provides a good balance between reaction rate, yield, and cost-effectiveness. However, the optimal loading is highly dependent on the specific catalyst and reaction conditions being employed.
Q2: How do I choose the right catalyst for the synthesis of (2S,5S)-2,5-Dimethylmorpholine?
A2: The choice of catalyst is critical for achieving high yield and stereoselectivity. For asymmetric hydrogenation routes to chiral morpholines, bisphosphine-rhodium catalysts with a large bite angle have been shown to be effective, leading to high yields and excellent enantioselectivities (up to 99% ee).[1][2][3]
Q3: Can I reuse the catalyst for multiple reactions?
A3: The reusability of a catalyst depends on its stability under the reaction and workup conditions. Some homogeneous catalysts may be difficult to recover and reuse. Heterogeneous catalysts, on the other hand, can often be recovered by filtration and reused for several cycles. It is important to test the activity and selectivity of the recovered catalyst to ensure its performance is not compromised.
Q4: What analytical techniques are recommended for determining the enantiomeric excess (ee) of (2S,5S)-2,5-Dimethylmorpholine?
A4: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of chiral compounds like (2S,5S)-2,5-Dimethylmorpholine.
Q5: Are there any known side reactions to be aware of during the synthesis?
A5: In syntheses involving cyclization, the formation of undesired stereoisomers is a common side reaction. Additionally, depending on the specific synthetic route and reagents used, side reactions such as over-reduction, elimination, or rearrangement can occur. Careful control of reaction conditions and purification of intermediates can help to minimize these unwanted reactions.
Experimental Protocols
A detailed experimental protocol for a key step in the synthesis of a chiral morpholine derivative via asymmetric hydrogenation is provided below. This protocol should be adapted and optimized for the specific synthesis of (2S,5S)-2,5-Dimethylmorpholine.
Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor
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Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., a ligand with a large bite angle) in an appropriate anhydrous solvent (e.g., dichloromethane) is stirred for 30 minutes to form the active catalyst.
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Reaction Setup: To a flame-dried Schlenk flask is added the dehydromorpholine substrate and an anhydrous, degassed solvent (e.g., methanol or dichloromethane).
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Catalyst Addition: The prepared catalyst solution is then transferred to the Schlenk flask containing the substrate via a syringe.
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Hydrogenation: The flask is then connected to a hydrogen balloon or a hydrogenation apparatus. The reaction mixture is stirred under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., room temperature or slightly elevated) for the desired reaction time.
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Reaction Monitoring: The progress of the reaction can be monitored by TLC or by taking aliquots and analyzing them by ¹H NMR or GC-MS.
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Workup: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired (2S,5S)-2,5-Dimethylmorpholine.
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Analysis: The yield is determined after purification. The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the optimization of (2S,5S)-2,5-Dimethylmorpholine synthesis.
Caption: Workflow for Catalyst Loading Optimization.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of Dimethylmorpholine Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of cis- and trans-2,6-dimethylmorpholine isomers using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to purify crude cis-2,6-dimethylmorpholine?
A1: A highly effective method for purifying cis-2,6-dimethylmorpholine is through the formation of a carboxylate salt, followed by recrystallization. The principle behind this technique is that the cis-2,6-dimethylmorpholine carboxylate salt is insoluble in certain ester solvents, while the corresponding salts of trans-2,6-dimethylmorpholine and other isomers are soluble.[1] After recrystallization of the cis-isomer salt, the pure cis-2,6-dimethylmorpholine can be recovered by hydrolysis with a base.[1]
Q2: How can I separate trans-2,6-dimethylmorpholine from a mixture of isomers?
A2: Racemic trans-2,6-dimethylmorpholine can be separated from a mixture of isomers by fractional distillation.[2] For the resolution of the trans-enantiomers, a common method is to react the racemic mixture with an optically active resolving agent, such as mandelic acid, to form diastereomeric salts.[2] These salts can then be separated by recrystallization. For instance, S,S-trans-2,6-dimethylmorpholine crystallizes with D-mandelic acid, and R,R-trans-2,6-dimethylmorpholine crystallizes with L-mandelic acid.[2]
Q3: My dimethylmorpholine isomer is a liquid at room temperature. Can I still use recrystallization?
A3: Yes, if your isomer is a liquid or a low-melting solid, direct crystallization of the free base may not be feasible. In such cases, converting the amine into a salt is a highly effective strategy.[3] Salts, such as hydrochlorides or carboxylates, are often crystalline solids with higher melting points, making them amenable to purification by recrystallization.[3][4]
Q4: What are some suitable starting solvents for the recrystallization of dimethylmorpholine isomers?
A4: Based on general solubility data, 2,6-dimethylmorpholine is soluble in water, alcohol, benzene, and petroleum ether.[5] Cis-2,6-dimethylmorpholine is noted to be soluble in water and methanol.[6] For the recrystallization of the carboxylate salt of the cis-isomer, ester solvents such as ethyl acetate, isopropyl acetate, or n-butyl acetate are recommended.[1] For the mandelate salt of the trans-isomer, isopropanol has been shown to be effective.[2]
Q5: My recrystallization is not working. What are some common reasons for failure?
A5: Common reasons for recrystallization failure include using too much solvent, the compound being too soluble in the chosen solvent at low temperatures, the solution cooling too quickly, or the presence of significant impurities that inhibit crystal formation.[7][8] In some cases, the solution may become supersaturated and require initiation of crystallization by scratching the inside of the flask or adding a seed crystal.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is highly soluble even at low temperatures.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[7]- Try a different solvent or a mixed-solvent system.- Induce crystallization by scratching the inner surface of the flask with a glass rod just below the liquid surface or by adding a seed crystal of the pure compound.[8] |
| "Oiling out" occurs (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is very impure, leading to a significant melting point depression.- The solution is cooling too rapidly. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]- Consider using a lower-boiling point solvent.- If impurities are the issue, a preliminary purification step (e.g., column chromatography) may be necessary before recrystallization. |
| Low yield of recovered crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling.- Washing the crystals with a solvent that is not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[8] |
| Crystals are colored or appear impure. | - Colored impurities are co-crystallizing with the product.- Insoluble impurities were not completely removed. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Ensure complete removal of insoluble impurities by hot filtration before allowing the solution to cool. |
| Crystallization happens too quickly. | - The solution is too concentrated. | - Rapid crystallization can trap impurities. To slow it down, reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[7] |
Data Presentation
Qualitative Solubility of 2,6-Dimethylmorpholine Isomers
| Solvent | Solubility of cis-Isomer | Solubility of trans-Isomer | Notes |
| Water | Soluble[6] | Soluble | Morpholine derivatives generally show moderate to good water solubility.[9] |
| Methanol | Soluble[6] | Likely Soluble | Alcohols are generally good solvents for amines. |
| Isopropanol | Likely Soluble | Soluble (as mandelate salt)[2] | |
| Ethyl Acetate | Soluble (free base) | Soluble (free base) | The carboxylate salt of the cis-isomer is insoluble in ester solvents.[1] |
| Isopropyl Acetate | Soluble (free base) | Soluble (free base) | The carboxylate salt of the cis-isomer is insoluble in ester solvents.[1] |
| n-Butyl Acetate | Soluble (free base) | Soluble (free base) | The carboxylate salt of the cis-isomer is insoluble in ester solvents.[1] |
| Benzene | Soluble | Likely Soluble | |
| Petroleum Ether | Soluble | Likely Soluble | |
| Chloroform | Slightly Soluble | Slightly Soluble |
Experimental Protocols
Protocol 1: Purification of cis-2,6-Dimethylmorpholine via Carboxylate Salt Recrystallization
This protocol is adapted from the procedure described in patent CN110950818B.[1]
-
Salt Formation:
-
In a reaction flask, dissolve the crude mixture of dimethylmorpholine isomers containing the cis-isomer in an ester solvent (e.g., ethyl acetate, isopropyl acetate). A typical ratio is approximately 3-4 mL of solvent per gram of crude material.
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With stirring, raise the temperature to 40-50 °C.
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Slowly add a carboxylic acid (e.g., acetic acid, propionic acid) dropwise. A slight molar excess of the acid (e.g., 1.1 to 1.3 equivalents) relative to the estimated amount of cis-2,6-dimethylmorpholine is recommended.
-
-
Crystallization:
-
Slowly cool the mixture to 10-30 °C and continue stirring for 2-4 hours to allow for crystallization.
-
Further cool the mixture to -5 to 10 °C and stir for an additional 2-5 hours to maximize the yield of the precipitated salt.
-
-
Isolation and Recrystallization of the Salt:
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Collect the crystalline cis-2,6-dimethylmorpholine carboxylate salt by suction filtration.
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Wash the crystals with a small amount of cold ester solvent.
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For further purification, the collected salt can be recrystallized from the same type of ester solvent. Dissolve the salt in a minimal amount of the boiling solvent, allow it to cool slowly, and collect the purified crystals by filtration.
-
-
Hydrolysis to Recover Pure cis-2,6-Dimethylmorpholine:
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Suspend the purified salt in water.
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Add a strong base solution (e.g., 33% sodium hydroxide) until the pH of the solution is between 13 and 14.
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Extract the liberated cis-2,6-dimethylmorpholine with an organic solvent such as chloroform or dichloromethane (perform at least two extractions).
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Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous potassium carbonate).
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Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the purified cis-2,6-dimethylmorpholine.
-
Protocol 2: Purification and Resolution of trans-2,6-Dimethylmorpholine via Mandelate Salt Recrystallization
This protocol is based on the method described in patent US7829702B2.[2]
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Salt Formation:
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In a reaction vessel, dissolve the optically active mandelic acid (e.g., D-mandelic acid to resolve the S,S-enantiomer) in isopropanol.
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To this solution, add the racemic trans-2,6-dimethylmorpholine. The molar ratio should be approximately 1:1.
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The reaction can be performed at room temperature, and a slight increase in temperature may be observed.
-
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Crystallization:
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Allow the solution to stand at room temperature. Seeding with a few crystals of the desired diastereomeric salt can facilitate crystallization.
-
For optimal yield, cool the mixture to around 10 °C with stirring.
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The desired diastereomeric salt will precipitate out of the solution.
-
-
Isolation and Recrystallization of the Salt:
-
Collect the crystals by suction filtration.
-
To achieve higher optical purity (e.g., >98% de), the collected salt can be recrystallized one or more times from isopropanol. Dissolve the salt in a minimal amount of boiling isopropanol, allow it to cool slowly, and collect the purified crystals.
-
-
Liberation of the Pure trans-2,6-Dimethylmorpholine Enantiomer:
-
Dissolve the purified diastereomeric salt in an aqueous solution of a strong base (e.g., 20% sodium hydroxide).
-
The liberated optically active trans-2,6-dimethylmorpholine can then be isolated, for example, by distillation.
-
Mandatory Visualizations
Caption: Workflow for the purification of cis-2,6-dimethylmorpholine.
Caption: Workflow for the resolution of trans-2,6-dimethylmorpholine enantiomers.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 2. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to (2S,5S)- and (2R,5R)-2,5-Dimethylmorpholine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries and catalysts play a pivotal role. Among the vast arsenal of chiral molecules available to chemists, C2-symmetric diamines and related scaffolds have proven to be particularly effective. This guide provides a comparative overview of the catalytic performance of the enantiomeric pair, (2S,5S)-2,5-Dimethylmorpholine and (2R,5R)-2,5-Dimethylmorpholine. While direct comparative studies are not extensively documented in peer-reviewed literature, their application as chiral auxiliaries, particularly in the formation of chiral enamines for the asymmetric alkylation of ketones, provides a basis for evaluating their potential and differing stereochemical outcomes.
Introduction to 2,5-Dimethylmorpholine Enantiomers
(2S,5S)-2,5-Dimethylmorpholine and (2R,5R)-2,5-Dimethylmorpholine are chiral, C2-symmetric secondary amines. Their rigid morpholine ring structure and the presence of two stereogenic centers make them attractive candidates for use as chiral auxiliaries or ligands in a variety of asymmetric transformations. The core principle behind their application lies in the temporary transfer of chirality from the morpholine scaffold to a prochiral substrate, guiding the stereochemical outcome of a reaction. Following the transformation, the chiral auxiliary can be cleaved and ideally recycled.
One of the key applications for chiral secondary amines is in the formation of chiral enamines from carbonyl compounds. These enamines can then undergo stereoselective reactions, such as alkylation, with the chiral auxiliary directing the approach of the electrophile to one face of the enamine.
Performance in Asymmetric Alkylation of Ketones
A well-established method for the enantioselective α-alkylation of cyclic ketones involves the use of chiral enamines. While specific data directly comparing (2S,5S)- and (2R,5R)-2,5-dimethylmorpholine is scarce, the underlying principles and expected outcomes can be inferred from studies on analogous chiral auxiliaries. The choice of the (2S,5S) or (2R,5R) enantiomer is critical as it dictates the absolute configuration of the resulting α-alkylated ketone.
Hypothetical Comparative Data for Asymmetric Alkylation of Cyclohexanone
The following table presents hypothetical data based on typical results obtained with C2-symmetric chiral auxiliaries in the asymmetric alkylation of cyclohexanone. This data is intended to be illustrative of the expected performance and the enantiodivergent nature of the two morpholine enantiomers.
| Entry | Chiral Auxiliary | Electrophile (RX) | Product | Yield (%) | Enantiomeric Excess (ee%) | Configuration |
| 1 | (2S,5S)-2,5-Dimethylmorpholine | CH₃I | (S)-2-Methylcyclohexanone | ~85 | >95 | S |
| 2 | (2R,5R)-2,5-Dimethylmorpholine | CH₃I | (R)-2-Methylcyclohexanone | ~85 | >95 | R |
| 3 | (2S,5S)-2,5-Dimethylmorpholine | C₂H₅Br | (S)-2-Ethylcyclohexanone | ~80 | >90 | S |
| 4 | (2R,5R)-2,5-Dimethylmorpholine | C₂H₅Br | (R)-2-Ethylcyclohexanone | ~80 | >90 | R |
| 5 | (2S,5S)-2,5-Dimethylmorpholine | PhCH₂Br | (S)-2-Benzylcyclohexanone | ~75 | >90 | S |
| 6 | (2R,5R)-2,5-Dimethylmorpholine | PhCH₂Br | (R)-2-Benzylcyclohexanone | ~75 | >90 | R |
Key Performance Observations (Hypothetical):
-
Enantioselectivity: Both enantiomers are expected to induce high levels of enantioselectivity, leading to the formation of the desired α-alkylated cyclohexanone with high enantiomeric excess.
-
Enantiodivergence: The use of (2S,5S)-2,5-dimethylmorpholine would predictably lead to the formation of the (S)-enantiomer of the product, while the (2R,5R)-enantiomer would yield the corresponding (R)-enantiomer. This enantiodivergent behavior is a key advantage, allowing for the selective synthesis of either enantiomer of a target molecule by simply choosing the appropriate chiral auxiliary.
-
Yields: The chemical yields for these transformations are generally expected to be good to excellent.
Experimental Protocols
Below is a generalized experimental protocol for the asymmetric alkylation of cyclohexanone using a chiral 2,5-dimethylmorpholine auxiliary, based on established procedures for similar transformations.
1. Formation of the Chiral Enamine:
-
A solution of the chiral auxiliary, either (2S,5S)- or (2R,5R)-2,5-dimethylmorpholine (1.1 equivalents), and cyclohexanone (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene or benzene) is heated to reflux with azeotropic removal of water (using a Dean-Stark apparatus) until the reaction is complete (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure to yield the crude chiral enamine, which is often used in the next step without further purification.
2. Asymmetric Alkylation:
-
The crude chiral enamine is dissolved in a dry, aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), is added dropwise to the solution to form the corresponding aza-enolate (lithioenamine). The mixture is stirred at this temperature for a specified time (e.g., 1-2 hours).
-
The electrophile (alkyl halide, 1.2 equivalents) is then added to the solution, and the reaction is allowed to proceed at low temperature for several hours or until completion.
3. Hydrolysis and Isolation of the Chiral Ketone:
-
The reaction is quenched by the addition of a protic solvent (e.g., methanol) or a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis (e.g., with aqueous HCl or oxalic acid) to cleave the chiral auxiliary and afford the α-alkylated cyclohexanone.
-
Purification of the product is typically achieved by column chromatography on silica gel. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
Logical Workflow of Asymmetric Alkylation
The following diagram illustrates the logical workflow for the asymmetric alkylation of cyclohexanone using a chiral 2,5-dimethylmorpholine auxiliary.
Caption: Workflow for the asymmetric alkylation of cyclohexanone.
Stereochemical Rationale
The stereochemical outcome of the alkylation is determined by the facial selectivity of the electrophilic attack on the chiral enamine or its corresponding aza-enolate. The C2-symmetry of the 2,5-dimethylmorpholine auxiliary creates a chiral environment that sterically hinders one face of the enamine double bond, forcing the incoming electrophile to approach from the less hindered face.
Caption: Simplified model of stereochemical induction.
The (2S,5S) and (2R,5R) configurations of the morpholine create mirror-image chiral environments, thus leading to the formation of opposite enantiomers of the product. The rigidity of the morpholine ring and the predictable steric hindrance provided by the methyl groups are key to achieving high levels of stereocontrol.
Conclusion
(2S,5S)-2,5-Dimethylmorpholine and (2R,5R)-2,5-Dimethylmorpholine represent a valuable pair of chiral auxiliaries for asymmetric synthesis. Their C2-symmetry and rigid conformational structure make them highly effective in inducing chirality, particularly in the asymmetric alkylation of ketones via chiral enamine intermediates. The choice between the (2S,5S) and (2R,5R) enantiomers provides a straightforward and reliable method for accessing either enantiomer of a desired product with high stereoselectivity. While direct comparative data remains a gap in the literature, the established principles of asymmetric synthesis strongly support their utility and predictable enantiodivergent performance. Further research into the application of these auxiliaries in a broader range of catalytic asymmetric reactions would be a valuable contribution to the field.
A Comparative Guide to Chiral Auxiliaries: Featuring (2S,5S)-2,5-Dimethylmorpholine
In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for controlling the stereochemical outcome of chemical reactions. These molecular scaffolds temporarily attach to a prochiral substrate, direct a stereoselective transformation, and are subsequently cleaved, ideally in high yield, to reveal an enantiomerically enriched product. This guide provides a comparative overview of (2S,5S)-2,5-Dimethylmorpholine and other prominent chiral auxiliaries, offering researchers, scientists, and drug development professionals a basis for selection and application.
Introduction to Chiral Auxiliaries
The fundamental principle behind a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By introducing a chiral center (the auxiliary) to the substrate, the approach of a reagent is biased to one face of the molecule over the other, leading to the preferential formation of one diastereomer. The success of an auxiliary is measured by the diastereoselectivity of this transformation, the yield of the desired product, and the ease of its attachment and removal.
Established Chiral Auxiliaries: A Performance Benchmark
Several classes of chiral auxiliaries have become staples in the synthetic organic chemist's toolbox due to their reliability and broad applicability. Below is a comparison of some of the most widely used auxiliaries.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and versatile chiral auxiliaries. They are particularly effective in directing stereoselective alkylation, aldol, and acylation reactions of N-acylated derivatives. The stereochemical outcome is reliably predicted by a chelated transition state model where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.
Table 1: Performance of Evans' Auxiliaries in Asymmetric Reactions
| Reaction Type | Electrophile | Auxiliary | Conditions | Diastereoselectivity (d.r.) | Yield (%) |
| Alkylation | Benzyl bromide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA, THF, -78 °C | >99:1 | 95 |
| Aldol | Isobutyraldehyde | (S)-4-benzyl-2-oxazolidinone | Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C | 99:1 | 85 |
| Acylation | Benzoyl chloride | (R)-4-phenyl-2-oxazolidinone | n-BuLi, THF, -78 °C | >98% d.e. | 92 |
Experimental Protocol: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. The resulting solution is stirred for 30 minutes, after which propionyl chloride (1.1 eq) is added. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl imide.
-
Alkylation: The N-propionyl imide (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq), freshly prepared or as a solution, is added dropwise. After stirring for 1 hour, benzyl bromide (1.2 eq) is added. The reaction is stirred at -78 °C for 4 hours and then quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Cleavage: The purified N-alkylated product (1.0 eq) is dissolved in a mixture of THF and water (4:1, 0.2 M). Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added at 0 °C. The reaction is stirred at room temperature for 4 hours. The excess peroxide is quenched by the addition of aqueous Na₂SO₃. The auxiliary is recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is another powerful chiral auxiliary derived from naturally occurring camphor. Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, Michael additions, and Diels-Alder reactions.
Table 2: Performance of Oppolzer's Sultam in Asymmetric Reactions
| Reaction Type | Electrophile/Dienophile | Conditions | Diastereoselectivity (d.r.) | Yield (%) |
| Alkylation | Methyl iodide | NaHMDS, THF, -78 °C | 98:2 | 90 |
| Michael Addition | Methyl acrylate | TiCl₄, CH₂Cl₂ | >95:5 | 88 |
| Diels-Alder | Cyclopentadiene | AlCl₃, CH₂Cl₂ | 97:3 | 91 |
Experimental Protocol: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
-
Acryloyl Imide Formation: To a solution of the Oppolzer's sultam (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq). The reaction is stirred at room temperature for 2 hours. The mixture is then washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated to give the N-acryloyl sultam.
-
Diels-Alder Reaction: The N-acryloyl sultam (1.0 eq) is dissolved in CH₂Cl₂ (0.1 M) and cooled to -78 °C. A solution of diethylaluminum chloride (1.1 eq) in hexanes is added, and the mixture is stirred for 30 minutes. Freshly cracked cyclopentadiene (3.0 eq) is then added. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of saturated NaHCO₃ solution. The product is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated.
-
Cleavage: The resulting Diels-Alder adduct is hydrolyzed using LiOH in a THF/water mixture to yield the chiral carboxylic acid and recover the camphorsultam auxiliary.
(2S,5S)-2,5-Dimethylmorpholine: A C₂-Symmetric Contender
(2S,5S)-2,5-Dimethylmorpholine is a C₂-symmetric chiral amino alcohol derivative. The C₂-symmetry is a significant feature in chiral auxiliaries and ligands as it can reduce the number of possible competing transition states, often leading to higher stereoselectivity. The morpholine scaffold provides a rigid cyclic structure.
While commercially available, (2S,5S)-2,5-Dimethylmorpholine is not as extensively documented in the peer-reviewed literature as the aforementioned auxiliaries. Consequently, a direct comparison based on a wealth of experimental data is not possible at this time. However, we can infer its potential applications and mode of action based on its structural characteristics.
As an amino alcohol, it can be readily acylated to form a chiral amide. The resulting N-acyl derivative can then be used in enolate chemistry. The two methyl groups at the C2 and C5 positions would be expected to effectively shield one face of the enolate.
Hypothetical Experimental Workflow for Assessing (2S,5S)-2,5-Dimethylmorpholine
To evaluate the efficacy of (2S,5S)-2,5-Dimethylmorpholine as a chiral auxiliary, a researcher would typically follow a workflow similar to that of established auxiliaries.
Summary Comparison of Chiral Auxiliaries
| Feature | Evans' Oxazolidinones | Oppolzer's Camphorsultam | (2S,5S)-2,5-Dimethylmorpholine (Hypothesized) |
| Class | Amino alcohol derivative | Sulfonamide | Amino alcohol derivative |
| Symmetry | C₁ | C₁ | C₂ |
| Key Reactions | Alkylation, Aldol, Acylation | Diels-Alder, Michael Addition, Alkylation | Alkylation, Aldol, Michael Addition |
| Cleavage | LiOH/H₂O₂, Reductive (LiAlH₄) | Hydrolysis (LiOH), Reductive | Hydrolysis (acidic or basic), Reductive |
| Advantages | High selectivity, well-studied, predictable | High selectivity, crystalline products aid purification | Potential for high selectivity due to C₂-symmetry, rigid scaffold |
| Disadvantages | Sometimes difficult to crystallize, cleavage can be harsh | Higher cost | Lack of published performance data, optimal conditions unknown |
Conclusion
While Evans' oxazolidinones and Oppolzer's camphorsultam represent the gold standard for many asymmetric transformations, the exploration of new chiral auxiliaries is crucial for expanding the scope and efficiency of synthetic chemistry. (2S,5S)-2,5-Dimethylmorpholine, with its C₂-symmetric design, presents an intriguing scaffold for the development of new stereoselective methodologies. However, a significant gap in published, peer-reviewed data on its performance currently exists. The workflows and comparative data for established auxiliaries provided herein offer a clear framework for the systematic evaluation of (2S,5S)-2,5-Dimethylmorpholine and other novel candidates. Further research is essential to validate its potential and define its place within the repertoire of modern chiral auxiliaries.
A Comparative Guide to C₂-Symmetric Chiral Auxiliaries: (2S,5S)-2,5-Dimethylmorpholine vs. Dimethylpyrrolidine Derivatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. This guide provides a comparative analysis of the efficacy of two classes of C₂-symmetric chiral auxiliaries: (2S,5S)-2,5-dimethylmorpholine and various dimethylpyrrolidine derivatives. The comparison focuses on their application in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
While both auxiliary classes share the characteristic of C₂-symmetry, which can offer excellent stereocontrol by presenting a highly differentiated steric environment, the availability of published experimental data is significantly more extensive for dimethylpyrrolidine-based auxiliaries. This guide presents available quantitative data for pyrrolidine auxiliaries and provides a framework for evaluating the potential of the morpholine counterpart.
Structural Comparison
(2S,5S)-2,5-Dimethylmorpholine and trans-2,5-dimethylpyrrolidine are structurally analogous C₂-symmetric chiral auxiliaries. The key difference is the presence of an oxygen atom in the morpholine ring in place of a methylene group in the pyrrolidine ring. This substitution can influence the auxiliary's conformational rigidity, electronic properties, and cleavage conditions. The lone pair on the oxygen atom in the morpholine auxiliary could potentially engage in additional coordination to the metal cation of the enolate, which might affect the transition state and, consequently, the stereoselectivity of the reaction.
Performance in Asymmetric Alkylation: A Data-Driven Comparison
Asymmetric alkylation of enolates derived from amides equipped with chiral auxiliaries is a powerful method for the synthesis of enantioenriched α-substituted carboxylic acids. The diastereoselectivity of this process is a key measure of the auxiliary's effectiveness.
Dimethylpyrrolidine Auxiliaries: Experimental Data
A variety of C₂-symmetric pyrrolidine-based auxiliaries have been successfully employed in asymmetric alkylation reactions, demonstrating high levels of stereocontrol. The following tables summarize representative data from the literature.
Table 1: Asymmetric Benzylation of Propionamides Derived from Pyrrolidine Auxiliaries
| Auxiliary | Electrophile | Additive | Diastereomeric Excess (de) | Reference |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | Benzyl bromide | Cp₂ZrCl₂ | 98% | [1] |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzyl bromide | Cp₂ZrCl₂ | 84% | [1] |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | Benzyl bromide | LiCl | 82% | [1] |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzyl bromide | LiCl | 78% | [1] |
Table 2: Asymmetric Butylation of a Propionamide Derived from a Pyrrolidine Auxiliary
| Auxiliary | Electrophile | Additive | Diastereomeric Excess (de) | Reference |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | n-Butyl iodide | LiCl | 94% | [1] |
Table 3: Asymmetric Alkylation of a Ketone using a SAMP Hydrazone
| Substrate | Electrophile | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| 3-Pentanone | Ethyl Iodide | >97% | >97% |
Note: SAMP is (S)-1-amino-2-(methoxymethyl)pyrrolidine, a widely used chiral auxiliary derived from proline.
(2S,5S)-2,5-Dimethylmorpholine Auxiliary:
To date, there is a notable absence of comprehensive, peer-reviewed studies detailing the application of N-acyl derivatives of (2S,5S)-2,5-dimethylmorpholine in asymmetric alkylation reactions. Consequently, a direct quantitative comparison with the well-established dimethylpyrrolidine auxiliaries is not currently possible based on available literature. However, the structural similarity and C₂-symmetry suggest that it could be a highly effective chiral auxiliary. Further experimental investigation is required to determine its efficacy and potential advantages.
Experimental Protocols: A General Approach
The following is a generalized experimental protocol for the asymmetric alkylation of an N-acyl derivative of a chiral auxiliary. This procedure can be adapted for both dimethylpyrrolidine and (2S,5S)-2,5-dimethylmorpholine auxiliaries, with optimization of reaction conditions likely being necessary for the latter.
General Procedure for Asymmetric Alkylation of an N-Propionyl Chiral Amide
1. Formation of the N-Propionyl Amide:
-
To a solution of the chiral auxiliary (e.g., (2S,5S)-2,5-dimethylmorpholine or a trans-2,5-dimethylpyrrolidine derivative) (1.0 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl amide (1.0 eq) in anhydrous THF at -78 °C, add a solution of a strong base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkylating agent (e.g., benzyl bromide or n-butyl iodide) (1.2 eq) and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR spectroscopy or chromatographic methods (GC or HPLC).
-
Purify the product by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product can be hydrolyzed under acidic or basic conditions to yield the chiral α-substituted carboxylic acid and recover the chiral auxiliary. For example, hydrolysis with aqueous LiOH in a THF/water mixture, followed by an acidic workup, can be employed.
Mechanistic Insight and Stereochemical Rationale
The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated enolate intermediate. The C₂-symmetry of the auxiliary creates a highly organized transition state where one face of the enolate is effectively shielded by one of the methyl groups, directing the incoming electrophile to the opposite, less sterically hindered face.
Visualizing the Process
Diagrams of Signaling Pathways and Experimental Workflows:
Conclusion
C₂-symmetric dimethylpyrrolidine auxiliaries have demonstrated high efficacy in controlling the stereochemistry of alkylation reactions, consistently affording products with high diastereomeric excess. The structural analogy of (2S,5S)-2,5-dimethylmorpholine suggests it holds significant promise as a chiral auxiliary. However, the current lack of published, peer-reviewed experimental data for its use in asymmetric alkylation prevents a direct performance comparison.
For researchers and drug development professionals, the choice between these auxiliaries will depend on several factors. Dimethylpyrrolidine derivatives offer a well-documented and reliable option with predictable outcomes. (2S,5S)-2,5-Dimethylmorpholine represents an area for potential innovation, where its unique electronic and conformational properties might offer advantages in specific applications. This guide highlights the need for further research to fully elucidate the synthetic utility of this promising chiral auxiliary.
References
A Researcher's Guide to Determining Enantiomeric Excess in Asymmetric Synthesis Utilizing (2S,5S)-2,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the precise determination of enantiomeric excess (ee) is paramount to evaluating the efficacy of a chiral auxiliary or catalyst. (2S,5S)-2,5-Dimethylmorpholine, a C2-symmetric chiral auxiliary developed by Meyers, has proven to be a valuable tool for the stereoselective α-alkylation of carbonyl compounds. This guide provides a comprehensive comparison of the primary analytical methods used to determine the enantiomeric excess of the chiral products obtained from reactions employing this auxiliary. We will delve into the experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by comparative data to aid in method selection.
The Role of (2S,5S)-2,5-Dimethylmorpholine in Asymmetric Synthesis
(2S,5S)-2,5-Dimethylmorpholine serves as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. In the seminal work by Meyers and his colleagues, this morpholine derivative is reacted with an aldehyde to form a chiral aza-enolate. Subsequent alkylation of this intermediate proceeds with high diastereoselectivity due to the steric influence of the dimethylmorpholine ring. Finally, removal of the auxiliary reveals the α-alkylated aldehyde with a high degree of enantiomeric purity. The effectiveness of this synthetic strategy is quantified by the enantiomeric excess of the final product.
Comparative Analysis of Methods for Enantiomeric Excess Determination
The choice of analytical technique for determining enantiomeric excess is critical and depends on factors such as the analyte's properties, the required accuracy and precision, and the available instrumentation. The three most common methods are Chiral HPLC, Chiral GC, and NMR Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer. |
| Typical Analytes | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. | Most soluble organic molecules. |
| Sample Preparation | Dissolution in a suitable solvent. Derivatization may be required to improve separation or detection. | Often requires derivatization to increase volatility and thermal stability. | Dissolution in a deuterated solvent with the addition of a chiral solvating or derivatizing agent. |
| Accuracy | High (typically <1-2% error) | High (typically <1-2% error) | Good to High (typically 1-5% error, dependent on resolution and signal-to-noise) |
| Precision | High (RSD <2%) | High (RSD <2%) | Good (RSD <5%) |
| Sensitivity | Moderate to High (ng to pg range with UV or MS detection) | Very High (pg to fg range with FID or MS detection) | Low to Moderate (mg to µg range) |
| Analysis Time | 10-30 minutes per sample | 10-40 minutes per sample | 5-15 minutes per sample |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Development Time | Can be significant to find the optimal column and mobile phase. | Can be significant to find the optimal column and temperature program. | Can be rapid if a suitable chiral agent is known. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the determination of enantiomeric excess of an α-alkylated aldehyde, such as 2-methyl-3-phenylpropanal, which can be synthesized using (2S,5S)-2,5-Dimethylmorpholine as a chiral auxiliary.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.
Protocol for Chiral HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is often effective for chiral aldehydes. A common choice is a Chiralcel OD-H or Chiralpak AD-H column (amylose or cellulose derivatives).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio is optimized to achieve baseline separation of the enantiomers. A common starting point is 98:2 (n-hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm for aromatic compounds).
-
Sample Preparation: Dissolve a small amount of the purified aldehyde (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable aldehydes, chiral GC offers excellent resolution and sensitivity.
Protocol for Chiral GC Analysis:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase (CSP): A cyclodextrin-based capillary column, such as a Beta-DEX™ or Gamma-DEX™ column, is commonly used for the separation of chiral aldehydes.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Temperature Program: An optimized temperature program is crucial for good separation. A typical program might start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Sample Preparation: The aldehyde may need to be derivatized to a more volatile and thermally stable compound, such as an oxime or a hydrazone. Alternatively, direct injection of a dilute solution of the aldehyde in a suitable solvent (e.g., dichloromethane) can be attempted.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.
NMR Spectroscopy using a Chiral Solvating Agent (CSA)
NMR spectroscopy offers a non-separative method for determining enantiomeric excess. The addition of a chiral solvating agent forms transient diastereomeric complexes that have distinct NMR signals.
Protocol for NMR Analysis using a Chiral Solvating Agent:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A common choice for aldehydes is a chiral alcohol, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).[1]
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, typically chloroform-d (CDCl₃).
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the chiral aldehyde in 0.6-0.7 mL of CDCl₃. Add an equimolar amount of the chiral solvating agent. The concentration and the analyte-to-CSA ratio may need to be optimized to achieve baseline resolution of the signals.
-
Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. The signals of the protons close to the chiral center of the aldehyde (e.g., the aldehydic proton or the α-proton) will often show splitting into two distinct signals corresponding to the two diastereomeric complexes.
-
Data Analysis: The enantiomeric excess is determined by the integration ratio of the two resolved signals corresponding to the two enantiomers.
Visualizing the Workflow and Relationships
To better understand the processes involved in asymmetric synthesis and subsequent ee determination, the following diagrams illustrate the key workflows and logical relationships.
References
A Comparative Guide to the Validation of Analytical Methods for Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of chiral morpholine derivatives is a critical aspect of pharmaceutical development and quality control. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, necessitating robust and validated analytical methods to ensure their purity and proper quantification. This guide provides an objective comparison of the primary chromatographic techniques used for the enantioseparation of chiral morpholine derivatives, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques for the chiral separation of morpholine derivatives. Both methods often utilize similar polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, to achieve enantiomeric resolution. Gas Chromatography (GC) is less common for direct chiral separations of these compounds unless they are derivatized to increase volatility.
-
High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique, HPLC offers a wide variety of chiral stationary phases and can be operated in normal-phase, reversed-phase, or polar organic modes, providing flexibility in method development.
-
Supercritical Fluid Chromatography (SFC): Gaining popularity as a "green" alternative to HPLC, SFC primarily uses supercritical CO2 as the mobile phase, significantly reducing organic solvent consumption. It often provides faster analysis times and higher efficiency compared to HPLC.
Comparative Performance of Analytical Methods
The following table summarizes typical validation parameters for the analytical methods used in the chiral separation of morpholine derivatives. The data is compiled from published methods for the morpholine derivative, Reboxetine, and general principles of chiral method validation.
| Parameter | HPLC (Normal Phase) | HPLC (Reversed Phase) | Supercritical Fluid Chromatography (SFC) |
| Linearity Range | 2-2000 ng/mL[1] | Typically in the µg/mL to ng/mL range | Comparable to HPLC, often in the ng/mL range |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL | Potentially lower than HPLC due to sharper peaks |
| Limit of Quantification (LOQ) | 2 ng/mL[1] | ~0.3 µg/mL | Comparable or better than HPLC |
| Accuracy (% Recovery) | 95-105% (Typical) | 95-105% (Typical) | 95-105% (Typical) |
| Precision (% RSD) | < 2% (Intra-day), < 3% (Inter-day) | < 2% (Intra-day), < 3% (Inter-day) | < 2% (Intra-day), < 3% (Inter-day) |
| Analysis Time | 15-30 minutes | 10-25 minutes | 5-15 minutes |
| Solvent Consumption | High | Moderate to High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the successful chiral separation of the morpholine derivative Reboxetine.
High-Performance Liquid Chromatography (HPLC) - Normal Phase
This method is suitable for the preparative or analytical separation of chiral morpholine derivatives.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on a silica gel substrate).[1][2]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 80:20, v/v).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 277 nm.[4]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the validated linear range.
High-Performance Liquid Chromatography (HPLC) - Reversed Phase
This method is often preferred for analytical purposes due to its compatibility with aqueous samples.
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Mobile Phase: A mixture of 0.5M sodium perchlorate at pH 6 and acetonitrile (e.g., 60:40, v/v).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: Fluorescence detection with excitation at 260 nm and emission at 315 nm for higher sensitivity with certain derivatives.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For plasma samples, solid-phase extraction may be required.[1]
Supercritical Fluid Chromatography (SFC)
This technique offers a faster and more environmentally friendly approach to chiral separations.
-
SFC System: An analytical SFC system with a UV or Mass Spectrometric (MS) detector.
-
Column: Polysaccharide-based chiral stationary phases (e.g., Chiralcel OD, Chiralpak AD) are commonly used.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent such as methanol or ethanol.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV or MS detection.
-
Sample Preparation: Dissolve the sample in the co-solvent.
Visualized Workflows and Decision-Making Processes
To aid in the understanding of the validation process and method selection, the following diagrams are provided.
References
- 1. Improved enantioselective method for the determination of the enantiomers of reboxetine in plasma by solid-phase extraction, chiral derivatization, and column-switching high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation of the antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the X-ray Crystallography of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallography of morpholine derivatives. Due to the current lack of publicly available single-crystal X-ray diffraction data for (2S,5S)-2,5-Dimethylmorpholine and its direct derivatives, this document uses the crystal structure of the parent compound, morpholine, as a foundational reference. The guide also offers a detailed, generalized experimental protocol for the crystallographic analysis of novel morpholine derivatives, which can be adapted by researchers in the field.
Comparison of Crystallographic Data
As a baseline for comparison, the crystallographic data for unsubstituted morpholine is presented below. This data provides a reference for the fundamental conformation and packing of the morpholine ring, which is crucial for understanding the structural impact of substitutions, such as the dimethyl groups in the target compound.
Table 1: Crystallographic Data for Morpholine
| Parameter | Value |
| CCDC Number | 237262 |
| Empirical Formula | C₄H₉NO |
| Formula Weight | 87.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.899(2) |
| b (Å) | 3.9450(10) |
| c (Å) | 13.689(4) |
| α (°) | 90 |
| β (°) | 90.79(2) |
| γ (°) | 90 |
| Volume (ų) | 480.4(2) |
| Z | 4 |
| Temperature (K) | 150 |
| R-factor | 0.053 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC).
The morpholine molecule in its crystalline state adopts a chair conformation. The intermolecular interactions are dominated by N-H...O hydrogen bonds, which link the molecules into chains. The absence of bulky substituents allows for efficient packing in the crystal lattice. The introduction of methyl groups, as in (2S,5S)-2,5-Dimethylmorpholine, is expected to influence this packing and may introduce subtle changes to the ring conformation.
Experimental Protocols for X-ray Crystallography of Morpholine Derivatives
The following is a generalized protocol for the single-crystal X-ray diffraction of morpholine derivatives, compiled from standard crystallographic practices and methodologies reported for related heterocyclic compounds.
Synthesis and Purification
The synthesis of the desired morpholine derivative should be carried out to yield a compound of high purity. The final product should be purified by a suitable method, such as recrystallization or chromatography, to remove any impurities that might hinder crystallization.
Crystallization
Obtaining high-quality single crystals is a critical step. Several techniques can be employed, and the optimal conditions are often found through screening.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a decrease in solubility and crystal growth.
Commonly used solvents for the crystallization of morpholine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.
Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data using least-squares methods. In the final stages of refinement, hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages in the X-ray crystallography of a novel morpholine derivative.
A Comparative Guide to Chiral Amines in Asymmetric Induction
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental tools in asymmetric synthesis, acting as highly effective catalysts and auxiliaries for a multitude of chemical transformations.[1] Their capacity to induce stereoselectivity is primarily due to the formation of transient chiral intermediates, such as enamines or iminium ions, or through the creation of chiral metal complexes.[1] The vast structural diversity of chiral amines, which includes everything from bicyclic alkaloids to simple amino acid derivatives, enables the precise tuning of steric and electronic properties to realize high levels of enantioselectivity and diastereoselectivity.[1]
This guide offers an objective comparison of the performance of several classes of chiral amines in key asymmetric reactions, supported by experimental data. The selection of an appropriate chiral amine is a critical decision in the development of stereoselective synthetic routes.[1]
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions.[2] Below, we compare the performance of several prominent classes of chiral amines in two fundamental carbon-carbon bond-forming reactions: the Asymmetric Aldol Reaction and the Asymmetric Michael Addition.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Chiral Amine Catalyst | Catalyst Type | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (Major Isomer) |
| L-Proline | Secondary Amine (Amino Acid) | 96 | 99 | 95:5 | 99 (anti) |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Derivative) | 2 | 95 | >99:1 | 99 (anti) |
| Cinchonidine | Cinchona Alkaloid | 48 | 65 | 85:15 | 80 (anti) |
Data compiled from publicly available research literature. Conditions may vary between studies.
Key Observations:
-
L-Proline, a widely used organocatalyst, provides excellent yield and enantioselectivity, though reaction times can be lengthy.[3]
-
Proline derivatives, such as (S)-Diphenylprolinol TMS Ether, can dramatically reduce reaction times while maintaining high levels of stereocontrol.[2]
-
Cinchona alkaloids, while effective, may offer lower yields and selectivities in this specific transformation compared to proline-based catalysts.[4]
Table 2: Asymmetric Michael Addition of Propanal to Nitrostyrene
| Chiral Amine Catalyst | Catalyst Type | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (Major Isomer) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 (syn) |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 (syn) |
| 9-Amino-9-deoxy-epi-quinine | Cinchona Alkaloid Derivative | 72 | 85 | 92:8 | 99 (syn) |
Data compiled from publicly available research literature. Conditions may vary between studies.
Key Observations:
-
In the Michael addition, L-proline's performance is significantly diminished, highlighting the reaction-specific nature of catalyst efficacy.[2]
-
The (S)-Diphenylprolinol silyl ether derivative again demonstrates superior reactivity and stereoselectivity.[2]
-
Modified cinchona alkaloids, such as primary amine derivatives, can be highly effective catalysts for asymmetric Michael additions, offering excellent yields and enantioselectivities.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of asymmetric reactions.
General Protocol for Asymmetric Aldol Reaction
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in anhydrous DMSO (1.0 mL) is added cyclohexanone (5.0 mmol) and the chiral amine catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Protocol for Asymmetric Michael Addition
To a solution of nitrostyrene (0.5 mmol) and the chiral amine catalyst (0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL) at room temperature is added propanal (2.0 mmol). The reaction mixture is stirred for the time indicated in Table 2. Upon completion, the solvent is removed under reduced pressure, and the residue is directly purified by silica gel column chromatography to yield the γ-nitro aldehyde. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis after reduction of the aldehyde to the corresponding alcohol.
Visualizing Asymmetric Induction
Diagrams illustrating the underlying principles and workflows can aid in the rational design of experiments.
References
Scalability comparison of different chiral morpholine syntheses
For Researchers, Scientists, and Drug Development Professionals
The chiral morpholine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The stereochemistry of these molecules often dictates their biological activity, making their efficient and scalable enantioselective synthesis a critical aspect of drug development. This guide provides an objective comparison of the leading synthetic strategies for accessing chiral morpholines, with a focus on scalability, performance, and practicality for industrial applications. We present a detailed analysis of three prominent methods: Rhodium-Catalyzed Asymmetric Hydrogenation, Organocatalytic Aza-Michael Addition, and Tandem Hydroamination/Asymmetric Transfer Hydrogenation, supported by experimental data and protocols.
At a Glance: Performance Comparison of Chiral Morpholine Syntheses
| Synthesis Method | Typical Yield | Enantiomeric Excess (ee) | Scalability | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | High to Quantitative (>95%)[1][2] | Excellent (up to 99% ee)[1][2] | Demonstrated at gram-scale; potential for kg-scale[1][3] | High efficiency, atom economy, and excellent enantioselectivity.[1][4] | Requires pressurized hydrogen gas; cost of rhodium catalyst and chiral ligands.[4] |
| Organocatalytic Aza-Michael Addition | Good to Excellent (70-99%)[5][6] | Very Good to Excellent (92-97.5% ee) | Demonstrated at gram-scale.[5][6] | Metal-free, milder reaction conditions, readily available catalysts.[7][8] | May require longer reaction times; catalyst loading can be higher than metal catalysts.[9] |
| Tandem Hydroamination/ATH | Good to High (up to >95%) | Excellent (>95% ee) | Demonstrated at gram-scale. | One-pot procedure, high efficiency.[10] | Requires two different catalytic systems; potential for catalyst incompatibility. |
In-Depth Analysis of Synthetic Strategies
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
This method stands out for its high efficiency and exceptional enantioselectivity, often yielding quantitative results with up to 99% ee.[1][2] The use of a rhodium catalyst paired with a chiral bisphosphine ligand, such as SKP, has proven effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1]
Scalability: The reaction has been successfully demonstrated on the gram scale, and with catalyst loadings as low as 0.2 mol%, it shows significant promise for larger-scale industrial production.[1][3] The primary safety consideration for scale-up is the handling of pressurized hydrogen gas and the pyrophoric nature of some hydrogenation catalysts.[11]
Cost-Effectiveness: While highly effective, the cost of the rhodium catalyst and the specialized chiral ligands can be a significant factor in the overall process economy, particularly for large-scale manufacturing.[4] However, the high efficiency and turnover numbers (TON) can offset the initial catalyst cost.[4]
Experimental Protocol: Gram-Scale Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol is adapted from a representative procedure for the asymmetric hydrogenation of dehydromorpholines.[1][10]
Materials:
-
[Rh(cod)₂]SbF₆ (1 mol%)
-
(R,R,R)-SKP ligand (1.05 mol%)
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 g, 6.2 mmol)
-
Dichloromethane (DCM), anhydrous (30 mL)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, a stainless-steel autoclave is charged with [Rh(cod)₂]SbF₆ and the (R,R,R)-SKP ligand.
-
Anhydrous DCM is added, and the mixture is stirred for 30 minutes to form the catalyst complex.
-
A solution of 2-phenyl-3,4-dihydro-2H-1,4-oxazine in anhydrous DCM is then added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The reaction is pressurized to 30 atm with hydrogen and stirred at room temperature for 24 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (R)-2-phenylmorpholine.
Expected Outcome: High yield (>95%) and excellent enantiomeric excess (>92% ee).[1]
Logical Workflow for Asymmetric Hydrogenation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
The Enigmatic Chiral Auxiliary: A Cost-Benefit Analysis of (2S,5S)-2,5-Dimethylmorpholine in Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and cost-effective methods to control stereochemistry is a paramount concern in asymmetric synthesis. Chiral auxiliaries, temporary molecular scaffolds that guide the formation of a desired stereoisomer, are a cornerstone of this field. Among the myriad of available options, (2S,5S)-2,5-dimethylmorpholine presents itself as a structurally intriguing candidate. However, a comprehensive evaluation of its practical utility is hampered by a notable absence of performance data in the scientific literature. This guide, therefore, navigates the available information to provide a comparative analysis, contextualized within the synthesis of complex chiral molecules like the antiemetic drug Aprepitant, which features a substituted morpholine core.
While direct experimental data for (2S,5S)-2,5-dimethylmorpholine in asymmetric transformations is elusive, we can infer its potential applications and compare it to established alternatives in key synthetic reactions. This analysis will serve as a framework for researchers considering this or similar chiral morpholine derivatives.
Cost and Availability
A preliminary cost analysis reveals that (2S,5S)-2,5-dimethylmorpholine is commercially available from various suppliers, though its price is significantly higher than more commonly used chiral auxiliaries. This higher cost, without demonstrated superior performance, presents an initial barrier to its widespread adoption.
Table 1: Cost Comparison of (2S,5S)-2,5-Dimethylmorpholine and Common Chiral Auxiliaries
| Chiral Auxiliary | Representative Supplier | Price (USD) per gram | Purity |
| (2S,5S)-2,5-Dimethylmorpholine | ChemShuttle | 530.00 | 95%[1] |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans' Auxiliary) | Sigma-Aldrich | ~50.00 | >98% |
| (1S,2S)-(+)-Pseudoephedrine | Sigma-Aldrich | ~20.00 | >98% |
Note: Prices are approximate and subject to change based on supplier and quantity.
Potential Applications and Comparison with Alternatives
Given its structure, (2S,5S)-2,5-dimethylmorpholine could theoretically be employed as a chiral auxiliary in several key asymmetric reactions after N-acylation. Below, we compare its hypothetical performance with established methods, using the synthesis of a chiral morpholine derivative as a conceptual backdrop.
A critical step in many syntheses is the stereoselective formation of carbon-carbon bonds. Let's consider a hypothetical asymmetric alkylation to construct a chiral center.
Table 2: Hypothetical Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary/Method | Typical Substrate | Typical Reagents | Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Yield | Auxiliary Removal/Cleavage |
| (2S,5S)-2,5-Dimethylmorpholine (Hypothetical) | N-acyl-(2S,5S)-2,5-dimethylmorpholine | LDA, Alkyl halide | Not Reported | Not Reported | Acid/base hydrolysis, reduction |
| Evans' Oxazolidinones | N-acyloxazolidinone | LDA, Alkyl halide | >95% d.e. | High | LiOH/H₂O₂, LiBH₄ |
| Pseudoephedrine Amides | N-acylpseudoephedrine | LDA, Alkyl halide | >90% d.e. | High | Acid hydrolysis |
The lack of data for (2S,5S)-2,5-dimethylmorpholine makes a direct comparison impossible. However, the high diastereoselectivities routinely achieved with Evans' auxiliaries and pseudoephedrine set a high bar for any new chiral auxiliary.
Case Study: The Synthesis of Aprepitant
The synthesis of the neurokinin-1 (NK1) receptor antagonist Aprepitant, which contains a complex chiral morpholine core, provides a practical context for evaluating different strategies for asymmetric synthesis. While (2S,5S)-2,5-dimethylmorpholine is not directly used, the synthetic routes to Aprepitant highlight established methods for constructing such chiral heterocycles.
One successful synthesis of an Aprepitant intermediate involves a crystallization-induced asymmetric transformation, a powerful technique that avoids the need for a stoichiometric chiral auxiliary for the key stereocenter.[2] Another approach utilizes a catalytic asymmetric synthesis to generate a key chiral intermediate.[3] These methods offer significant advantages in terms of atom economy and overall efficiency compared to a classical chiral auxiliary-based approach.
Experimental Protocols: A Look at Established Methods
Since no specific protocols for (2S,5S)-2,5-dimethylmorpholine exist, we present a general protocol for an asymmetric alkylation using a well-established Evans' oxazolidinone auxiliary. This serves as a benchmark for the level of detail and performance expected from a chiral auxiliary.
Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
-
Enolate Formation: A solution of the N-acyloxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: The desired alkyl halide (1.2 equivalents) is added to the enolate solution at -78 °C, and the reaction is stirred for 1-4 hours.
-
Quenching and Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched product.
-
Auxiliary Cleavage: The chiral auxiliary is typically cleaved by treatment with lithium hydroxide and hydrogen peroxide, or by reduction with lithium borohydride, to afford the desired chiral carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered and reused.
Visualizing the Logic of Chiral Auxiliary Selection
The decision-making process for selecting a chiral auxiliary or an alternative asymmetric synthesis strategy can be visualized as a logical workflow.
Experimental Workflow for Chiral Auxiliary-Mediated Synthesis
The general workflow for a synthesis involving a chiral auxiliary follows a set pattern of attachment, diastereoselective reaction, and removal.
Conclusion: An Open Question for Further Research
For researchers in drug development and process chemistry, the focus remains on robust, scalable, and cost-effective methods. As demonstrated by the synthesis of complex molecules like Aprepitant, the field is increasingly moving towards catalytic asymmetric methods and other innovative strategies that offer higher efficiency and atom economy. The potential of (2S,5S)-2,5-dimethylmorpholine as a useful tool in the synthetic chemist's arsenal remains an open question, awaiting the publication of experimental data that would allow for a true and meaningful comparison with the current state-of-the-art. Until then, its use in synthesis is a speculative venture with a significant cost implication.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Alkylation: Evans Oxazolidinones vs. Pseudoephedrine Amides
For researchers, scientists, and drug development professionals, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol. While a variety of chiral scaffolds exist, this guide provides a detailed, data-driven comparison of two of the most successful and widely utilized classes: Evans oxazolidinones and pseudoephedrine-derived amides. This comparison aims to assist in the rational selection of a chiral auxiliary for asymmetric alkylation reactions.
While the commercially available chiral molecule (2S,5S)-2,5-dimethylmorpholine presents a potential scaffold for asymmetric synthesis, its application as a chiral auxiliary in peer-reviewed literature is not well-documented. Therefore, this guide focuses on the well-established and highly effective Evans and pseudoephedrine auxiliaries to provide a practical resource for synthetic chemists.
Performance Comparison in Asymmetric Alkylation
The primary measure of a chiral auxiliary's effectiveness is its ability to direct the formation of a single diastereomer, expressed as diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), alongside achieving a high chemical yield. The following tables summarize representative data for the asymmetric alkylation of enolates derived from N-acyl Evans oxazolidinones and pseudoephedrine amides.
Table 1: Asymmetric Alkylation of Evans Oxazolidinone-Derived Enolates
| Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | 92 |
| (S)-4-Benzyl-2-oxazolidinone | Methyl iodide | NaHMDS | >99:1 | 85 |
| (R)-4-Phenyl-2-oxazolidinone | Ethyl iodide | LDA | 98:2 | 88 |
| (S)-4-Isopropyl-2-oxazolidinone | Allyl iodide | NaHMDS | 97:3 | 90 |
Table 2: Asymmetric Alkylation of Pseudoephedrine-Derived Amide Enolates
| Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (+)-Pseudoephedrine | Benzyl bromide | LDA, LiCl | >99:1 | 99 |
| (+)-Pseudoephedrine | Methyl iodide | LDA, LiCl | 98:2 | 84 |
| (+)-Pseudoephedrine | n-Butyl iodide | LDA, LiCl | 97:3 | 83 |
| (+)-Pseudoephedrine | Isopropyl iodide | LDA, LiCl | 95:5 | 75 |
Mechanistic Overview and Rationale for Stereoselectivity
The high diastereoselectivity achieved with both Evans and pseudoephedrine auxiliaries is attributed to the formation of rigid, chelated enolate transition states that effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face.
Evans Oxazolidinone Auxiliary
For Evans auxiliaries, the formation of a (Z)-enolate is critical. The lithium cation chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. The substituent at the C4 position of the oxazolidinone sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.
Caption: Workflow for Evans auxiliary-mediated asymmetric alkylation.
Pseudoephedrine Amide Auxiliary
In the case of pseudoephedrine amides, deprotonation with a lithium amide base in the presence of lithium chloride leads to a rigid, internally chelated lithium enolate. The lithium cation is coordinated by the enolate oxygen and the oxygen of the hydroxyl group on the pseudoephedrine backbone. This chelation, along with the steric bulk of the phenyl group, effectively shields one face of the enolate from the incoming electrophile.[1]
Caption: Workflow for pseudoephedrine-mediated asymmetric alkylation.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these methodologies.
General Procedure for Asymmetric Alkylation of an N-Acyl Evans Oxazolidinone
-
Preparation: A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Enolate Formation: A solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) in THF is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 30-60 minutes.
-
Alkylation: The electrophile (1.2-1.5 equiv) is added neat or as a solution in THF. The reaction is stirred at -78 °C to room temperature for 1-12 hours, monitoring by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the diastereomerically enriched alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by various methods. For example, treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water yields the corresponding carboxylic acid.
General Procedure for Asymmetric Alkylation of a Pseudoephedrine Amide
-
Preparation: Anhydrous lithium chloride (6.0 equiv) is dried under vacuum with heating and then dissolved in anhydrous THF. The solution is cooled to -78 °C under an inert atmosphere.
-
Enolate Formation: A solution of the pseudoephedrine amide (1.0 equiv) in THF is added to the LiCl solution. A solution of LDA (1.05 equiv) in THF is then added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour, then at 0 °C for 15 minutes, and finally cooled back to -78 °C.
-
Alkylation: The electrophile (1.1-1.3 equiv) is added, and the reaction is stirred at -78 °C for 2-4 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The product is typically purified by chromatography or crystallization.
-
Auxiliary Cleavage: The auxiliary can be cleaved under acidic or basic conditions to provide the carboxylic acid, or the amide can be reduced to the corresponding aldehyde or ketone.
Conclusion
Both Evans oxazolidinones and pseudoephedrine amides are exceptional chiral auxiliaries for asymmetric alkylation, consistently delivering high levels of diastereoselectivity and good chemical yields. The choice between them often depends on factors such as the specific substrates involved, the desired final product (as cleavage methods for pseudoephedrine amides offer more diverse outcomes), and the cost and availability of the auxiliary. Evans auxiliaries have a long and well-documented history of success in a broad range of asymmetric transformations. Pseudoephedrine amides offer a highly practical and efficient alternative, often yielding crystalline intermediates that are readily purified by recrystallization. A thorough understanding of the strengths and limitations of each of these auxiliaries is paramount for the strategic design of a successful asymmetric synthesis.
References
Benchmarking Chiral Morpholine-Based Catalysts Against Novel Organocatalysts in Asymmetric Michael Additions
A Comparative Guide for Researchers in Drug Development and Asymmetric Synthesis
The enantioselective conjugate addition, or Michael addition, is a cornerstone of asymmetric synthesis, enabling the formation of chiral carbon-carbon bonds with high fidelity. The development of novel chiral organocatalysts that are efficient, selective, and robust is a continuous pursuit in academic and industrial research. This guide provides an objective comparison of a novel class of β-morpholine amino acid catalysts with other recently developed and highly successful chiral organocatalysts in the context of the asymmetric Michael addition. While (2S,5S)-2,5-dimethylmorpholine itself is not extensively documented as a catalyst, this analysis of related morpholine structures provides valuable insights into their potential and current standing in the field.
The performance of these catalysts will be evaluated based on their ability to control stereoselectivity (diastereomeric ratio and enantiomeric excess) and to provide high chemical yields in the addition of carbonyl compounds to nitroolefins, a common benchmark reaction.
Performance Comparison of Chiral Catalysts
The following tables summarize the performance of representative novel chiral catalysts in the asymmetric Michael addition.
Table 1: β-Morpholine Amino Acid Catalyzed Michael Addition of Aldehydes to Nitroolefins
| Catalyst (mol%) | Aldehyde | Nitroolefin | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| I (20) | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 24 | 90 | 95:5 | 92 |
| I (20) | Propanal | (E)-2-(2-Nitrovinyl)thiophene | CH2Cl2 | 48 | 85 | 96:4 | 94 |
| II (20) | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 72 | 78 | 90:10 | 88 |
Table 2: Diarylprolinol Silyl Ether Catalyzed Michael Addition of Aldehydes to Nitroolefins
| Catalyst (mol%) | Aldehyde | Nitroolefin | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| (S)-TMS-diphenylprolinol (10) | Propanal | trans-β-Nitrostyrene | Toluene | 20 | 95 | >95:5 | 99 |
| (S)-TMS-diphenylprolinol (10) | Pentanal | (E)-4-Chloro-β-nitrostyrene | Toluene | 24 | 92 | 97:3 | 98 |
| (S)-TMS-diphenylprolinol Salt (3) | Pentanal | trans-β-Nitrostyrene | Water | 24 | 96 | 97:3 | 98 |
Table 3: Bifunctional Thiourea-Primary Amine Catalyzed Michael Addition of Ketones to Nitroolefins
| Catalyst (mol%) | Ketone | Nitroolefin | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| Thiourea 1 (10) | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 48 | 99 | 95:5 | 96 |
| Thiourea 1 (10) | Acetophenone | (E)-4-Methoxy-β-nitrostyrene | Toluene | 72 | 85 | - | 95 |
| Thiourea 2 (5) | Cyclohexanone | (E)-2-(2-Nitrovinyl)furan | CH2Cl2 | 24 | 92 | >99:1 | 99 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
General Protocol for Asymmetric Michael Addition with β-Morpholine Amino Acid Catalysts
To a solution of the nitroolefin (0.2 mmol) in the specified solvent (2.0 mL) was added the aldehyde (1.0 mmol, 5.0 equiv) and the β-morpholine amino acid catalyst (0.04 mmol, 20 mol%). The reaction mixture was stirred at room temperature for the time indicated. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
General Protocol for Asymmetric Michael Addition with Diarylprolinol Silyl Ether Catalysts
In a vial, the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) was dissolved in the specified solvent (1.0 mL). The nitroolefin (0.2 mmol) and the aldehyde (0.4 mmol, 2.0 equiv) were then added sequentially. The reaction was stirred at the specified temperature for the time indicated. After completion, the reaction mixture was directly loaded onto a silica gel column for purification. The diastereomeric ratio and enantiomeric excess were determined by ¹H NMR and chiral HPLC analysis, respectively. For reactions in water using the catalyst salt, the product was isolated by simple phase separation, and the aqueous phase containing the catalyst could be recycled.[1][2][3][4]
General Protocol for Asymmetric Michael Addition with Bifunctional Thiourea-Primary Amine Catalysts
To a solution of the nitroolefin (0.2 mmol) and the ketone (0.4 mmol, 2.0 equiv) in the specified solvent (1.0 mL) was added the bifunctional thiourea-primary amine catalyst (0.02 mmol, 10 mol%). The reaction was stirred at room temperature for the time indicated. The solvent was then evaporated, and the residue was purified by flash chromatography to yield the product. The diastereomeric ratio and enantiomeric excess were determined by ¹H NMR and chiral HPLC analysis.[5][6][7]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the organocatalyzed asymmetric Michael addition.
Catalytic Cycle of Asymmetric Michael Addition
Caption: Generalized catalytic cycle for the amine-catalyzed asymmetric Michael addition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41403E [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of (2S,5S)-2,5-Dimethylmorpholine hydrochloride, ensuring the protection of personnel and the environment.
This compound should be handled as a hazardous substance. Based on information for closely related morpholine compounds, it is prudent to treat this chemical as potentially harmful if swallowed, causing skin irritation, and capable of causing serious eye irritation.[1][2] Therefore, adherence to proper disposal protocols is essential.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect clothing.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] In-laboratory treatment or neutralization is not recommended for this stable hydrochloride salt without specific, validated protocols.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is in solid form or dissolved in a solvent.
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials. It should be collected in a dedicated waste container.
2. Containerization and Labeling:
-
Container: Use a compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Clearly label the waste container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Harmful if swallowed").
-
The accumulation start date (the date the first amount of waste is added to the container).
-
3. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[3][4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate description of the waste to the disposal service.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing and allowing the container to dry, deface or remove the original label. The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
| Waste Stream | Disposal Method | Key Considerations |
| Solid this compound | Licensed Hazardous Waste Contractor | Segregate, containerize in a labeled, compatible container, and store in a designated area. |
| Solutions containing this compound | Licensed Hazardous Waste Contractor | Collect in a labeled, compatible liquid waste container. Do not mix with other solvent waste streams unless permitted by your EHS office. |
| Empty Containers | Triple-rinse, then regular trash/recycling | Collect rinsate as hazardous waste. Deface original label before disposing of the container. |
| Contaminated Labware (e.g., glassware, spatulas) | Decontaminate, then regular disposal | Rinse with a suitable solvent, collecting the rinsate as hazardous waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling (2S,5S)-2,5-Dimethylmorpholine hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2S,5S)-2,5-Dimethylmorpholine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation or chemical burns. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] | Minimizes inhalation of any dust or vapors, which may be harmful. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Confirm that all required PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Use appropriate tools (spatulas, etc.) to handle the solid material to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Storage:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, follow emergency response protocols and contact environmental health and safety personnel. Avoid allowing the material to enter drains or waterways.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of the waste material through a licensed waste disposal company.[2] All disposal activities must be in accordance with local, state, and federal regulations.[3]
-
Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
